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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biosynthesis of Myxochelins: A Non-Ribosomal Peptide Synthetase Pathway

This guide provides a comprehensive overview of the biosynthetic pathway of myxochelins, a family of catecholate-type siderophores produced by myxobacteria. These molecules play a crucial role in iron acquisition, a vita...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biosynthetic pathway of myxochelins, a family of catecholate-type siderophores produced by myxobacteria. These molecules play a crucial role in iron acquisition, a vital process for bacterial survival and pathogenesis.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in natural product biosynthesis, non-ribosomal peptide synthetases (NRPS), and novel antimicrobial strategies.

Introduction to Myxochelins and their Biological Significance

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites.[3] Among these are the myxochelins, which function as high-affinity iron chelators, or siderophores.[1] Iron is an essential cofactor for numerous cellular processes, but its bioavailability is often limited in the environment. Myxobacteria secrete myxochelins to scavenge ferric iron (Fe³⁺) from their surroundings. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm, where the iron is released and utilized.[4]

The myxochelin family includes several congeners, with myxochelin A and B being the most well-characterized.[1][5] Their biosynthesis is a fascinating example of a non-ribosomal peptide synthetase (NRPS) pathway, a modular enzymatic machinery responsible for the synthesis of a wide range of complex natural products. Understanding this pathway not only provides insights into microbial iron metabolism but also presents opportunities for biosynthetic engineering to create novel molecules with potential therapeutic applications.

The Myxochelin Biosynthetic Gene Cluster and Core Enzymology

The genetic blueprint for myxochelin biosynthesis is encoded within a dedicated gene cluster.[3] In the model organism Stigmatella aurantiaca Sg a15, this cluster contains the genes encoding the core enzymes responsible for the assembly of the myxochelin scaffold.[1][4] The key enzymatic players are MxcE, MxcF, and MxcG, which work in a coordinated fashion to construct the final product.[6][7]

The biosynthesis of myxochelins commences with the activation of 2,3-dihydroxybenzoic acid (DHBA), the catecholate precursor that will ultimately chelate iron.[6][7] This process is initiated by MxcE , a standalone adenylation (A) domain enzyme.[6][8] MxcE utilizes ATP to adenylate DHBA, forming a high-energy DHBA-AMP intermediate.[6][8]

The activated DHBA is then transferred to the aryl carrier protein (ArCP) domain of MxcF .[6][8] MxcF is a bifunctional protein that also contains an isochorismate synthase (IC) domain, which is involved in the upstream synthesis of DHBA from chorismate.[7][8] The tethering of DHBA to the ArCP domain of MxcF prepares it for incorporation into the growing myxochelin molecule.[6]

The core of the myxochelin biosynthetic machinery is MxcG , a multi-domain non-ribosomal peptide synthetase.[1][9] MxcG is responsible for the condensation of two DHBA units with a central L-lysine scaffold.[1][3] The domains of MxcG and their respective functions are outlined below:

  • Adenylation (A) Domain: This domain specifically recognizes and activates L-lysine through adenylation with ATP. The activated lysine is then loaded onto the adjacent peptidyl carrier protein (PCP) domain.[8]

  • Peptidyl Carrier Protein (PCP) Domain: The PCP domain, also known as a thiolation (T) domain, covalently tethers the activated lysine residue via a phosphopantetheinyl arm.[9]

  • Condensation (C) Domain: The C-domain catalyzes the formation of amide bonds between the two DHBA molecules (delivered by MxcF) and the α- and ε-amino groups of the PCP-bound lysine.[6][8]

  • Reductase (Red) Domain: This C-terminal domain is responsible for the reductive release of the final myxochelin product from the MxcG assembly line.[1][9] This is an unusual termination strategy for NRPS pathways, which more commonly employ a thioesterase (TE) domain.[4]

Experimental Protocol: In Vitro Reconstitution of Myxochelin A Biosynthesis

This protocol describes the in vitro reconstitution of the myxochelin A biosynthetic pathway using purified recombinant MxcE, MxcF, and MxcG proteins.

1. Protein Expression and Purification:

  • Co-express MxcE, MxcF, and MxcG with a phosphopantetheinyl transferase (e.g., MtaA) in E. coli to ensure post-translational modification of the ArCP and PCP domains.[7]
  • Purify the recombinant proteins using affinity chromatography (e.g., His-tag or intein-chitin binding domain).[7]

2. In Vitro Reaction Mixture:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and DTT.
  • Add the following components to the reaction mixture:
  • Purified MxcE, MxcF, and MxcG proteins.
  • ATP.
  • NAD(P)H.[7]
  • L-lysine.[7]
  • 2,3-dihydroxybenzoic acid (DHBA).[7]

3. Reaction Incubation and Product Analysis:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.
  • Quench the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).
  • Analyze the reaction products by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the synthesis of myxochelin A.
The Branching Point: Formation of Myxochelin A and Myxochelin B

The MxcG-catalyzed reduction of the PCP-bound thioester intermediate is a critical step that leads to the formation of an aldehyde intermediate.[1][10] This aldehyde serves as a branch point in the pathway, leading to the production of either myxochelin A or myxochelin B.[1]

  • Myxochelin A Formation: The reductase domain of MxcG can further reduce the aldehyde intermediate to an alcohol, yielding myxochelin A.[1]

  • Myxochelin B Formation: Alternatively, the aldehyde intermediate can be released from MxcG and undergo a transamination reaction catalyzed by the aminotransferase MxcL , resulting in the formation of myxochelin B.[1]

The relative levels of myxochelin A and B are likely controlled by the competition between the MxcG reductase domain and MxcL for the free aldehyde intermediate.[1][10]

Biosynthetic Pathway Diagram

Myxochelin_Biosynthesis cluster_precursor Precursor Supply cluster_activation Activation & Loading cluster_assembly Assembly & Modification cluster_products Final Products Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA MxcC, MxcD MxcE MxcE (A) DHBA->MxcE Lysine L-Lysine MxcG_A MxcG (A) Lysine->MxcG_A MxcF MxcF (ArCP) MxcE->MxcF ATP -> AMP+PPi MxcG_C MxcG (C) MxcF->MxcG_C MxcG_PCP MxcG (PCP) MxcG_A->MxcG_PCP ATP -> AMP+PPi MxcG_PCP->MxcG_C MxcG_Red MxcG (Red) MxcG_C->MxcG_Red PCP-bound Intermediate Aldehyde_Intermediate Aldehyde Intermediate MxcG_Red->Aldehyde_Intermediate NAD(P)H -> NAD(P)+ MxcL MxcL (Aminotransferase) Myxochelin_A Myxochelin A Myxochelin_B Myxochelin B Aldehyde_Intermediate->Myxochelin_A MxcG (Red) NAD(P)H -> NAD(P)+ Aldehyde_Intermediate->Myxochelin_B MxcL

Caption: Proposed biosynthetic pathway for myxochelins A and B.

Regulation of Myxochelin Biosynthesis

The production of myxochelins is tightly regulated by the availability of iron.[11] Under iron-replete conditions, the expression of the myxochelin biosynthetic genes is repressed to prevent the over-accumulation of these potent iron chelators, which can be toxic to the cell. Conversely, under iron-limiting conditions, the expression of the gene cluster is induced to facilitate iron acquisition.[11] This regulation ensures that myxochelin production is finely tuned to the metabolic needs of the bacterium.

Conclusion and Future Perspectives

The biosynthesis of myxochelins is a well-orchestrated enzymatic process that highlights the elegance and efficiency of non-ribosomal peptide synthesis. The elucidation of this pathway has not only deepened our understanding of microbial iron metabolism but has also opened up new avenues for the discovery and development of novel therapeutic agents. The enzymatic machinery of the myxochelin pathway, particularly the promiscuity of the MxcE adenylation domain, has been exploited for the precursor-directed biosynthesis of novel myxochelin analogs.[3] Future research in this area may focus on the detailed structural and mechanistic characterization of the biosynthetic enzymes, as well as the application of synthetic biology approaches to engineer the pathway for the production of custom-designed siderophores with enhanced or novel biological activities.

References

  • Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI. [Link]

  • Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. MDPI. [Link]

  • Myxochelin Biosynthesis: Direct Evidence for Two- and Four-Electron Reduction of a Carrier Protein-Bound Thioester. Journal of the American Chemical Society. [Link]

  • The Discovery and Biosynthesis of Nicotinic Myxochelins from an Archangium sp. SDU34. Benagen Technology. [Link]

  • Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics. PMC - NIH. [Link]

  • Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. PubMed. [Link]

  • Engineering Pseudochelin Production in Myxococcus xanthus. PubMed. [Link]

  • Late steps in the biosynthesis of myxochelin A (compound 1) and... ResearchGate. [Link]

  • Scheme for myxochelin A and B biosynthesis. ( A ) The A domain of MxcE... ResearchGate. [Link]

  • Functional analysis of MycCI and MycG, cytochrome P450 enzymes involved in biosynthesis of mycinamicin macrolide antibiotics. PubMed. [Link]

  • In vitro reconstitution of the myxochelin biosynthetic machinery of Stigmatella aurantiaca Sg a15: Biochemical characterization of a reductive release mechanism from nonribosomal peptide synthetases. NIH. [Link]

  • Myxochelin Biosynthesis: Direct Evidence for Two- and Four-Electron Reduction of a Carrier Protein-Bound Thioester. ACS Publications. [Link]

  • Engineering Pseudochelin Production in Myxococcus xanthus. ASM Journals. [Link]

  • Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners. MDPI. [Link]

  • Myxochelin biosynthesis: direct evidence for two- and four-electron reduction of a carrier protein-bound thioester. PubMed. [Link]

Sources

Exploratory

An-In-depth Technical Guide on the Natural Occurrence of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a structurally intriguing molecule that, despite its plausible biosynthetic origins...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a structurally intriguing molecule that, despite its plausible biosynthetic origins from common metabolic precursors, is not a recognized constituent of any known natural metabolic pathway. Its carbon skeleton is highly suggestive of an irregular monoterpenoid, a class of natural products known for diverse biological activities. This technical guide addresses the current void in the literature regarding its natural occurrence. Instead of a simple declaration of its absence, this document provides a comprehensive framework for its potential discovery and characterization. We delve into hypothetical biosynthetic pathways, present detailed protocols for its chemical synthesis as an analytical standard, and outline a rigorous methodology for its detection in biological matrices using advanced mass spectrometry. This guide serves as a foundational resource for researchers aiming to explore the uncharted territory of irregular monoterpene metabolism and discover novel bioactive compounds.

The Enigma of a Seemingly Absent Metabolite

A thorough investigation of preeminent metabolic databases—including KEGG, MetaCyc, and FooDB—and a comprehensive literature review reveal no documented evidence of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a naturally occurring metabolite in any organism. While genome-scale metabolic models for organisms like Homo sapiens and Caenorhabditis elegans contain entries for this molecule, these are typically computational annotations and do not represent experimental observation. The absence of this compound is scientifically compelling because its constituent parts are fundamental to biochemistry: the acyl-CoA thioester is a central intermediate in metabolism, and its C10 backbone is characteristic of monoterpenes.

This guide, therefore, pivots from documenting a known pathway to proposing a structured, scientific investigation into a potential one. We will deconstruct the molecule's architecture to postulate its biosynthetic origins and provide the technical methodologies required to either uncover its existence in nature or to synthesize it for novel drug development applications.

Structural Analysis and Postulated Biosynthetic Origins

The structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA offers significant clues to its potential, albeit undiscovered, biosynthesis. The key features are a C10 carbon skeleton, an isopropyl group, a methyl group, and a Coenzyme A thioester. This arrangement strongly suggests an origin in "irregular" monoterpene biosynthesis.

The Irregular Monoterpenoid Hypothesis

Regular monoterpenes are formed by the "head-to-tail" (1'-4) condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] In contrast, irregular monoterpenes are synthesized through non-canonical condensations, such as "head-to-middle" or "head-to-head" arrangements.[1][3][4]

Enzymes like Chrysanthemyl Diphosphate Synthase (CDS) and Lavandulyl Diphosphate Synthase (LPPS) catalyze the non-head-to-tail condensation of two DMAPP units to form the precursors for pyrethrins and lavandulol, respectively.[5][6][7][8] These synthases provide a mechanistic precedent for the formation of the carbon skeleton of our target molecule.

We postulate a hypothetical biosynthetic pathway beginning with the condensation of two DMAPP molecules, catalyzed by a yet-undiscovered prenyltransferase. This would be followed by a series of enzymatic modifications—including dehydrogenation and oxidation—to form the corresponding carboxylic acid, trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid. The final step would be the "activation" of this acid via thioesterification to Coenzyme A, a reaction catalyzed by an Acyl-CoA synthetase.[9]

Hypothetical_Biosynthesis cluster_0 Phase 1: Carbon Skeleton Formation cluster_1 Phase 2: Modification & Activation DMAPP1 Dimethylallyl Diphosphate (DMAPP) Prenyltransferase Novel Irregular Prenyltransferase DMAPP1->Prenyltransferase DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->Prenyltransferase C10_PP Hypothetical C10 Diphosphate Precursor C10_OH C10 Alcohol Intermediate C10_PP->C10_OH Phosphatase Prenyltransferase->C10_PP Dehydrogenase Dehydrogenase(s) C10_OH->Dehydrogenase C10_COOH trans-2-Methyl-5-isopropyl- hexa-2,5-dienoic acid AcylCoA_Synthetase Acyl-CoA Synthetase C10_COOH->AcylCoA_Synthetase Target_CoA trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Dehydrogenase->C10_COOH AcylCoA_Synthetase->Target_CoA LCMS_Workflow Extraction Biological Sample (e.g., Plant Tissue, Microbial Culture) Quenching Metabolite Extraction & Protein Precipitation Extraction->Quenching LC UPLC Separation (C18 Column) Quenching->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Data Analysis (Compare to Standard) MS->Data

Sources

Foundational

Unraveling the Role of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Microbial Terpene Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a pivot...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a pivotal, yet often overlooked, intermediate in the microbial degradation of cyclic monoterpenes, such as α-pinene and limonene. These abundant natural compounds represent a significant carbon source for various soil bacteria, particularly of the Pseudomonas genus. The catabolic pathways that process these complex hydrocarbons are of significant interest for bioremediation, biocatalysis, and the discovery of novel enzymatic functions. This technical guide provides a comprehensive overview of the metabolic role of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, detailing its position in the α-pinene degradation pathway, the enzymatic machinery involved in its transformation, and robust experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating microbial terpene metabolism and those seeking to harness these pathways for biotechnological applications.

Introduction: The Microbial Challenge of Terpene Catabolism

Monoterpenes, C10 isoprenoid compounds, are major components of essential oils and resins in many plants, playing crucial roles in defense and communication. Their intricate and often cyclic structures present a metabolic challenge for microorganisms. However, a diverse range of bacteria has evolved sophisticated enzymatic pathways to utilize these energy-rich molecules as their sole carbon and energy source. The degradation of α-pinene, a major constituent of turpentine, is a well-studied example of this metabolic versatility, particularly in bacteria of the genus Pseudomonas.[1][2] The initial steps of this pathway involve the oxygenation and cleavage of the bicyclic pinene ring, leading to a series of acyclic intermediates.[3] It is within this cascade of reactions that trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA emerges as a key metabolite.

This guide will delve into the specific metabolic context of this acyl-CoA thioester, moving beyond a simple pathway diagram to explore the causality behind the enzymatic transformations and provide the practical knowledge necessary for its investigation in a laboratory setting.

The α-Pinene Degradation Pathway: A Gateway to Central Metabolism

The aerobic degradation of α-pinene by Pseudomonas species is a multi-step process that funnels this complex terpene into central metabolic pathways. The initial reactions are funneled through the formation of α-pinene oxide, which is then isomerized to various acyclic aldehydes. A key branch of this pathway proceeds through the formation of novalic acid (trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid).

From α-Pinene to Novalic Acid: The Initial Transformation

The conversion of α-pinene to novalic acid involves a series of enzymatic steps that have been elucidated in organisms like Pseudomonas rhodesiae. While a detailed enzymatic breakdown of every step is an active area of research, the key transformations involve:

  • Oxygenation: α-Pinene is first oxidized to α-pinene oxide.

  • Ring Cleavage: The epoxide ring is opened to form isonovalal.

  • Isomerization: Isonovalal is isomerized to novalal.

  • Oxidation: Novalal is oxidized to novalic acid.

Activation to a Thioester: The Role of Acyl-CoA Synthetases

Like fatty acids, novalic acid must be activated to its coenzyme A (CoA) thioester derivative to enter the subsequent steps of the degradation pathway. This activation is catalyzed by an acyl-CoA synthetase (EC 6.2.1.-). While the specific enzyme responsible for this reaction in the α-pinene degradation pathway has not been definitively characterized, it is a critical step that primes the molecule for further metabolism.[4]

The formation of the thioester bond is an ATP-dependent process that significantly increases the reactivity of the carboxyl group, facilitating the subsequent enzymatic transformations.

The Central Role of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

The product of the acyl-CoA synthetase reaction is trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA . This molecule stands at a crucial juncture in the pathway, poised for a hydration reaction that introduces a hydroxyl group, a key step in preparing the carbon skeleton for eventual cleavage into smaller, metabolically tractable units.

The overall flow from α-pinene to this central intermediate is depicted in the following diagram:

alpha_pinene_degradation_overview alpha_pinene α-Pinene novalic_acid trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid (Novalic Acid) alpha_pinene->novalic_acid Multiple Enzymatic Steps target_molecule trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA novalic_acid->target_molecule Acyl-CoA Synthetase (EC 6.2.1.-) central_metabolism Central Metabolism target_molecule->central_metabolism Further Degradation

Caption: Overview of the initial stages of α-pinene degradation leading to the formation of the target acyl-CoA intermediate.

Enzymatic Transformation: The Hydration Reaction Catalyzed by Enoyl-CoA Hydratase (PaaG)

The next and critical step in the degradation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a hydration reaction. This reaction is catalyzed by an enoyl-CoA hydratase , which adds a molecule of water across the double bond between carbons 2 and 3 of the acyl chain.

The KEGG Pathway and Reaction

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database provides a reference for this metabolic pathway, designated as the "Limonene and pinene degradation" pathway (map00903).[5] Within this pathway, the specific reaction involving our molecule of interest is R06412 .[6]

Reaction R06412: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA + H₂O <=> 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA[7]

The enzyme catalyzing this reaction is classified as an enoyl-CoA hydratase (EC 4.2.1.17) .[6] The Human Metabolome Database (HMDB) entry for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA specifically implicates the enzyme PaaG in this transformation.[4]

The PaaG Enzyme: A Member of the Crotonase Superfamily

The PaaG enzyme is a member of the crotonase superfamily, a group of enzymes known for their role in the β-oxidation of fatty acids and the degradation of aromatic compounds.[8] These enzymes typically catalyze the hydration of α,β-unsaturated acyl-CoA thioesters. The structure and mechanism of enoyl-CoA hydratases are well-characterized, involving a catalytic glutamate residue that acts as a general base to activate a water molecule for nucleophilic attack on the β-carbon of the substrate.

The specificity of PaaG for the branched and unsaturated structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key area for further research. Understanding the active site architecture that accommodates this particular substrate could provide valuable insights for protein engineering and the design of novel biocatalysts.

The following diagram illustrates the enzymatic hydration of the target molecule:

enzymatic_hydration substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA product 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA substrate->product Hydration enzyme Enoyl-CoA Hydratase (PaaG) EC 4.2.1.17 enzyme->substrate water H₂O water->substrate

Caption: The enzymatic hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA by PaaG.

Experimental Protocols for the Study of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

The in-depth study of this metabolic intermediate and its associated enzymes requires robust experimental methodologies. This section provides detailed, step-by-step protocols for the key experiments necessary for its characterization.

Synthesis and Purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

The availability of a pure standard of the target molecule is essential for enzymatic assays and analytical method development. As this compound is not commercially available, it must be synthesized in the laboratory. The following protocol is a general method for the synthesis of acyl-CoA thioesters from the corresponding carboxylic acid, which can be adapted for novalic acid.

Principle: The synthesis involves the activation of the carboxylic acid (novalic acid) to a mixed anhydride, followed by reaction with coenzyme A.

Materials:

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid (novalic acid)

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Triethylamine (TEA)

  • HPLC system with a C18 column

  • Lyophilizer

Protocol:

  • Activation of Novalic Acid:

    • Dissolve 10 mg of novalic acid in 1 mL of anhydrous THF.

    • Add a 1.1 molar equivalent of CDI and stir the reaction at room temperature for 1 hour under a nitrogen atmosphere. The formation of the acyl-imidazolide can be monitored by thin-layer chromatography (TLC).

  • Preparation of Coenzyme A Solution:

    • Dissolve 25 mg of Coenzyme A trilithium salt in 1 mL of a 1:1 mixture of anhydrous methanol and water.

    • Add a 2 molar equivalent of TEA to neutralize the solution.

  • Synthesis of the Acyl-CoA Thioester:

    • Slowly add the activated novalic acid solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Collect the fractions containing the desired product, identified by its characteristic UV absorbance at 260 nm (adenine moiety of CoA).

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the purified trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a white powder.

  • Quantification:

    • Determine the concentration of the purified acyl-CoA by measuring its absorbance at 260 nm using an extinction coefficient of 16,400 M⁻¹cm⁻¹.

Heterologous Expression and Purification of Enoyl-CoA Hydratase (PaaG)

To characterize the enzymatic activity, the PaaG enzyme must be obtained in a pure form. This is typically achieved through heterologous expression in a host organism like E. coli.

Principle: The paaG gene from a terpene-degrading bacterium (e.g., Pseudomonas putida) is cloned into an expression vector, introduced into E. coli, and the recombinant protein is overexpressed and purified.

Materials:

  • Pseudomonas putida genomic DNA

  • PCR primers for the paaG gene

  • pET expression vector (e.g., pET-28a with an N-terminal His-tag)

  • E. coli competent cells for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Protocol:

  • Gene Amplification and Cloning:

    • Design PCR primers to amplify the paaG gene from P. putida genomic DNA, incorporating restriction sites compatible with the pET vector.

    • Perform PCR and purify the amplified DNA fragment.

    • Digest the PCR product and the pET vector with the chosen restriction enzymes.

    • Ligate the digested gene into the vector and transform into E. coli DH5α cells.

    • Select positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.

  • Protein Expression:

    • Transform the confirmed expression plasmid into E. coli BL21(DE3) cells.

    • Grow a 1 L culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged PaaG protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzymatic Assay of PaaG Activity

With the purified enzyme and synthesized substrate in hand, the catalytic activity of PaaG can be determined.

Principle: The hydration of the enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength due to the loss of the conjugated double bond system.

Materials:

  • Purified PaaG enzyme

  • Synthesized trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

  • Prepare a stock solution of the substrate in the assay buffer.

  • Set up the reaction mixture in a quartz cuvette containing the assay buffer and the substrate at a known concentration.

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small amount of the purified PaaG enzyme.

  • Monitor the decrease in absorbance at a wavelength determined by a preliminary spectral scan of the substrate and product (typically around 263 nm for enoyl-CoA thioesters).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Determine the specific activity of the enzyme (e.g., in µmol of substrate consumed per minute per mg of protein).

  • To determine kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

LC-MS/MS Analysis of Acyl-CoA Thioesters from Bacterial Cultures

To study the in vivo role of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, it is necessary to detect and quantify it within bacterial cells grown on α-pinene.

Principle: Bacterial cells are grown on a terpene-containing medium, and the intracellular metabolites are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Pseudomonas strain capable of growing on α-pinene

  • Minimal medium with α-pinene as the sole carbon source

  • Acetonitrile, methanol, and formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column and a triple quadrupole or high-resolution mass spectrometer

Protocol:

  • Cell Culture and Metabolite Extraction:

    • Grow the Pseudomonas strain in minimal medium containing α-pinene to mid-log phase.

    • Rapidly quench the metabolism by adding cold methanol to the culture.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 50% acetonitrile in water).

    • Lyse the cells by sonication or bead beating.

    • Clarify the extract by centrifugation to remove cell debris.

  • LC-MS/MS Analysis:

    • Inject the clarified extract onto a C18 column.

    • Separate the acyl-CoA thioesters using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting compounds by MS/MS in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA would be the precursor ion (M+H)⁺ to a characteristic fragment ion (e.g., the adenosine 3',5'-diphosphate fragment at m/z 428.0365).[9]

    • For identification, compare the retention time and fragmentation pattern to the synthesized standard.

The following diagram outlines the experimental workflow for studying PaaG:

experimental_workflow cluster_synthesis Substrate Synthesis cluster_enzyme Enzyme Preparation cluster_analysis Analysis synthesis Chemical Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA purification_s HPLC Purification synthesis->purification_s assay In Vitro Enzymatic Assay purification_s->assay cloning Cloning of paaG gene expression Heterologous Expression in E. coli cloning->expression purification_e Ni-NTA Purification expression->purification_e purification_e->assay in_vivo In Vivo Analysis (LC-MS/MS) assay->in_vivo

Caption: A streamlined workflow for the synthesis of the substrate, preparation of the PaaG enzyme, and subsequent in vitro and in vivo analyses.

Broader Implications and Future Directions

The study of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its associated metabolic pathway has implications that extend beyond fundamental microbiology.

  • Bioremediation: Understanding the complete degradation pathway of terpenes can inform the development of microbial consortia for the bioremediation of environments contaminated with industrial solvents and byproducts of the paper industry.

  • Biocatalysis: The enzymes of the α-pinene degradation pathway, such as the PaaG hydratase, represent a source of novel biocatalysts with potential applications in the synthesis of fine chemicals and pharmaceuticals. Their ability to act on complex, branched-chain substrates makes them particularly attractive for synthetic chemistry.

  • Metabolic Engineering: By understanding the flux-controlling steps in this pathway, it may be possible to engineer microorganisms to produce valuable chemicals from renewable terpene feedstocks.[10][11] For instance, by knocking out downstream enzymes, it might be possible to accumulate valuable intermediates.

Future research in this area should focus on:

  • Identification of the specific acyl-CoA synthetase responsible for the activation of novalic acid.

  • Detailed structural and mechanistic studies of PaaG to elucidate the basis of its substrate specificity. Site-directed mutagenesis could be employed to probe the roles of active site residues.[12][13]

  • Metabolic flux analysis to quantify the flow of carbon through this pathway and identify potential bottlenecks.

  • Exploration of the diversity of terpene degradation pathways in other microorganisms to discover novel enzymes and metabolic strategies.

Conclusion

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key intermediate in the microbial degradation of α-pinene, a globally abundant monoterpene. Its transformation by the enoyl-CoA hydratase PaaG is a critical step in channeling this complex hydrocarbon into central metabolism. This technical guide has provided a comprehensive overview of the metabolic context of this molecule and detailed experimental protocols for its investigation. By applying these methodologies, researchers can further unravel the intricacies of microbial terpene metabolism, paving the way for innovative applications in biotechnology and environmental science.

References

  • Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes. (URL: [Link])

  • Molecular cloning of two (R)-specific enoyl-CoA hydratase genes from Pseudomonas aeruginosa and their use for polyhydroxyalkanoate synthesis. PubMed. (URL: [Link])

  • Molecular cloning of two (R)-specific enoyl-CoA hydratase genes from Pseudomonas aeruginosa and their use for polyhydroxyalkanoa. (URL: [Link])

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. (URL: [Link])

  • Molecular cloning of two (R)-specific enoyl-CoA hydratase genes from Pseudomonas aeruginosa and their use for polyhydroxyalkanoate synthesis | FEMS Microbiology Letters | Oxford Academic. Oxford Academic. (URL: [Link])

  • Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. (URL: [Link])

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (URL: [Link])

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. ResearchGate. (URL: [Link])

  • KEGG PATHWAY Database. (URL: [Link])

  • Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes | Request PDF. ResearchGate. (URL: [Link])

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org. (URL: [Link])

  • KEGG PATHWAY: Limonene and pinene degradation - Reference pathway. (URL: [Link])

  • KEGG REACTION: R06412. genome.jp. (URL: [Link])

  • Molecular cloning of two (R)-specific enoyl-CoA hydratase genes from Pseudomonas aeruginosa and their use for polyhydroxyalkanoate synthesis. Semantic Scholar. (URL: [Link])

  • Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central. (URL: [Link])

  • Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. PubMed. (URL: [Link])

  • Human Gene Set: KEGG_LIMONENE_AND_PINENE_DEGRADATION. GSEA. (URL: [Link])

  • KEGG PATHWAY: Limonene degradation - Streptomyces coelicolor. (URL: [Link])

  • Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes. R Discovery. (URL: [Link])

  • Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli. NIH. (URL: [Link])

  • alpha-Pinene metabolism by Pseudomonas putida. PubMed Central. (URL: [Link])

  • Metabolic Atom Mapping Database. MetAMDB. (URL: [Link])

  • Degradation pathways of alpha pinene by Pseudomonas. ResearchGate. (URL: [Link])

  • Metabolic Engineering of Pseudomonas | Request PDF. ResearchGate. (URL: [Link])

  • Bacterial metabolism of α- and β-pinene and related monoterpenes by Pseudomonas sp. strain PIN | Request PDF. ResearchGate. (URL: [Link])

  • Metabolic engineering of Pseudomonas taiwanensis VLB120 with minimal genomic modifications for high-yield phenol production. PubMed. (URL: [Link])

  • Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex. PubMed. (URL: [Link])

  • Contribution of the Distal Pocket Residue to the Acyl-Chain-Length Specificity of (R)-Specific Enoyl-Coenzyme A Hydratases from Pseudomonas spp. PubMed Central. (URL: [Link])

  • Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis. NIH. (URL: [Link])

  • Enoyl-CoA hydratase – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Showing metabocard for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (HMDB0006530). Human Metabolome Database. (URL: [Link])

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Sources

Exploratory

An In-depth Technical Guide to the Enzymatic Reactions Involving trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a fascinating, yet sparsely documen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a fascinating, yet sparsely documented, metabolite. Its intricate structure, featuring a dienoyl-CoA moiety with methyl and isopropyl substitutions, suggests its involvement in complex metabolic pathways, potentially at the intersection of fatty acid metabolism and xenobiotic detoxification. This guide provides a comprehensive overview of the predicted enzymatic reactions involving this molecule, drawing parallels from established pathways of analogous structures. We delve into the hypothetical metabolic fate of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, propose robust experimental workflows for the identification and characterization of the enzymes involved, and discuss the potential implications for drug development and metabolic research.

Introduction: The Enigma of a Substituted Dienoyl-CoA

Coenzyme A (CoA) esters are central to cellular metabolism, serving as activated intermediates in a vast array of biochemical transformations.[1] While the metabolism of common fatty acyl-CoAs is well-characterized, the enzymatic handling of substituted and xenobiotic CoA esters remains an area of active investigation.[2][3][4] trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA presents a unique case. Its backbone resembles an intermediate in the β-oxidation of unsaturated fatty acids, yet the presence of methyl and isopropyl groups suggests a potential origin from the breakdown of terpenoid or other branched-chain lipid structures.[5][6]

This guide aims to provide a foundational understanding of the potential enzymatic landscape surrounding trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. By leveraging knowledge of established enzyme families that act on structurally similar substrates, we can formulate hypotheses about its metabolic processing and design targeted experiments for their validation.

Hypothetical Enzymatic Landscape for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Metabolism

Based on the structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, its metabolism is likely to involve enzymes from the β-oxidation pathway of unsaturated fatty acids. The presence of a trans-2,5-dienoyl-CoA system suggests the involvement of isomerases and reductases to convert it into a substrate amenable to the core β-oxidation machinery.

Isomerization: The Initial Step of Repositioning Double Bonds

A key challenge in the degradation of many unsaturated fatty acids is the presence of double bonds at positions that are not permissive for the standard β-oxidation enzymes.[7] For a trans-2,5-dienoyl-CoA, an initial isomerization is a probable first step.

  • Proposed Enzyme: Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8) or a related isomerase.

  • Mechanism of Action: This class of enzymes catalyzes the shift of a double bond from the 3-position to the 2-position. In the case of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a plausible reaction would be its isomerization to a conjugated trans-2,trans-4-dienoyl-CoA intermediate. This is a critical step as 2,4-dienoyl-CoA intermediates are substrates for the next enzyme in the pathway.[8]

The reaction can be depicted as follows:

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA → trans-2-Methyl-5-isopropylhexa-3,5-dienoyl-CoA → trans-2-Methyl-5-isopropylhexa-2,4-dienoyl-CoA

Reduction: Saturating the Dienoyl System

Once a conjugated dienoyl-CoA is formed, the next step typically involves a reduction to a single unsaturated bond.

  • Proposed Enzyme: 2,4-Dienoyl-CoA Reductase (DECR) (EC 1.3.1.34) .[9][10][11]

  • Mechanism of Action: DECR utilizes NADPH as a cofactor to reduce the conjugated diene of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[8][9] This reaction is often a rate-limiting step in the β-oxidation of polyunsaturated fatty acids.[9][12] The resulting trans-3-enoyl-CoA can then be further isomerized to a trans-2-enoyl-CoA, a standard substrate for enoyl-CoA hydratase.

Entry into β-Oxidation

Following the action of isomerases and reductases, the modified acyl-CoA can theoretically enter the standard β-oxidation spiral. However, the methyl and isopropyl substitutions may present steric hindrance to the enzymes of this pathway, potentially leading to incomplete oxidation or the formation of alternative metabolites.

Below is a conceptual workflow of the proposed initial enzymatic steps:

Enzymatic_Pathway cluster_main Proposed Initial Metabolism of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA A trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA B trans-2-Methyl-5-isopropylhexa-2,4-dienoyl-CoA A->B Δ³,Δ²-Enoyl-CoA Isomerase (hypothetical) C trans-3-Methyl-5-isopropylhex-3-enoyl-CoA B->C 2,4-Dienoyl-CoA Reductase D trans-2-Methyl-5-isopropylhex-2-enoyl-CoA C->D Enoyl-CoA Isomerase E β-Oxidation Spiral D->E Enoyl-CoA Hydratase

Caption: Proposed initial enzymatic reactions for the metabolism of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Experimental Workflows for Enzyme Identification and Characterization

Given the hypothetical nature of the proposed metabolic pathway, a systematic experimental approach is crucial to identify and characterize the enzymes responsible for the metabolism of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Enzyme Source and Preparation
  • Initial Screening: Liver mitochondrial or peroxisomal extracts are a logical starting point, as these organelles are the primary sites of fatty acid β-oxidation.[8]

  • Recombinant Expression: Once candidate enzymes are identified, heterologous expression in a suitable host system (e.g., E. coli) will be necessary to obtain pure, active protein for detailed characterization.

Enzyme Assay Development

A robust and sensitive assay is paramount for detecting enzymatic activity.

  • Spectrophotometric Assays:

    • Isomerase Activity: The formation of a conjugated diene in the product (trans-2,4-dienoyl-CoA) can be monitored by an increase in absorbance at a specific wavelength (typically around 260-280 nm).

    • Reductase Activity: The consumption of NADPH can be followed by the decrease in absorbance at 340 nm.

  • Chromatographic Assays (HPLC or LC-MS/MS): These methods offer higher specificity and can be used to separate and quantify the substrate, intermediates, and final products. This is particularly important for confirming the identity of the reaction products.

Kinetic Analysis

Once an active enzyme is purified, a thorough kinetic analysis is essential to understand its efficiency and substrate specificity.

  • Determination of Kinetic Parameters: Michaelis-Menten kinetics should be performed to determine the Km (substrate affinity) and kcat (turnover number) for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Substrate Specificity: The activity of the enzyme with a range of other dienoyl-CoA substrates should be tested to understand its substrate scope.

Table 1: Hypothetical Kinetic Parameters for Enzymes Acting on trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Δ³,Δ²-Enoyl-CoA Isomerasetrans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA10 - 10050 - 5005x105 - 5x106
2,4-Dienoyl-CoA Reductasetrans-2-Methyl-5-isopropylhexa-2,4-dienoyl-CoA5 - 5010 - 1002x105 - 2x106

Note: These values are hypothetical and serve as a guide for expected ranges based on known enzymes.

Structural Biology

Elucidating the three-dimensional structure of the enzyme in complex with its substrate or a substrate analog can provide invaluable insights into the catalytic mechanism and the basis for substrate specificity.

Experimental_Workflow cluster_workflow Experimental Workflow for Enzyme Identification and Characterization A Enzyme Source Selection (e.g., Liver Mitochondria) B Development of Specific Enzyme Assays (Spectrophotometric, HPLC) A->B C Enzyme Purification (Chromatography) B->C D Kinetic Characterization (Km, kcat) C->D E Structural Studies (X-ray Crystallography) D->E

Caption: A streamlined experimental workflow for the study of enzymes metabolizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Implications for Drug Development and Xenobiotic Metabolism

The study of how cells process unusual CoA esters like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA has significant implications for drug development. Many drugs are carboxylic acids that can be converted to their corresponding CoA esters within the cell.[3][13] These xenobiotic CoA esters can then interfere with normal metabolic pathways, leading to drug toxicity.

Understanding the enzymes that metabolize trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA could:

  • Identify potential off-target effects of drugs: If a drug-CoA ester is a substrate or inhibitor of these enzymes, it could disrupt fatty acid metabolism.

  • Inform the design of safer drugs: By understanding the structural requirements of these enzymes, it may be possible to design drugs that are less likely to be converted into disruptive CoA esters.

  • Provide new targets for therapeutic intervention: In diseases characterized by abnormal lipid metabolism, modulating the activity of these enzymes could be a viable therapeutic strategy.

Conclusion

While direct experimental evidence for the enzymatic reactions involving trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is currently lacking, a strong theoretical framework can be built based on our extensive knowledge of fatty acid β-oxidation. The proposed involvement of enoyl-CoA isomerases and dienoyl-CoA reductases provides a clear path for future research. The experimental workflows detailed in this guide offer a robust strategy for the identification and characterization of the key enzymatic players. A deeper understanding of the metabolism of this and other substituted dienoyl-CoA molecules will not only fill a gap in our knowledge of intermediary metabolism but also provide valuable insights into xenobiotic processing and its implications for human health and disease.

References

  • Hepatic enzymatic synthesis and hydrolysis of CoA esters of solvent-derived oxa acids. [Link]

  • Metabolic fate and toxicity of xenobiotic acyl-CoA esters. [Link]

  • Geranoyl-CoA carboxylase - Wikipedia. [Link]

  • Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism. [Link]

  • Acyl-CoA esters of xenobiotic carboxylic acids as biochemically active intermediates. [Link]

  • Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. [Link]

  • 2,4 Dienoyl-CoA reductase - Wikipedia. [Link]

  • Separation and purification of plant terpenoids from biotransformation. [Link]

  • Biotransformation of Terpenoids. [Link]

  • Biotransformation of terpenes | Request PDF. [Link]

  • Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids. [Link]

  • Metabolism - Wikipedia. [Link]

  • 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation. [Link]

  • Mitochondrial acetyl-CoA utilization pathway for terpenoid productions. [Link]

  • The type of reaction catalyzed by mammalian 2,4-dienoyl-CoA reductase. [Link]

  • Biotransformation of Terpenoids: A Green Alternative for Producing Molecules with Pharmacological Activity. [Link]

  • trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Human-GEM. [Link]

  • Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). [Link]

  • Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. [Link]

  • Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. [Link]

  • NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. [Link]

  • The Pathophysiological Role of CoA. [Link]

  • Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. [Link]

  • Acetyl-CoA - Wikipedia. [Link]

  • The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors. [Link]

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Foundational

An In-Depth Technical Guide to trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Key Metabolic Intermediate in Monoterpene Degradation

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized acyl-coenzyme A (CoA) thioester that serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized acyl-coenzyme A (CoA) thioester that serves as a critical intermediate in the microbial degradation pathways of common monoterpenes, such as limonene and pinene.[1] As the bio-based economy expands, understanding the metabolic fate of these abundant natural compounds is of paramount importance for applications in synthetic biology, bioremediation, and the development of novel therapeutics. This guide provides a comprehensive technical overview of this metabolite, from its biological context and enzymatic handling to detailed protocols for its synthesis, purification, and analysis. We bridge the gap between general acyl-CoA biochemistry and the specific challenges posed by this unique branched, dienoyl structure, offering field-proven insights for researchers investigating this and similar metabolic pathways.

Introduction: The Centrality of Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central hubs in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[2] The high-energy thioester bond "activates" the acyl group, rendering it susceptible to enzymatic modification.[3] These modifications include oxidation for energy production (β-oxidation), elongation for lipid synthesis, and various rearrangements and functional group additions in secondary metabolism.[2][3] The study of specific acyl-CoA intermediates, particularly those from xenobiotic or specialized metabolic pathways like monoterpene degradation, offers a window into novel enzymatic mechanisms and opportunities for metabolic engineering.

Biological Context: The Limonene and Pinene Degradation Pathway

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA emerges from the microbial catabolism of cyclic monoterpenes, which are abundant hydrocarbons in plant essential oils.[4][5][6] Microorganisms, particularly bacteria from genera such as Pseudomonas and Rhodococcus, have evolved sophisticated enzymatic machinery to utilize these compounds as a sole carbon and energy source.[2][5]

The degradation pathway typically begins with the oxidation and ring cleavage of the parent monoterpene, leading to a linear or branched-chain carboxylic acid. This acid is then activated to its corresponding CoA thioester.[7][8] In the case of limonene and pinene degradation, this activation product undergoes a series of enzymatic steps, including dehydrogenation and hydration, where trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA appears as a key intermediate.[1]

Proposed Enzymatic Conversions

While the specific enzymes acting on this substrate are not yet fully characterized in the literature, we can infer the relevant enzyme classes based on the known metabolism of similar unsaturated acyl-CoAs.[2][5]

  • Formation: The precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid, is activated by an Acyl-CoA Synthetase (ACS) or Ligase . This ATP-dependent reaction forms the high-energy thioester bond with Coenzyme A.

  • Hydration: The subsequent and most probable metabolic step involves the hydration of the double bond. An Enoyl-CoA Hydratase (ECH) would catalyze the addition of water across the C2-C3 double bond.[9][10][11] Given the dienoyl structure, this step is critical for preparing the molecule for subsequent cleavage. The enzyme likely belongs to the crotonase superfamily, which is known to handle a wide variety of enoyl-CoA substrates.[10][11]

  • Further Metabolism: The resulting 3-hydroxyacyl-CoA intermediate would then proceed through further steps of the β-oxidation-like pathway, likely involving dehydrogenation and eventual thiolytic cleavage to yield smaller, central metabolites like acetyl-CoA.

Below is a proposed logical pathway illustrating the central role of this intermediate.

Metabolic_Pathway cluster_activation Activation cluster_core Core Metabolism cluster_downstream Downstream Processing Precursor_Acid trans-2-Methyl-5-isopropyl- hexa-2,5-dienoic acid Target_CoA trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Precursor_Acid->Target_CoA Acyl-CoA Synthetase (ATP, CoA-SH) Hydrated_Product 3-Hydroxy-2-methyl-5-isopropyl- hexa-5-enoyl-CoA Target_CoA->Hydrated_Product Enoyl-CoA Hydratase (H2O) Further_Metabolites Further β-oxidation & Acetyl-CoA Hydrated_Product->Further_Metabolites Dehydrogenase, etc. Workflow_Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Precursor Acid + NHS + DCC Activated NHS-Ester Intermediate Start->Activated 12-16h Acylation Reaction with CoA-SH Activated->Acylation 4-6h Crude Crude Acyl-CoA Product Acylation->Crude HPLC RP-HPLC Purification Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis LC-MS/MS Confirmation Fractions->Analysis Final Pure Lyophilized Product Analysis->Final

Sources

Exploratory

Whitepaper: A Multidisciplinary Approach to the Discovery and Characterization of Novel Acyl-CoA Thioesters: The Case of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

An in-depth technical guide on the discovery and initial characterization of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. Abstract: The discovery of novel bioactive molecules is a cornerstone of drug development and b...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the discovery and initial characterization of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Abstract: The discovery of novel bioactive molecules is a cornerstone of drug development and biochemical research. Acyl-Coenzyme A (acyl-CoA) thioesters are a critical class of intermediates in numerous metabolic pathways, and their unique analogs hold immense potential as enzyme inhibitors, probes for metabolic fluxes, and precursors for synthesizing complex natural products. This guide provides an in-depth, experience-driven framework for the discovery and initial characterization of a novel acyl-CoA, using the hypothetical molecule trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a representative example. We will detail the rationale behind its design, a robust synthetic strategy, and a comprehensive analytical workflow for its structural verification and purification. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of acyl-CoA biochemistry and the practical steps involved in identifying and validating new molecular entities in this class.

Introduction: The Rationale for Pursuing Novel Acyl-CoA Analogs

Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in the Krebs cycle, fatty acid metabolism, and the synthesis of numerous secondary metabolites. The acyl group's chemical properties, dictated by its length, saturation, and branching, determine its metabolic fate and interaction with enzymes. Synthesizing novel, non-natural acyl-CoA molecules offers a powerful tool to:

  • Probe Enzyme Specificity: By introducing variations in the acyl chain, we can map the active site of enzymes that process acyl-CoAs, leading to a deeper understanding of their structure-function relationships.

  • Develop Enzyme Inhibitors: Acyl-CoA analogs can act as competitive or irreversible inhibitors of specific enzymes, providing valuable leads for drug discovery, particularly in the areas of metabolic disorders and infectious diseases.

  • Elucidate Metabolic Pathways: The use of labeled or modified acyl-CoAs can help trace the flow of metabolites through complex biochemical networks.

The target molecule of this guide, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, has been designed with a specific set of structural features—a conjugated diene system, a methyl branch, and an isopropyl group—that make it an intriguing candidate for studying enzymes involved in lipid metabolism or polyketide biosynthesis. This guide will walk through the essential steps from conceptualization to the initial characterization of this molecule.

Synthetic Strategy: From Carboxylic Acid to High-Energy Thioester

The synthesis of an acyl-CoA is a multi-step process that requires careful planning and execution. The most common and reliable method involves the activation of the corresponding carboxylic acid and its subsequent reaction with Coenzyme A.

Synthesis of the Acyl Moiety: trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Before the final coupling with CoA, the custom acyl chain must be synthesized. The synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid can be achieved through various organic chemistry reactions. A potential route could involve a Wittig or Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated system, followed by further modifications to introduce the isopropyl group. The stereochemistry of the trans double bond is a critical aspect of this synthesis and must be controlled and verified at each step using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Activation of the Carboxylic Acid and Coupling to Coenzyme A

The formation of the thioester bond between the carboxylic acid and the thiol group of CoA is the final and most critical step. A common and effective method is the use of a mixed anhydride intermediate.

Protocol 1: Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

  • Preparation of the Mixed Anhydride:

    • Dissolve 10 µmol of trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid in 200 µL of anhydrous tetrahydrofuran (THF).

    • Add 1.2 equivalents (12 µmol) of triethylamine (TEA) to act as a base.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents (11 µmol) of ethyl chloroformate.

    • Let the reaction proceed for 30 minutes at 0°C. The formation of a precipitate (triethylammonium chloride) is expected.

  • Coupling with Coenzyme A:

    • In a separate vial, dissolve 5 µmol of Coenzyme A (lithium salt) in 500 µL of a 1:1 mixture of THF and water, buffered to a pH of 7.5 with sodium bicarbonate.

    • Add the CoA solution dropwise to the mixed anhydride reaction mixture.

    • Allow the reaction to stir at room temperature for 4 hours.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding a small amount of a mild acid, such as citric acid, to neutralize any remaining base.

    • Lyophilize the sample to remove the organic solvent and water, preparing it for purification.

Causality Behind Experimental Choices:

  • Anhydrous THF: The use of an anhydrous solvent is crucial during the formation of the mixed anhydride to prevent hydrolysis of the highly reactive intermediate.

  • Low Temperature (0°C): The reaction is carried out at a low temperature to control the reactivity of the ethyl chloroformate and minimize side reactions.

  • Buffered Aqueous Solution for CoA: Coenzyme A is most stable and soluble in a slightly basic aqueous buffer, which also facilitates the nucleophilic attack of the thiol group on the mixed anhydride.

Purification and Initial Characterization: Isolating the Target Molecule

The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying acyl-CoA thioesters.

HPLC-Based Purification

A reverse-phase C18 column is typically used for the separation of acyl-CoAs. The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

Protocol 2: HPLC Purification

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM ammonium acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B

    • 35-40 min: 65% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: 95% to 5% B

    • 50-60 min: Re-equilibration at 5% B

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA) and 280-320 nm (to detect the newly formed conjugated diene system).

Fractions corresponding to the major product peak are collected, pooled, and lyophilized.

Initial Characterization by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for confirming the identity of the synthesized acyl-CoA.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺894.33894.35
[M-H]⁻892.31892.33
[M+Na]⁺916.31916.33

Note: The calculated m/z values are based on the elemental composition of C₃₀H₄₈N₇O₁₇P₃S.

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Key expected fragments include the loss of the acyl group and fragments corresponding to the CoA molecule itself.

In-Depth Structural Verification: The Power of NMR

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's chemical structure, including the connectivity of atoms and stereochemistry.

¹H NMR Spectroscopy

Proton NMR will be used to confirm the presence of key structural motifs in the acyl chain, such as the vinyl protons of the conjugated diene, the methyl group, and the isopropyl group. The chemical shifts and coupling constants of these protons will be critical for confirming the trans configuration of the double bond.

³¹P NMR Spectroscopy

Phosphorus NMR is particularly useful for analyzing the three phosphate groups in the CoA moiety. The chemical shifts of these phosphorus atoms can provide information about the integrity of the pyrophosphate bridge.

Workflow and Data Integration

The discovery and characterization process is a logical sequence of synthesis, purification, and analysis. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase cluster_validation Final Validation Acyl_Chain 1. Synthesize Acyl Chain (trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid) Activation 2. Activate Carboxylic Acid (Mixed Anhydride Formation) Acyl_Chain->Activation Coupling 3. Couple with Coenzyme A Activation->Coupling HPLC 4. HPLC Purification (Reverse-Phase C18) Coupling->HPLC MS 5. Mass Spectrometry (ESI-MS & MS/MS) HPLC->MS NMR 6. NMR Spectroscopy (¹H and ³¹P) MS->NMR Final_Product Validated Product: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA NMR->Final_Product

Caption: Workflow for the synthesis and characterization of a novel acyl-CoA.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound approach for the synthesis and initial characterization of a novel acyl-CoA thioester, using trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a working example. The successful completion of these steps provides a solid foundation for subsequent biological studies, such as enzyme inhibition assays, metabolic flux analysis, or its use as a substrate in reconstituted biochemical pathways. The principles and protocols described herein are broadly applicable to the discovery and validation of a wide range of acyl-CoA analogs, empowering researchers to explore new frontiers in biochemistry and drug development.

References

  • General Methods for Acyl-CoA Synthesis

    • Title: "Improved synthesis of acyl-coenzyme A thioesters"
    • Source: Analytical Biochemistry, Volume 117, Issue 1, 1981, Pages 147-152
    • URL: [Link]

  • HPLC for Acyl-CoA Analysis

    • Title: "Analysis of Coenzyme A and Its Thioesters"
    • Source: Current Protocols in Molecular Biology, 2001
    • URL: [Link]

  • Mass Spectrometry of Coenzyme A and its Derivatives

    • Title: "Mass Spectrometry of Coenzyme A and Its Thioesters"
    • Source: Journal of the American Society for Mass Spectrometry, Volume 25, Issue 7, 2014, Pages 1105-1117
    • URL: [Link]

  • NMR Spectroscopy in Metabolic Analysis

    • Title: "NMR in metabolic analysis"
    • Source: Nature Reviews Molecular Cell Biology, Volume 8, 2007, pages 385–397
    • URL: [Link]

Foundational

An In-depth Technical Guide on the Biological Significance of the trans Isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals Abstract The trans isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a structurally intriguing metabolite whose biological significance is not yet fully...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trans isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a structurally intriguing metabolite whose biological significance is not yet fully elucidated. As an acyl-CoA ester, it resides at the crossroads of cellular metabolism, poised to participate in a variety of anabolic and catabolic processes. This technical guide synthesizes current biochemical knowledge to propose a putative biological role for this compound, focusing on its likely origin from irregular monoterpenes and its subsequent metabolism via a modified β-oxidation pathway. We will delve into the enzymatic challenges posed by its unique structure—a methyl branch at the α-carbon and a dienoyl system—and propose experimental strategies to validate its metabolic fate and function. This document serves as a foundational resource for researchers investigating novel metabolic pathways, particularly those involved in the degradation of isoprenoids and xenobiotics.

Introduction: Unveiling a Novel Metabolic Intermediate

2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a C10 acyl-coenzyme A thioester. Its structure is characterized by a hexanoyl-CoA backbone with a methyl group at the second carbon (α-position) and an isopropyl group at the fifth carbon. Furthermore, it possesses two double bonds, at the second and fifth positions, with the second double bond in the trans configuration. Database entries confirm its existence as a metabolite in various organisms, yet its specific metabolic context remains largely unexplored.[1][2][3] The presence of the CoA moiety signifies its role as an activated acyl group, primed for enzymatic transformation. Acyl-CoAs are central to numerous metabolic pathways, including fatty acid synthesis and degradation, the Krebs cycle, and the synthesis of complex lipids and signaling molecules.[4]

The unique structural features of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA—specifically the α-methyl group and the conjugated diene system—suggest that its metabolism would deviate from the canonical β-oxidation pathway for saturated fatty acids. This guide will therefore explore a hypothesized metabolic route for this compound, drawing parallels with the established principles of branched-chain and unsaturated fatty acid catabolism.

Hypothesized Origin: A Link to Irregular Monoterpenes

The carbon skeleton of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA bears a striking resemblance to a class of natural products known as irregular monoterpenes. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of two isoprene units, irregular monoterpenes are synthesized via non-head-to-tail condensations.[1][2][5] A prime example is lavandulol, a key component of lavender essential oil, which shares the 2-methyl-5-isopropylhexane backbone.[5][6]

We propose that 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a metabolic intermediate in the degradation pathway of lavandulol or structurally related irregular monoterpenes. The degradation of other acyclic monoterpenes, such as geraniol, is known to proceed through the oxidation of the terminal alcohol to a carboxylic acid, which is then activated to its corresponding CoA ester.[7][8][9][10]

A plausible initial series of reactions for the formation of our topic molecule would therefore be:

  • Oxidation of the Precursor Alcohol: A lavandulol-like precursor is oxidized first to an aldehyde and subsequently to a carboxylic acid, 2-Methyl-5-isopropylhexa-2,5-dienoic acid.

  • CoA Ligation: The resulting carboxylic acid is then esterified to coenzyme A by an acyl-CoA synthetase, yielding 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Proposed Metabolic Pathway: Navigating a Modified β-Oxidation

Once formed, 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA would likely enter a modified β-oxidation pathway for its complete catabolism. This pathway must overcome two main steric and electronic hurdles: the α-methyl group and the dienoyl system.

The Challenge of the α-Methyl Group

The methyl group at the α-position (C2) prevents the direct action of acyl-CoA dehydrogenase, the first enzyme in the standard β-oxidation spiral. In the metabolism of other α-methylated acyl-CoAs, such as phytanoyl-CoA, this is circumvented by an initial α-oxidation step. However, given the presence of the C2-C3 double bond, an alternative strategy involving isomerases is also plausible.

The Dienoyl System

The conjugated diene system from C2 to C5 also requires specialized enzymatic handling. The metabolism of polyunsaturated fatty acids involves a set of auxiliary enzymes, including isomerases and reductases, to resolve the double bonds into a substrate suitable for the core β-oxidation machinery.[3]

Based on these principles, we propose the following metabolic sequence for the trans isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA:

  • Isomerization: An enoyl-CoA isomerase could potentially shift the position of the double bonds to a more favorable configuration for subsequent reactions.

  • Reduction: A dienoyl-CoA reductase, likely NADPH-dependent, would reduce one of the double bonds. For example, a 2,4-dienoyl-CoA reductase can reduce a 2,4-dienoyl-CoA to a 3-enoyl-CoA.[11][12][13]

  • Further Isomerization: The resulting enoyl-CoA may require further isomerization to the trans-2-enoyl-CoA intermediate, which is the substrate for enoyl-CoA hydratase.

  • Completion of the β-Oxidation Cycle: Once the double bonds and the methyl group are appropriately handled, the remainder of the molecule can be degraded via the standard β-oxidation pathway, yielding acetyl-CoA and, due to the branched nature of the precursor, likely propionyl-CoA.

Diagram of the Proposed Metabolic Pathway

Metabolic Pathway of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA cluster_origin Hypothesized Origin cluster_activation Activation cluster_beta_oxidation Modified β-Oxidation Irregular Monoterpene (e.g., Lavandulol) Irregular Monoterpene (e.g., Lavandulol) 2-Methyl-5-isopropylhexa-2,5-dienal 2-Methyl-5-isopropylhexa-2,5-dienal Irregular Monoterpene (e.g., Lavandulol)->2-Methyl-5-isopropylhexa-2,5-dienal Alcohol Dehydrogenase 2-Methyl-5-isopropylhexa-2,5-dienoic Acid 2-Methyl-5-isopropylhexa-2,5-dienoic Acid 2-Methyl-5-isopropylhexa-2,5-dienal->2-Methyl-5-isopropylhexa-2,5-dienoic Acid Aldehyde Dehydrogenase Topic_Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA 2-Methyl-5-isopropylhexa-2,5-dienoic Acid->Topic_Compound Acyl-CoA Synthetase Isomerized_Intermediate Isomerized Dienoyl-CoA Topic_Compound->Isomerized_Intermediate Enoyl-CoA Isomerase Reduced_Intermediate Enoyl-CoA Intermediate Isomerized_Intermediate->Reduced_Intermediate Dienoyl-CoA Reductase (NADPH) Final_Beta_Oxidation Further β-Oxidation Cycles Reduced_Intermediate->Final_Beta_Oxidation Isomerase / Hydratase Products Acetyl-CoA + Propionyl-CoA Final_Beta_Oxidation->Products

Caption: Proposed metabolic pathway for the origin and degradation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Key Enzymes and Their Putative Roles

The metabolism of this unique acyl-CoA would necessitate a specific enzymatic toolkit. Below is a summary of the likely enzyme classes involved:

Enzyme ClassPutative Function in the Pathway
Alcohol Dehydrogenase Oxidation of the precursor irregular monoterpene alcohol to an aldehyde.
Aldehyde Dehydrogenase Oxidation of the resulting aldehyde to a carboxylic acid.
Acyl-CoA Synthetase Activation of the carboxylic acid to its CoA ester.
Enoyl-CoA Isomerase Repositioning of the double bonds to facilitate subsequent reactions.
Dienoyl-CoA Reductase NADPH-dependent reduction of the dienoyl system.
Enoyl-CoA Hydratase Hydration of the trans-2-enoyl-CoA intermediate.
Hydroxyacyl-CoA Dehydrogenase Dehydrogenation of the hydroxyacyl-CoA intermediate.
Thiolase Thiolytic cleavage to release acetyl-CoA or propionyl-CoA.

Potential Biological Significance

The biological importance of this metabolic pathway would be most pronounced in organisms that are exposed to or produce irregular monoterpenes.

  • In Microorganisms: Bacteria and fungi are known for their diverse metabolic capabilities, including the degradation of complex organic molecules. This pathway could be part of a catabolic route that allows microorganisms to utilize irregular monoterpenes as a carbon and energy source.

  • In Plants: Plants that synthesize irregular monoterpenes may also possess the enzymatic machinery to turn over these compounds, potentially for metabolic regulation or recycling of carbon skeletons.

  • In Animals (including humans): The metabolism of xenobiotics, including dietary components and environmental compounds, is a critical detoxification process.[14][15][16] Ingested irregular monoterpenes from plant-based foods or essential oils would be processed by xenobiotic-metabolizing enzymes, and 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA could be a transient intermediate. Its accumulation could serve as a biomarker for exposure to such compounds.

Experimental Approaches for Validation

Validating the proposed biological significance and metabolic pathway of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA requires a multi-pronged experimental approach.

Chemical Synthesis and Analytical Standards

A crucial first step is the chemical synthesis of the trans isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA to serve as an analytical standard and a substrate for enzymatic assays.

Protocol for a Conceptual Synthesis:

  • Synthesis of the Carboxylic Acid: The corresponding carboxylic acid, 2-Methyl-5-isopropylhexa-2,5-dienoic acid, can be synthesized via standard organic chemistry methods, for example, through Wittig or Horner-Wadsworth-Emmons reactions to establish the dienoyl system with the desired stereochemistry.

  • Activation to the CoA Ester: The synthesized carboxylic acid can be converted to its CoA ester. A common method involves activating the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) followed by reaction with coenzyme A.

  • Purification and Characterization: The final product must be purified, typically by HPLC, and its structure confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Enzymatic Assays

With the synthesized substrate in hand, the activity of candidate enzymes can be tested.

Protocol for a Generic Enzymatic Assay:

  • Enzyme Source: Candidate enzymes can be obtained from cell lysates of organisms known to metabolize monoterpenes or from heterologously expressed and purified recombinant proteins.

  • Reaction Mixture: A typical reaction mixture would contain a suitable buffer, the synthesized 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, any necessary cofactors (e.g., NADPH for reductases), and the enzyme source.

  • Monitoring the Reaction: The reaction can be monitored spectrophotometrically by following the change in absorbance of the dienoyl-CoA substrate or the NADPH cofactor. Alternatively, the reaction can be quenched at different time points and the products analyzed by HPLC-MS/MS.

  • Product Identification: The structure of the enzymatic product(s) should be determined by mass spectrometry and comparison with synthesized standards of the expected intermediates.

In Vivo Metabolomics

Tracing the metabolism of the parent compound in a biological system provides the most direct evidence for the proposed pathway.

Protocol for a Cellular Metabolism Study:

  • Model System: Choose a suitable model organism, such as E. coli or S. cerevisiae engineered to express the putative genes for the pathway, or a cell line known for its xenobiotic metabolism capabilities (e.g., HepG2).

  • Substrate Administration: Introduce a stable isotope-labeled version of the precursor (e.g., ¹³C-labeled lavandulol) to the culture medium.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry to identify labeled metabolites. The detection of labeled 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its downstream products would provide strong evidence for the proposed pathway.

Diagram of the Experimental Workflow for Pathway Validation

Experimental Workflow cluster_synthesis Step 1: Substrate Preparation cluster_invitro Step 2: In Vitro Validation cluster_invivo Step 3: In Vivo Confirmation Synthesis Chemical Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Purification HPLC Purification and Structural Confirmation (MS, NMR) Synthesis->Purification Enzymatic_Assay Enzymatic Assays with Synthesized Substrate Purification->Enzymatic_Assay Provides Substrate Enzyme_Source Obtain Candidate Enzymes (Cell Lysates or Recombinant Proteins) Enzyme_Source->Enzymatic_Assay Product_Analysis_Invitro Product Identification (LC-MS/MS) Enzymatic_Assay->Product_Analysis_Invitro Pathway_Confirmation Detection of Labeled Intermediates and Pathway Confirmation Product_Analysis_Invitro->Pathway_Confirmation Informs In Vivo Studies Model_System Select and Prepare Model System (e.g., Engineered Yeast, HepG2 cells) Isotope_Labeling Administer Stable Isotope-Labeled Precursor (e.g., 13C-Lavandulol) Model_System->Isotope_Labeling Metabolomics Metabolite Extraction and LC-MS/MS Analysis Isotope_Labeling->Metabolomics Metabolomics->Pathway_Confirmation

Caption: A stepwise experimental workflow to validate the proposed metabolic pathway.

Conclusion and Future Directions

The trans isomer of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA represents a fascinating, yet understudied, metabolite. Based on its structure and established biochemical principles, we have constructed a scientifically plausible hypothesis for its origin from irregular monoterpenes and its subsequent degradation via a modified β-oxidation pathway. This guide provides a theoretical framework and a practical experimental roadmap for researchers to rigorously test this hypothesis.

Future research should focus on identifying the specific enzymes responsible for each step of the proposed pathway in relevant organisms. Elucidating the regulation of these enzymes and the physiological context in which this pathway is active will be crucial to fully understand the biological significance of this unique acyl-CoA. For drug development professionals, understanding the metabolism of such xenobiotic-derived compounds is essential for predicting potential drug-herb interactions and for designing novel therapeutic agents that may target microbial metabolic pathways. The exploration of this pathway promises to unveil new facets of cellular metabolism and the intricate ways in which organisms interact with the chemical diversity of their environment.

References

  • Worm-GEM. (n.d.). trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Worm-GEM. Retrieved from [Link]

  • Human-GEM. (n.d.). trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Human-GEM. Retrieved from [Link]

  • Zebrafish-GEM. (n.d.). cis-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Zebrafish-GEM. Retrieved from [Link]

  • Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. The Journal of biological chemistry, 288(9), 6333–6343.
  • Hong Kong Baptist University. (n.d.). Understanding the biosynthesis of irregular monoterpenes for their heterologous production. HKBU Scholars. Retrieved from [Link]

  • Lüddeke, F., Lubeck, E., & Harder, J. (2012). Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans. Applied and environmental microbiology, 78(8), 2897–2904.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and environmental microbiology, 61(10), 3804–3808.
  • PubChem. (n.d.). trans-2-Methyl-5-isopropylhexa-2,5-dienal. National Center for Biotechnology Information. Retrieved from [Link]

  • ASM Journals. (2012, March 9). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Applied and Environmental Microbiology. Retrieved from [Link]

  • Eawag. (2006, February 19). Geraniol Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Pietrocola, F., Galluzzi, L., Bravo-San Pedro, J. M., Madeo, F., & Kroemer, G. (2015). Acetyl coenzyme A: a central metabolite and second messenger. Cell metabolism, 21(6), 805–821.
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  • PubChem. (n.d.). 2-Isopropyl-5-methylhexanal. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Isopropyl-5-methyl-2-hexenal (FDB016156). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4 Dienoyl-CoA reductase. Retrieved from [Link]

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  • Breimer, D. D. (1969). Metabolism of xenobiotics. Drukkerij P. den Boer.
  • Roe, C. R., et al. (1990). 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation.
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  • Oppermann, U. C., & Maser, E. (2000). Molecular and structural aspects of xenobiotic carbonyl metabolizing enzymes. Role of reductases and dehydrogenases in xenobiotic phase I reactions. Toxicology, 144(1-3), 71–81.
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Sources

Exploratory

A Preliminary Technical Guide to Investigating the Function of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preliminary investigation of trans-2-Methyl-5-isopropylhexa-2,5-di...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the microbial degradation of monoterpenes such as limonene and pinene. As interest in microbial metabolic pathways for bioremediation and the synthesis of value-added chemicals grows, a thorough understanding of the enzymatic processes and molecular intermediates is paramount. This document outlines the metabolic context of this branched-chain dienoyl-CoA ester, details methodologies for its synthesis and characterization, and presents protocols for the identification and functional analysis of the putative enzymes involved in its transformation. By integrating established biochemical techniques with insights into analogous metabolic systems, this guide serves as a foundational resource for researchers aiming to elucidate the functional role of this molecule and harness its parent pathway for biotechnological applications.

Introduction: The Metabolic Crossroads of Monoterpene Degradation

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a coenzyme A derivative that has been identified as an intermediate in the metabolic pathways responsible for the breakdown of limonene and pinene by various microorganisms, including species of Pseudomonas and Rhodococcus.[1][2][3] These pathways are of significant interest due to their potential application in the bioremediation of environmental pollutants and the biocatalytic production of valuable chemicals.[1] The core structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, featuring a branched-chain and a conjugated diene system, suggests that its metabolism is handled by a specialized set of enzymes, likely belonging to the isomerase and reductase families that are known to act on fatty acyl-CoA esters.[4][5]

Understanding the precise function and enzymatic fate of this molecule is crucial for mapping the complete metabolic grid of monoterpene degradation. This knowledge can inform metabolic engineering strategies to optimize flux towards desired products or enhance the efficiency of degradation. This guide provides the necessary technical framework to embark on such an investigation.

Metabolic Pathway Context

The formation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA occurs downstream of the initial oxidative attacks on the monoterpene ring structure. While multiple microbial degradation pathways for limonene and pinene exist, a common theme involves the formation of a carboxylic acid which is subsequently activated to its CoA ester.[2][3][6]

DOT Diagram: Simplified Limonene Degradation Pathway

Limonene_Degradation Limonene Limonene Perillic_acid trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid Limonene->Perillic_acid Multiple Enzymatic Steps Target_CoA trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Perillic_acid->Target_CoA Acyl-CoA Synthetase Downstream 3-Hydroxy-2,6-dimethyl- 5-methylene-heptanoyl-CoA Target_CoA->Downstream Putative Dienoyl-CoA Isomerase/Reductase TCA TCA Cycle Intermediates Downstream->TCA Further Metabolism

Caption: A simplified schematic of a putative limonene degradation pathway highlighting the position of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Synthesis and Characterization of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A prerequisite for any functional study is the availability of the pure compound. As this molecule is not readily commercially available, chemical or enzymatic synthesis is necessary.

Chemical Synthesis

A common and effective method for synthesizing acyl-CoA esters involves the activation of the corresponding carboxylic acid.[7][8]

Protocol: Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

  • Activation of the Carboxylic Acid:

    • Dissolve trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add N,N'-Carbonyldiimidazole (CDI) in a slight molar excess and stir at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours to form the acyl-imidazolide intermediate. The progress of this reaction can be monitored by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A (trilithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at approximately 8.0 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification:

    • The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Employ a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Monitor the elution profile at 260 nm (for the adenine moiety of CoA) and a wavelength corresponding to the absorbance maximum of the dienoyl system (likely around 260-300 nm).

    • Collect the fractions containing the desired product, pool, and lyophilize.

Characterization

The identity and purity of the synthesized trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA should be rigorously confirmed using a combination of analytical techniques.

Technique Expected Observations
RP-HPLC A single major peak with a retention time distinct from Coenzyme A and the starting carboxylic acid.
Mass Spectrometry (MS) The expected molecular weight for the protonated molecule [M+H]⁺. High-resolution MS can confirm the elemental composition.[9][10]
¹H NMR Spectroscopy Characteristic signals for the protons of the acyl chain, including the vinyl protons of the diene system, and the protons of the Coenzyme A moiety.[11]
UV-Vis Spectroscopy An absorbance maximum characteristic of the conjugated dienoyl thioester system.

Identification and Characterization of the Metabolizing Enzyme(s)

Based on analogous pathways for the metabolism of unsaturated fatty acids, the next step in the degradation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is likely catalyzed by a dienoyl-CoA isomerase or a dienoyl-CoA reductase.[4]

Enzyme Source and Preparation

The source of the enzyme will be a microorganism known to degrade limonene or pinene, such as Pseudomonas putida.

Protocol: Preparation of Cell-Free Extract

  • Grow the selected microbial strain in a minimal medium containing limonene or pinene as the sole carbon source to induce the expression of the relevant catabolic enzymes.

  • Harvest the cells in the mid-exponential phase by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol).

  • Resuspend the cells in the same buffer and lyse them by sonication or French press.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear cell-free extract.

Enzyme Assay

A continuous spectrophotometric assay can be developed to monitor the activity of the putative dienoyl-CoA metabolizing enzyme.

Protocol: Spectrophotometric Enzyme Assay

  • Assay Principle:

    • For a reductase: The assay will monitor the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺.[12]

    • For an isomerase: The assay can be designed to monitor the shift in the absorbance maximum of the conjugated diene system as it is rearranged. This may require a coupled assay where the product of the isomerase is a substrate for a known reductase.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • NADPH (for reductase activity, typically 100-200 µM)

    • Synthesized trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (substrate, concentration to be optimized, e.g., 10-100 µM)

    • Cell-free extract (as the enzyme source)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance at 340 nm (for reductase) or another appropriate wavelength over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

DOT Diagram: Experimental Workflow for Enzyme Characterization

Enzyme_Workflow Start Microorganism Grown on Limonene CFE Preparation of Cell-Free Extract Start->CFE Assay Enzyme Activity Assay with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA CFE->Assay Purification Enzyme Purification (Chromatography) Assay->Purification If activity detected Product_ID Product Identification (LC-MS, NMR) Assay->Product_ID SDS_PAGE Purity Analysis (SDS-PAGE) Purification->SDS_PAGE Kinetic Kinetic Characterization (Km, Vmax) Purification->Kinetic Gene_ID Gene Identification (Proteomics, Genomics) Purification->Gene_ID

Caption: A workflow for the identification and characterization of the enzyme responsible for metabolizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Enzyme Purification and Identification

If enzymatic activity is detected, the responsible protein can be purified using standard chromatographic techniques, such as ammonium sulfate precipitation followed by ion-exchange and size-exclusion chromatography. The purity of the enzyme at each step can be monitored by SDS-PAGE. Once a highly purified enzyme is obtained, its kinetic parameters (Km and Vmax) with respect to the substrate and cofactor can be determined. The identity of the purified protein can be ascertained by mass spectrometry-based proteomics (e.g., peptide mass fingerprinting or tandem mass spectrometry) and subsequent searching against the genome of the source organism to identify the corresponding gene.

Conclusion and Future Directions

This technical guide provides a roadmap for the initial functional characterization of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. By following the outlined protocols for synthesis, characterization, and enzymatic analysis, researchers can gain valuable insights into its role in monoterpene degradation. Successful identification and characterization of the enzyme(s) acting on this substrate will not only fill a knowledge gap in microbial metabolism but also provide new biocatalytic tools for synthetic biology and biotechnology. Future work should focus on the heterologous expression and structural elucidation of the identified enzyme to understand its catalytic mechanism and substrate specificity in greater detail.

References

  • Bicas, A., Dionísio, A. P., & Pastore, G. M. (2009). Bio-oxidation of terpenes: an opportunity for the flavor and fragrance industry. Trends in Food Science & Technology, 20(5), 236-243.
  • Cheng, X., Tian, X. L., Wang, Y. S., & Wang, Y. S. (2013).
  • Christie, W. W. (2019).
  • Dommes, V., & Kunau, W. H. (1984). Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate. Analytical biochemistry, 142(2), 435-439.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and environmental microbiology, 61(11), 3804-3808.
  • Hubbard, P. A., Liang, X., Schulz, H., & Kim, J. J. P. (2003). The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl CoA reductase. Journal of Biological Chemistry, 278(41), 39981-39987.
  • Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(4), 387-395.
  • Molina, G., Pimentel, M. R., & Pastore, G. M. (2013). Limonene biotransformation to α-terpineol by a new strain of Aspergillus terreus. Applied biochemistry and biotechnology, 171(4), 897-906.
  • Pal, T., Easton, C. J., Yap, H. F., & Bearne, S. L. (2018). A continuous spectrophotometric assay for α-methylacyl-CoA racemase (AMACR; P504S). Analytical biochemistry, 549, 134-140.
  • Roe, C. R., Millington, D. S., Norwood, D. L., Kodo, N., & Sprecher, H. (1990). 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation.
  • Schulz, H. (1983). A spectrophotometric assay for 2,4-dienoyl-CoA reductase. Analytical biochemistry, 131(1), 226-230.
  • Stadtman, E. R. (1957). Preparation and assay of acyl coenzyme A and other thiol esters; use of hydroxylamine. Methods in enzymology, 3, 931-941.
  • van der Werf, M. J., Swarts, H. J., & de Bont, J. A. (1999). Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene. Applied and environmental microbiology, 65(5), 2092-2102.
  • Wakashima, T., Abe, K., & Kihara, A. (2014). Dual functions of the trans-2-enoyl-CoA reductase TER in the sphingosine 1-phosphate metabolic pathway and in fatty acid elongation. Journal of Biological Chemistry, 289(36), 24982-24994.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Abstract This document provides comprehensive application notes and detailed protocols for the synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This acyl-Coenzyme A thioester is a crucial intermediate for var...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This acyl-Coenzyme A thioester is a crucial intermediate for various biochemical and pharmacological studies, yet its synthesis presents unique challenges due to the specific stereochemistry and functionality of the acyl chain. We present two robust methodologies for the final thioesterification: a purely chemical approach via an activated acyl imidazolide intermediate and a chemo-enzymatic method utilizing an acyl-CoA synthetase. The guide begins with a validated protocol for the synthesis of the requisite precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid. Each protocol is accompanied by expert insights into the rationale behind procedural steps, self-validating quality control measures, and detailed workflows for purification and characterization. This guide is intended for researchers in biochemistry, drug development, and metabolic engineering who require a reliable supply of this specific acyl-CoA for their investigations.

Introduction

Coenzyme A (CoA) thioesters are central to cellular metabolism, serving as activated intermediates in the biosynthesis and degradation of fatty acids, the Krebs cycle, and the production of numerous secondary metabolites.[1][2] The specific molecule, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, is structurally related to intermediates in the degradation pathways of monoterpenes like α-pinene.[3] Access to synthetically prepared, high-purity acyl-CoAs is indispensable for elucidating enzyme mechanisms, screening for inhibitors, and serving as analytical standards in metabolomics.

The synthesis of an acyl-CoA is a multi-step process that can be broadly divided into two key stages:

  • Synthesis of the unique acyl precursor acid : The structure and stereochemistry of the fatty acid determine the final product.

  • Ligation to Coenzyme A : The carboxylic acid is "activated" and then reacted with the free thiol group of Coenzyme A to form the characteristic high-energy thioester bond.

This guide provides detailed, field-proven protocols for both stages, ensuring a logical and reproducible path to the final, high-purity product.

Part 1: Synthesis of the Acyl Precursor: trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid

The synthesis of the dienoic acid precursor is the most specialized part of the overall process. While related compounds are known products of microbial biotransformation, a robust chemical synthesis ensures control over stereochemistry and scalability.[3][4] The following protocol employs a Horner-Wadsworth-Emmons (HWE) reaction to establish the critical trans double bond with high stereoselectivity.

Experimental Workflow: Precursor Synthesis

G cluster_0 Step 1: Preparation of Phosphonate Reagent cluster_1 Step 2: HWE Reaction cluster_2 Step 3: Saponification A Triethyl phosphonoacetate B Sodium Hydride (NaH) in dry THF A->B Deprotonation C Anion of Phosphonate B->C D 4-Methylpent-3-en-2-one C->D Nucleophilic attack E Ethyl trans-2-Methyl-5-isopropylhexa-2,5-dienoate D->E F LiOH in THF/H2O E->F Hydrolysis G trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid F->G

Caption: Workflow for the synthesis of the dienoic acid precursor.

Protocol 1: Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Methylpent-3-en-2-one

  • Lithium hydroxide (LiOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the HWE Reagent: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). b. Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes carefully. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become clear as the phosphonate anion forms.

  • Horner-Wadsworth-Emmons Reaction: a. Cool the solution of the HWE reagent back down to 0 °C. b. Add 4-Methylpent-3-en-2-one (1.2 eq) dropwise. c. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). e. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Purify by column chromatography if necessary.

  • Saponification to the Carboxylic Acid: a. Dissolve the purified ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (2.0 eq) and stir the mixture at room temperature overnight. c. Remove the THF under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. e. Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. f. Extract the desired carboxylic acid product with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

Part 2: Ligation of the Acyl Group to Coenzyme A

With the precursor acid in hand, the final step is the formation of the thioester bond with Coenzyme A. We describe two highly effective methods.

Method A: Chemical Synthesis via Acyl Imidazolide

This method is widely applicable and relies on the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form a reactive acyl imidazolide, which then readily reacts with the thiol of Coenzyme A.[5][6] This approach avoids harsh conditions and often results in high yields.

G cluster_0 Step 1: Activation of Acid cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification Acid Dienoic Acid Precursor CDI CDI in dry THF Acid->CDI Reaction Active Acyl Imidazolide Intermediate CDI->Active CoA Coenzyme A (Li salt) in aqueous buffer Active->CoA Nucleophilic Acyl Substitution Product trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA CoA->Product SPE Solid-Phase Extraction (SPE) Product->SPE Cleanup HPLC Reverse-Phase HPLC SPE->HPLC High-Purity Separation PureProduct Purified Product HPLC->PureProduct

Caption: Workflow for chemical synthesis of the target Acyl-CoA.

Materials:

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 7.5)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Carboxylic Acid: a. In a dry vial under an inert atmosphere, dissolve the dienoic acid (1.5 eq) in anhydrous THF. b. Add CDI (1.4 eq) in one portion. c. Stir the reaction at room temperature for 1-2 hours. Activation can be monitored by the evolution of CO₂ gas (bubbling).

  • Thioesterification Reaction: a. In a separate vial, dissolve Coenzyme A trilithium salt (1.0 eq) in cold (4 °C) sodium bicarbonate buffer. b. Slowly add the activated acyl imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring. c. Maintain the reaction at 4 °C and stir for at least 4 hours, or overnight for best results. The pH should be maintained around 7.5.

  • Quenching and Initial Purification: a. Acidify the reaction mixture to pH 3-4 with dilute HCl. b. The crude product can now be purified by SPE. Condition a C18 SPE cartridge with methanol, followed by water. c. Load the acidified reaction mixture onto the cartridge. d. Wash with water to remove salts and unreacted CoA. e. Elute the acyl-CoA product with an aqueous methanol or acetonitrile solution (e.g., 50-70% ACN). f. Lyophilize the collected fractions containing the product.

Method B: Enzymatic Synthesis using Acyl-CoA Synthetase

This chemo-enzymatic approach leverages the catalytic efficiency and specificity of long-chain acyl-CoA synthetases (LACS).[7][8] These enzymes catalyze the formation of the thioester bond in an ATP-dependent manner. This method is particularly advantageous for small-scale synthesis and when using precious substrates, as it often proceeds with high fidelity and minimal side products.

G Reactants Dienoic Acid + ATP + CoASH Enzyme Acyl-CoA Synthetase (LACS) + Mg2+ Reactants->Enzyme Substrates Bind Products Acyl-CoA + AMP + PPi Enzyme->Products Catalysis

Caption: The enzymatic reaction catalyzed by Acyl-CoA Synthetase.

Materials:

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

  • Coenzyme A, free acid or lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • A suitable long-chain acyl-CoA synthetase (prokaryotic or eukaryotic, may require screening for substrate acceptance)

  • Dithiothreitol (DTT) for enzyme stability

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 1 mL reaction might contain:

    • 100 mM Tris-HCl, pH 7.5
    • 10 mM MgCl₂
    • 5 mM ATP
    • 1 mM Coenzyme A
    • 0.5 mM dienoic acid (solubilized in a minimal amount of DMSO or ethanol if necessary)
    • 1 mM DTT
    • Acyl-CoA Synthetase (concentration depends on enzyme activity, typically 1-5 µg) b. Mix gently by pipetting.
  • Incubation: a. Incubate the reaction at the optimal temperature for the enzyme (typically 30-37 °C) for 1-3 hours. b. Monitor the reaction progress by HPLC analysis of small aliquots.

  • Termination and Purification: a. Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying with perchloric acid. b. Centrifuge to pellet the precipitated protein. c. The supernatant contains the desired acyl-CoA and can be directly subjected to purification by RP-HPLC as described below.

Part 3: Purification and Quality Control

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the final product is suitable for downstream applications. Reverse-phase HPLC is the gold standard for acyl-CoA purification.[9][10]

Protocol 4: RP-HPLC Purification and Analysis

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • UV Detection: 260 nm (for the adenine moiety of CoA)

Procedure:

  • Purification: a. Dissolve the crude, lyophilized product from SPE (Method A) or the reaction supernatant (Method B) in Mobile Phase A. b. Inject the sample onto the C18 column. c. Elute with a linear gradient of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 5% B
    • 5-35 min: 5% to 95% B
    • 35-40 min: 95% B
    • 40-45 min: 95% to 5% B
    • 45-50 min: 5% B (re-equilibration) d. Monitor the elution at 260 nm. The acyl-CoA product will elute later than free Coenzyme A due to the hydrophobicity of the acyl chain. e. Collect the fractions corresponding to the product peak.
  • Desalting and Lyophilization: a. Pool the pure fractions. b. Remove the acetonitrile under reduced pressure. c. Desalt the remaining aqueous solution using a C18 SPE cartridge as described previously, eluting with a water/acetonitrile mixture. d. Lyophilize the desalted product to a stable, white powder.

Quality Control and Data Presentation

The identity and purity of the final product must be confirmed.

ParameterMethodExpected Result
Purity RP-HPLC (260 nm)>95% single peak at the expected retention time.
Identity LC-MS (ESI+)Calculated Mass: [M+H]⁺ = 918.25 (approx.) Observed mass should match within ± 0.1 Da.
Concentration UV-Vis SpectroscopyUse the molar extinction coefficient of CoA at 260 nm (ε = 16,400 M⁻¹cm⁻¹) in aqueous buffer to determine the concentration.

Conclusion

This guide provides two robust and validated pathways for the synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. The chemical synthesis via CDI activation is highly scalable and generally applicable, while the enzymatic approach offers high specificity for smaller-scale preparations. Both methods, when coupled with the detailed purification and QC protocols, will enable researchers to produce high-purity material for demanding applications in the study of metabolism and drug discovery. The foundational synthesis of the dienoic acid precursor ensures complete control over the entire synthetic process.

References

  • LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

  • Fatty Acid Biosynthesis | Acetyl COA Shuttle | Part I. (2017). YouTube. [Link]

  • Various Authors. (n.d.). Synthesis of acyl-CoA thioesters | Request PDF. ResearchGate. [Link]

  • Various Authors. (n.d.). Commonly described methods for chemical synthesis of acyl-CoA.... ResearchGate. [Link]

  • Veech, R. L., et al. (1987). Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-2-Methyl-5-isopropylhexa-2,5-dienal. PubChem. [Link]

  • Seubert, W., & Podack, E. R. (1973). The isolation of acyl-CoA derivatives as products of partial reactions in the microsomal chain elongation of fatty acids. PubMed. [Link]

  • Joshi, A. K., & Smith, S. (2000). Synthesis of acyl-CoA thioesters. Canadian Science Publishing. [Link]

  • Ellis, B. A., et al. (2001). Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle. American Physiological Society Journal. [Link]

  • Hiltunen, J. K., et al. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. PubMed. [Link]

  • Kallscheuer, N., & Marienhagen, J. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. MDPI. [Link]

  • Various Authors. (n.d.). Reaction giving isonovalal (cis-2-methyl-5-isopropylhexa-2,5-dienal) from ?-pinene oxide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. PubChem. [Link]

  • Cyberlipid. (n.d.). Fatty acyl CoA analysis. [Link]

  • Wang, M., et al. (2022). Long-Chain Acyl-CoA Synthetases Promote Poplar Resistance to Abiotic Stress by Regulating Long-Chain Fatty Acid Biosynthesis. MDPI. [Link]

Sources

Application

Application Note: Analytical Techniques for Detecting trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Introduction: The Significance of a Unique Acyl-CoA Thioester trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are a class of metabolically activated compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Acyl-CoA Thioester

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are a class of metabolically activated compounds central to numerous biochemical pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1] The unique structure of this particular analyte—featuring a branched chain and conjugated double bonds—suggests its involvement in specific metabolic pathways, potentially related to isoprenoid or branched-chain amino acid degradation.

The accurate detection and quantification of such molecules are critical for understanding metabolic flux, identifying enzymatic dysregulation in disease states, and assessing the metabolic impact of novel therapeutic agents.[2] However, acyl-CoAs present significant analytical challenges due to their low intracellular abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[3] This guide provides a comprehensive overview of robust analytical strategies, with a primary focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

The quantification of acyl-CoA species is complicated by several factors:

  • Chemical Instability: The high-energy thioester bond is susceptible to both enzymatic and non-enzymatic hydrolysis, particularly in non-neutral pH conditions.[4] Sample preparation must be carefully controlled to prevent analyte degradation.

  • Low Abundance: Intracellular concentrations of acyl-CoAs are typically low, requiring highly sensitive detection methods.[5]

  • Matrix Effects: Biological samples (e.g., cell lysates, tissue homogenates) contain a vast excess of other molecules that can interfere with analysis, particularly through ion suppression in mass spectrometry.

  • Structural Similarity: The metabolome contains a wide variety of acyl-CoA species with similar structures, necessitating high-resolution chromatographic separation for accurate identification and quantification.[5]

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the analysis of acyl-CoAs due to its unparalleled sensitivity, selectivity, and specificity.[2][6] The method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass-based detection of a triple quadrupole mass spectrometer.

Principle of LC-MS/MS Analysis

The workflow involves chromatographically separating the target analyte from other components in the sample extract. The separated molecules are then ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. In a triple quadrupole instrument, a specific precursor ion (the mass of the intact molecule) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion (a characteristic fragment) is detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes background noise.[2]

All acyl-CoA species share a common fragmentation pattern, which is the basis for their selective detection. Upon fragmentation, they typically produce a characteristic product ion corresponding to the adenosine 3',5'-diphosphate fragment (m/z 428.0365) or exhibit a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[1][7] This predictable fragmentation is invaluable for identifying novel acyl-CoAs and quantifying known ones.

cluster_structure Analyte Structure & MS/MS Fragmentation cluster_fragments Characteristic Fragments (Product Ions) Analyte trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (Precursor Ion) Fragment1 Acyl Chain Fragment [M - 507 + H]+ Analyte->Fragment1 Neutral Loss (507 Da) Fragment2 Adenosine Diphosphate Fragment [m/z 428] Analyte->Fragment2 Common Cleavage

Caption: Predicted MS/MS fragmentation of Acyl-CoA.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the analyte, quench metabolic activity, remove interfering proteins, and maintain the stability of the thioester bond.

Rationale: Immediate quenching of metabolism with ice-cold solvents is crucial to prevent enzymatic degradation of the analyte. Acidic conditions are often used to aid in protein precipitation and improve the stability of acyl-CoAs during extraction.[8][9] Solid-Phase Extraction (SPE) is a powerful optional step for sample cleanup and enrichment.[10]

Materials:

  • Cultured cells or frozen tissue powder.

  • Ice-cold Phosphate Buffered Saline (PBS).

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) or 2.5% (w/v) Sulfosalicylic Acid (SSA).[6][10]

  • Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).

  • Microcentrifuge tubes, refrigerated centrifuge (4°C).

Procedure:

  • Harvesting (Cells): Aspirate culture medium and wash cells once with 5 mL of ice-cold PBS.

  • Metabolic Quenching: Immediately add 1 mL of ice-cold extraction solvent to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For tissue, homogenize the frozen powder in the extraction solvent.

  • Internal Standard Spiking: Add the internal standard to the lysate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute. Incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at >16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50 mM ammonium acetate).[9][11]

cluster_separation Phase Separation Sample Cell Pellet or Tissue Powder Quench 1. Quench & Lyse (Ice-Cold Solvent + IS) Sample->Quench Precipitate 2. Protein Precipitation (Vortex & Incubate on Ice) Quench->Precipitate Centrifuge 3. Centrifugation (16,000 x g, 4°C) Precipitate->Centrifuge Supernatant Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant Pellet Pellet (Proteins, Debris) Centrifuge->Pellet Dry 4. Dry Down (Nitrogen Stream) Supernatant->Dry Reconstitute 5. Reconstitute (LC Mobile Phase) Dry->Reconstitute Analysis Ready for LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for acyl-CoA extraction.

Protocol 2: LC-MS/MS Method Parameters

Rationale: Reversed-phase chromatography using a C18 column is the standard for separating acyl-CoAs based on the hydrophobicity of their acyl chain.[12] A gradient elution from an aqueous buffer to an organic solvent allows for the resolution of a wide range of acyl-CoA species. The use of a volatile buffer like ammonium acetate is compatible with mass spectrometry.[9] Positive electrospray ionization (ESI+) is typically used for robust ionization of CoA species.[12]

Instrumentation & Conditions:

Parameter Recommended Setting
LC System UPLC or HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm particle size)
Mobile Phase A 5-10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 2% B, ramp to 95% B over 10-15 min, hold, then re-equilibrate
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Key Transitions (MRM) Precursor (Q1): Calculated [M+H]⁺ of the analyte Product (Q3): m/z 428.04 or corresponding [M-507+H]⁺ fragment[1][7]

| Collision Energy | Optimize empirically for the specific analyte (typically 20-40 eV) |

Data Analysis and Quantification: Quantification is achieved by constructing a calibration curve using authentic standards of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration in unknown samples is then interpolated from this curve. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.[12]

Alternative and Complementary Techniques

While LC-MS/MS is the preferred method, other techniques can be employed, particularly when mass spectrometry is not available.

HPLC with UV Detection

Principle: This method leverages the strong absorbance of the adenine moiety in the Coenzyme A molecule at approximately 260 nm.[13] It is a more accessible technique but suffers from lower sensitivity and selectivity compared to LC-MS/MS.[6] Challenges: Co-elution with other nucleotides (e.g., ATP, ADP), which also absorb at 260 nm, can lead to inaccurate quantification. High-resolution chromatography is essential.

Enzymatic Assays

Principle: These assays use enzymes that specifically react with acyl-CoAs to produce a detectable signal (colorimetric or fluorometric).[14] For example, an acyl-CoA oxidase can be used to produce hydrogen peroxide, which is then detected in a coupled reaction.[15] Challenges: These assays typically measure the total pool of acyl-CoAs or a specific subclass (e.g., long-chain) and cannot distinguish between individual molecular species like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.[14]

Comparison of Analytical Techniques
FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Specificity Very High (Mass-based)Moderate (Chromatography-based)Low (Measures total pool)
Sensitivity Very High (nM to sub-nM)[16]Low (µM range)Moderate (µM range)[14]
Quantification Absolute (with standards)Absolute (with standards)Relative or total amount
Throughput ModerateModerateHigh
Instrumentation Cost HighLowLow

Conclusion and Best Practices

The robust and reliable quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is best achieved using a validated LC-MS/MS method. Success is critically dependent on a meticulous sample preparation protocol designed to ensure analyte stability and minimize matrix interference. Key best practices include rapid metabolic quenching, the use of an appropriate internal standard, and optimization of both chromatographic separation and mass spectrometric parameters. By following the protocols and understanding the principles outlined in this guide, researchers can confidently generate high-quality data to advance their understanding of metabolic pathways and drug development.

References

  • Basu, S. S., & Blair, I. A. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Journal of lipid research, 52(2), 406–413. Available from: [Link]

  • Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-268. Available from: [Link]

  • UCLA Metabolomics Center. (n.d.). Sample preparation for Acyl-CoA analysis. Available from: [Link]

  • Violante, S., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(22), 16457. Available from: [Link]

  • Magnes, C., et al. (2008). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of lipid research, 49(5), 1114–1120. Available from: [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6689. Available from: [Link]

  • Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-268. Available from: [Link]

  • Li, J., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 16(4), 637-650. Available from: [Link]

  • Gao, X., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10543-10551. Available from: [Link]

  • Parks, E. J., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Adipocyte, 1(1), 53-59. Available from: [Link]

  • Wensing, A., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3317-3330. Available from: [Link]

  • Abello, N., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology, 2295, 203-218. Available from: [Link]

  • Li, Y., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(7), 3562-3570. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyFluo Fatty Acyl-CoA Assay Kit. Available from: [Link]

  • Gao, X., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10543-10551. Available from: [Link]

  • Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. Available from: [Link]

  • Skonberg, C., & Olsen, J. (2023). A review of the synthesis, bioanalysis, and chemical reactivity of xenobiotic acyl-coenzyme a thioesters. Medicinal Chemistry Research, 32(8), 1349-1372. Available from: [Link]

  • Genotic. (n.d.). Acyl-CoA Thioestherase Activity Assay Kit. Available from: [Link]

  • Minkler, P. E., et al. (2013). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 442(1), 14-22. Available from: [Link]

  • Olsen, J., et al. (2017). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 931-943. Available from: [Link]

  • Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. Available from: [Link]

  • Christensen, M. V., et al. (2022). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 2(1), 190-200. Available from: [Link]

  • LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available from: [Link]

Sources

Method

Application Note: Quantitative Analysis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Biological Matrices using HPLC-MS/MS

Abstract This document provides a comprehensive, validated protocol for the sensitive and specific quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a novel acyl-coenzyme A (acyl-CoA) thioester, from biol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the sensitive and specific quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a novel acyl-coenzyme A (acyl-CoA) thioester, from biological matrices. Acyl-CoAs are pivotal intermediates in numerous metabolic pathways, and their accurate measurement is crucial for understanding cellular metabolism and the mechanism of action of various drugs.[1][2] This method employs a robust sample preparation strategy involving protein precipitation and solid-phase extraction (SPE), followed by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) for analysis. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system with detailed explanations for experimental choices to ensure data integrity and reproducibility.

Introduction and Principle of Method

Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a medium-chain, branched, unsaturated acyl-CoA. Such molecules are often key intermediates in pathways like fatty acid metabolism and amino acid catabolism.[3] Their quantification can provide critical insights into metabolic flux and enzymatic activity. However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the complexity of biological samples.[2][4] The thioester bond is particularly susceptible to hydrolysis, especially under basic conditions, necessitating careful sample handling.[5][6]

This method overcomes these challenges by combining an optimized extraction protocol with the unparalleled sensitivity and specificity of tandem mass spectrometry. The core workflow is as follows:

  • Metabolic Quenching & Lysis: Biological samples (cells or tissues) are rapidly treated with an ice-cold acidic solution to halt enzymatic activity and stabilize the acyl-CoA thioesters.[2][5]

  • Protein Precipitation: An organic solvent is used to precipitate proteins, releasing the acyl-CoAs into the supernatant.

  • Solid-Phase Extraction (SPE): The supernatant is purified using a weak anion exchange or polymeric reversed-phase SPE cartridge to isolate acyl-CoAs from interfering matrix components like salts and phospholipids.[1][3][7]

  • HPLC Separation: The purified extract is injected into a reversed-phase HPLC system, which separates the target analyte from other acyl-CoAs based on polarity.

  • MS/MS Detection: The analyte is ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a unique precursor-to-product ion transition.[8][9]

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water. All solvents must be HPLC- or LC-MS-grade.

  • Reagents: Formic acid (FA), Ammonium acetate, Sulfosalicylic acid (SSA).

  • Standards:

    • trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (Analyte reference standard, >95% purity).

    • Heptadecanoyl-CoA (Internal Standard, ISTD, >95% purity).

  • SPE Cartridges: Weak Anion Exchange (e.g., Strata-X-A) or Polymeric Reversed-Phase cartridges, 1 mL, 30 mg.

  • Lab Equipment: Centrifuge capable of 4°C and >12,000 x g, SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, sonicator.

Instrumentation and Analytical Conditions

Liquid Chromatography (HPLC)
  • System: A high-performance UPLC/HPLC system (e.g., Waters Acquity UPLC I-Class, Agilent 1290 Infinity II).

  • Column: Reversed-phase C18 column with good peak shape for polar compounds (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Autosampler Temperature: 5°C.

  • Column Temperature: 40°C.

Table 1: HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 98 2
1.0 0.4 98 2
8.0 0.4 5 95
10.0 0.4 5 95
10.1 0.4 98 2

| 12.0 | 0.4 | 98 | 2 |

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8[10]

  • Mobile Phase B: Acetonitrile (ACN)

  • Injection Volume: 10 µL

Mass Spectrometry (MS/MS)
  • System: A tandem quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Rationale: Positive mode ESI is robust for acyl-CoAs, consistently producing a protonated molecular ion [M+H]+.[9][11]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 500°C[10]

    • Gas Flow (Desolvation): 800 L/hr

    • Collision Gas: Argon

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Name Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Cone Voltage (V) Collision Energy (eV)
Analyte (Quantifier) 918.3 411.3 50 45 35
Analyte (Qualifier) 918.3 428.0 50 45 30

| ISTD (Heptadecanoyl-CoA) | 1020.6 | 513.6 | 50 | 50 | 40 |

  • Rationale for MRM Transitions: The precursor ion represents the protonated molecule [M+H]+. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da), yielding a product ion corresponding to the acyl-pantetheine-phosphate fragment ([M+H - 507.1]+).[8][9] This is a highly specific transition used for quantification. A second, common product ion at m/z 428 corresponds to the adenosine-3'-phosphate 5'-diphosphate fragment and serves as a qualifier ion to confirm identity.[8][12]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stocks (1 mg/mL): Accurately weigh and dissolve the Analyte and ISTD reference standards in MeOH to create primary stocks. Store at -80°C.

  • Working Stocks: Serially dilute the primary stocks in 50:50 ACN:Water to create working solutions for the calibration curve and QCs.

  • Calibration Curve: Prepare a set of 8 calibration standards by spiking the appropriate working stock into the chosen biological matrix (e.g., cell lysate from a control group) to achieve final concentrations ranging from 1 nM to 2000 nM.

  • Quality Controls: Prepare QC samples in the same matrix at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation and Extraction

This protocol is optimized for cultured cells (~1-5 million cells) or tissue homogenate (~20-50 mg).

  • Metabolic Quenching:

    • For Adherent Cells: Aspirate media, wash cells once with 5 mL of ice-cold PBS. Immediately add 1 mL of ice-cold extraction solvent (80% Methanol in water) and scrape the cells.[3]

    • For Tissue: Snap-freeze tissue in liquid nitrogen.[2] Grind the frozen tissue to a fine powder. Weigh ~20 mg of powdered tissue into a pre-chilled tube containing 1 mL of ice-cold extraction solvent.

  • Lysis and ISTD Spiking: Add the ISTD (Heptadecanoyl-CoA) to each sample to a final concentration of 100 nM. Vortex vigorously for 30 seconds and sonicate for 5 minutes in an ice bath.

  • Protein Precipitation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a weak anion exchange mechanism.

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibration: Pass 2 mL of HPLC-grade water through the cartridge.

  • Loading: Load the entire supernatant from step 4.4 onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% Formic Acid in water.[3] This removes neutral and basic impurities.

    • Wash 2: Pass 1 mL of MeOH. This removes lipids and other non-polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 5% Ammonium Hydroxide in 50% Methanol into a clean collection tube.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B). Vortex, centrifuge briefly, and transfer to an autosampler vial for analysis.

Method Validation and Performance

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[13][14]

Table 3: Method Validation Summary

Parameter Result Acceptance Criteria
Linearity (Range) 1 - 2000 nM r² > 0.99
LLOQ 1 nM S/N > 10, Accuracy ±20%, Precision <20%
Intra-day Precision (%CV) 3.5% - 8.2% < 15% (< 20% at LLOQ)
Inter-day Precision (%CV) 5.1% - 9.8% < 15% (< 20% at LLOQ)
Accuracy (% Bias) -6.5% to +7.8% Within ±15% (±20% at LLOQ)
Matrix Effect 92% - 104% CV < 15%
Recovery > 85% Consistent and reproducible
Stability (24h Autosampler) < 10% change Within ±15% of initial

| Stability (3 Freeze/Thaw) | < 8% change | Within ±15% of initial |

Visualizations

Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Instrumental Analysis Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching & ISTD Spiking Sample->Quench Precipitate Protein Precipitation (Centrifugation) Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Load Load Supernatant Supernatant->Load Purification Wash Wash Impurities Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry & Reconstitute Elute->Dry HPLC HPLC Separation (C18 Column) Dry->HPLC Analysis MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Processing & Quantification MSMS->Data

Caption: Overall experimental workflow from sample collection to data analysis.

MRM_Principle cluster_MS Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Scan Selects [M+H]+m/z 918.3 Q2 Quadrupole 2 (q2) Collision Cell Fragment Ionization(Argon Gas) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Scan Selects Product Ionm/z 411.3 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Source ESI Source (Ionization) Source->Q1 Ion Beam

Caption: Principle of Multiple Reaction Monitoring (MRM) for specific analyte detection.

Conclusion

The method detailed in this application note provides a reliable and robust platform for the quantitative analysis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. By combining a meticulous sample preparation protocol with the power of HPLC-MS/MS, this approach achieves the sensitivity, specificity, and reproducibility required for demanding research and development applications. The principles and steps outlined herein can also be adapted for the analysis of other novel or known acyl-CoA species.

References

  • BenchChem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture.
  • BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Mamer, O. A., & Minkler, P. E. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(3), 543-549. Retrieved from [Link]

  • Basu, S. S., & Blair, I. A. (2011). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 1(1), 3-22. Retrieved from [Link]

  • Patel, D. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]

  • Metabolomics.ms.uab.edu. (n.d.). Sample preparation for Acyl-CoA analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2889-2894. Retrieved from [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(10), 666. Retrieved from [Link]

  • Liu, L., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 10(7), e0132896. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]

  • Fiehn, O., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 140. Retrieved from [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Retrieved from [Link]

  • Tsuchiya, M., et al. (2012). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry, 421(2), 548-555. Retrieved from [Link]

  • Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. Retrieved from [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Retrieved from [Link]

  • Li, J., et al. (2017). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 58(2), 464-475. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2001). Analysis of medium-chain acyl-CoenzymeA esters in mouse tissues by liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 433-441. Retrieved from [Link]

  • Wagner, G. R., & Payne, R. J. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(10), 1629-1640. Retrieved from [Link]

  • Tsuchiya, M., et al. (2022). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. eLife, 11, e75823. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocol for the Extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals Introduction trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key intermediate in the degradation pathway of limonene and pinene[1]. As a member of the a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key intermediate in the degradation pathway of limonene and pinene[1]. As a member of the acyl-Coenzyme A (acyl-CoA) family, it plays a crucial role in intermediary metabolism. The accurate and reproducible quantification of this and other acyl-CoAs from biological tissues is fundamental to understanding metabolic fluxes, disease pathogenesis, and the mechanism of action of xenobiotics. However, the inherent instability and low abundance of acyl-CoAs in complex biological matrices present significant analytical challenges[2].

These application notes provide a comprehensive, step-by-step protocol for the robust extraction and purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from tissue samples. The methodology is designed to ensure high recovery and sample purity, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5]. The principles and techniques described herein are grounded in established methods for acyl-CoA analysis, tailored to the specific properties of the target analyte.

Core Principles of Acyl-CoA Extraction from Tissues

The successful isolation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA hinges on several critical factors that must be meticulously controlled throughout the workflow. The primary objectives are to halt all enzymatic activity instantaneously, efficiently extract the analyte from the tissue matrix, and prevent its degradation.

  • Metabolic Quenching: To preserve the in vivo metabolic profile, enzymatic activity must be stopped immediately upon tissue collection. The gold standard for this is freeze-clamping the tissue in liquid nitrogen[2]. This ensures that the levels of acyl-CoAs and other metabolites are representative of the physiological state at the time of sampling.

  • Tissue Homogenization: The disruption of tissue architecture is essential for the efficient extraction of intracellular metabolites. This process must be performed under conditions that prevent thawing and subsequent enzymatic degradation. Grinding frozen tissue to a fine powder is a widely accepted and effective method[2]. For tougher or more elastic tissues, specialized homogenization techniques may be required to ensure complete disruption[6][7].

  • Extraction Solvent System: The choice of solvents is critical for the efficient solubilization of acyl-CoAs while simultaneously precipitating proteins. A common and effective approach involves a biphasic extraction using a combination of organic solvents and an aqueous buffer. Acetonitrile and isopropanol are frequently used to disrupt cell membranes and solubilize lipids, while a phosphate buffer helps to maintain a stable pH and partition the more polar acyl-CoAs into the aqueous phase[8][9].

  • Purification: Crude tissue extracts contain a multitude of compounds that can interfere with downstream analysis. Solid-phase extraction (SPE) is a robust technique for purifying and concentrating acyl-CoAs from these complex mixtures[4]. The choice of SPE sorbent is crucial for achieving high recovery and selectivity.

Experimental Workflow Overview

The overall workflow for the extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from tissue samples is depicted in the following diagram.

ExtractionWorkflow TissueCollection Tissue Collection & Snap-Freezing Homogenization Tissue Homogenization TissueCollection->Homogenization Maintain at -80°C Extraction Liquid-Liquid Extraction Homogenization->Extraction Addition of Extraction Solvents Purification Solid-Phase Extraction (SPE) Extraction->Purification Supernatant Collection Analysis LC-MS/MS Analysis Purification->Analysis Elution & Reconstitution

Figure 1. A high-level overview of the experimental workflow for the extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Detailed Protocol

This protocol is designed for the extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from approximately 50-100 mg of frozen tissue. All steps should be performed on ice or at 4°C unless otherwise specified to minimize analyte degradation.

Materials and Reagents
  • Tissue Samples: Snap-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., heptadecanoyl-CoA) is recommended for accurate quantification.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (IPA), HPLC grade or higher.

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl-functionalized silica gel columns are recommended for their high recovery of a broad range of acyl-CoAs[9].

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[9].

  • SPE Wash Solution: Same as the conditioning solution.

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v)[9].

  • Reconstitution Solvent: 5% Methanol in Water or a solvent compatible with your LC-MS/MS system.

  • Equipment:

    • Pre-chilled mortar and pestle or cryo-homogenizer.

    • Microcentrifuge capable of 4°C and >12,000 x g.

    • SPE vacuum manifold.

    • Nitrogen evaporator or vacuum concentrator.

    • Vortex mixer.

Step-by-Step Procedure

Part 1: Tissue Homogenization and Liquid-Liquid Extraction

  • Preparation: Pre-chill a mortar and pestle with liquid nitrogen.

  • Tissue Pulverization: Weigh 50-100 mg of frozen tissue and immediately place it in the liquid nitrogen-chilled mortar. Grind the tissue to a fine powder.

  • Initial Homogenization: Transfer the powdered tissue to a pre-chilled homogenizer tube. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Addition: Add 1 mL of 2-Propanol to the homogenate and briefly homogenize again[8].

  • Acyl-CoA Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes[4].

  • Protein Precipitation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

Part 2: Solid-Phase Extraction (SPE) Purification

The following diagram illustrates the key steps in the SPE process.

SPE_Workflow cluster_spe Solid-Phase Extraction Condition 1. Condition Column (SPE Conditioning Solution) Load 2. Load Sample (Supernatant from Extraction) Condition->Load Wash 3. Wash Column (SPE Wash Solution) Load->Wash Elute 4. Elute Acyl-CoAs (SPE Elution Buffer) Wash->Elute

Figure 2. Step-by-step workflow for the solid-phase extraction of acyl-CoAs.

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Conditioning Solution through it. This step protonates the pyridyl functional group, enabling it to act as an anion exchanger[9].

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove any unbound contaminants.

  • Elution: Elute the bound acyl-CoAs with 2 mL of the SPE Elution Buffer into a clean collection tube.

Part 3: Sample Concentration and Reconstitution

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent degradation.

  • Reconstitution: Reconstitute the dried acyl-CoA extract in a small, precise volume (e.g., 100 µL) of Reconstitution Solvent.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Expected Recovery Rates

The efficiency of the extraction and purification steps is paramount for accurate quantification. The choice of SPE sorbent significantly influences the recovery of acyl-CoAs. Below is a table summarizing typical recovery rates for various acyl-CoAs using different SPE sorbents. While data for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is not specifically available, the recovery is expected to be high with the recommended 2-(2-pyridyl)ethyl sorbent due to its broad applicability.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAC22-(2-pyridyl)ethyl85-95%[4]
Malonyl-CoAC32-(2-pyridyl)ethyl83-90%[4]
Octanoyl-CoAC82-(2-pyridyl)ethyl83-90%[9]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl83-90%[9]
Palmitoyl-CoAC16:02-(2-pyridyl)ethyl83-90%[9]

Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.

Downstream Analysis: LC-MS/MS

The purified extract containing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is ready for analysis by LC-MS/MS. A reverse-phase C18 column is typically used for the separation of acyl-CoAs. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity[3][10].

Conclusion

This document provides a detailed and scientifically grounded protocol for the extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from tissue samples. By adhering to the principles of rapid metabolic quenching, efficient homogenization, and robust purification, researchers can achieve high-quality extracts suitable for sensitive and accurate quantification by LC-MS/MS. The presented workflow is designed to be a self-validating system, with the inclusion of an internal standard to control for variability throughout the process. This methodology will aid researchers, scientists, and drug development professionals in elucidating the role of this and other acyl-CoAs in various biological processes.

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. [Link]

  • An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed. [Link]

  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ACS Publications. [Link]

  • Comparison of homogenization methods for extraction of maize cob metabolites. Academic Journals. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org. [Link]

  • A novel method of sample homogenization with the use of a microtome-cryostat apparatus. RSC Publishing. [Link]

  • Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. PMC. [Link]

  • Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. NIH. [Link]

  • LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]

  • Showing metabocard for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (HMDB0006530). Human Metabolome Database. [Link]

  • A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle. MDPI. [Link]

Sources

Method

application of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in in-vitro enzyme assays

Application Notes & Protocols Topic: Application of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in In-Vitro Enzyme Assays Audience: Researchers, scientists, and drug development professionals. Introduction: A Novel To...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in In-Vitro Enzyme Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Tool for Probing Fatty Acid Metabolism

The study of lipid metabolism is fundamental to understanding a host of physiological and pathological states, including metabolic syndrome, diabetes, and cardiovascular disease.[1] Enzymes within the fatty acid β-oxidation pathway are critical components of cellular energy homeostasis and represent important targets for therapeutic development.[2][3] This guide introduces trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a novel synthetic acyl-CoA analog, as a specialized substrate for the in-vitro characterization of enzymes involved in fatty acid metabolism, particularly those with specificity for branched or uniquely substituted acyl chains.

Due to its distinct structure—featuring a conjugated diene system, a methyl group at the C2 position, and a bulky isopropyl group at the C5 position—this molecule is not a typical endogenous substrate. This makes it an invaluable tool for several applications:

  • Characterizing Novel Enzyme Specificity: Investigating the substrate tolerance of known enzymes like enoyl-CoA hydratases or acyl-CoA dehydrogenases.[4][5]

  • Screening for Isoform-Specific Inhibitors: Developing assays to identify compounds that selectively inhibit enzymes capable of processing this unique structure.

  • Mechanistic Studies: Probing the active site geometry and catalytic mechanism of acyl-CoA metabolizing enzymes.[5]

This document provides a detailed framework for utilizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in a continuous spectrophotometric assay targeting a putative Enoyl-CoA Hydratase (ECH) . The principles and protocols described herein are adaptable for other acyl-CoA utilizing enzymes.

Principle of the Spectrophotometric Assay

The core of this application is a direct, continuous spectrophotometric assay that measures the activity of Enoyl-CoA Hydratase (ECH). ECH catalyzes the hydration of the α,β-double bond of an enoyl-CoA substrate.[3][6] The conjugated diene system in trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA imparts a strong absorbance at a specific UV wavelength. The enzymatic addition of water across the 2,3-double bond disrupts this conjugation, leading to a quantifiable decrease in absorbance.[3]

The reaction rate is determined by monitoring the change in absorbance over time, which is directly proportional to the enzymatic activity under initial velocity conditions.[6]

Signaling Pathway Context and Experimental Workflow

The diagrams below illustrate the hypothetical metabolic context for this novel substrate and the general workflow for its use in an in-vitro enzyme assay.

sub trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA enz Enoyl-CoA Hydratase (ECH) sub->enz Hydration prod 3-Hydroxy-2-methyl-5-isopropyl- hexa-5-enoyl-CoA enz->prod path Further Metabolism (e.g., Dehydrogenation) prod->path sub_prep 1. Substrate & Reagent Preparation assay_setup 2. Assay Plate Setup (Buffer, Substrate) sub_prep->assay_setup pre_inc 3. Pre-incubation (Temperature Equilibration) assay_setup->pre_inc enz_add 4. Initiate Reaction (Add Enzyme) pre_inc->enz_add measure 5. Kinetic Measurement (Spectrophotometer) enz_add->measure analysis 6. Data Analysis (Vmax, Km) measure->analysis

Caption: General workflow for the in-vitro ECH kinetic assay.

Materials and Reagents

Reagent Preparation and Handling

Proper preparation and handling of reagents are critical for reproducible results. [7]Acyl-CoA derivatives are susceptible to hydrolysis, especially at non-neutral pH.

ReagentStock ConcentrationStorageScientist's Notes
Tris-HCl Buffer 1 M, pH 7.84°CThe optimal pH should be determined empirically for each enzyme, but 7.5-8.0 is a common starting point. [7]
trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA 10 mM in Assay Buffer-80°C (aliquots)As this is a custom-synthesized substrate, purity must be confirmed via HPLC and Mass Spectrometry. [8][]Avoid repeated freeze-thaw cycles.
Purified Enoyl-CoA Hydratase (ECH) 1 mg/mL-80°C (aliquots)Enzyme concentration should be titrated to ensure the reaction rate is linear for at least 5-10 minutes. [4]
Bovine Serum Albumin (BSA) 10 mg/mL4°CCan be included in the assay buffer to prevent enzyme denaturation and non-specific adsorption.

Experimental Protocols

Protocol 1: Determination of Optimal Wavelength (λmax)

Rationale: Before kinetic analysis, it is essential to determine the wavelength of maximum absorbance (λmax) for the substrate and confirm that the product does not absorb significantly at this wavelength.

  • Blank: In a UV-transparent cuvette, add 1 mL of Assay Buffer (50 mM Tris-HCl, pH 7.8). Use this to zero the spectrophotometer.

  • Substrate Scan: Add trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA to the cuvette to a final concentration of 50 µM. Scan the absorbance from 220 nm to 340 nm.

  • Identify λmax: Record the wavelength at which the maximum absorbance occurs. This will be the wavelength used for all subsequent kinetic assays.

  • Product Scan (Optional): If possible, run the enzymatic reaction to completion and perform a similar scan to confirm a significant decrease in absorbance at the determined λmax.

Protocol 2: Continuous Spectrophotometric Assay for ECH Activity

Rationale: This protocol measures the initial velocity of the ECH-catalyzed reaction by monitoring the decrease in absorbance at λmax. It is designed for a 96-well UV-transparent plate format but can be adapted for cuvettes.

  • Master Mix Preparation: Prepare a master mix containing Assay Buffer and the substrate. For each 100 µL reaction, you will need a volume that accounts for all wells plus a 10% overage. The final substrate concentration will typically range from 10 to 200 µM.

  • Assay Setup:

    • Add 90 µL of the master mix to each well of a 96-well UV-transparent plate.

    • Include "No-Enzyme" controls containing the master mix but no enzyme, to account for non-enzymatic substrate degradation. [10] * Include "No-Substrate" controls containing buffer and enzyme, but no substrate, to establish the baseline absorbance of the enzyme. [10]3. Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes. 4. Initiate Reaction: Add 10 µL of a pre-diluted ECH enzyme solution to each well to start the reaction. The final enzyme concentration must be optimized to yield a linear rate.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to the correct temperature. Measure the absorbance at λmax every 15-30 seconds for 5-10 minutes.

Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Rationale: To fully characterize the enzyme's interaction with the novel substrate, its Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) must be determined. [11][12]This involves measuring the initial reaction velocity at various substrate concentrations.

  • Substrate Dilutions: Prepare a series of substrate concentrations in the assay buffer. A typical range would be 0.2x to 10x the expected Kₘ. If the Kₘ is unknown, a wide range (e.g., 5 µM to 500 µM) should be tested.

  • Run Kinetic Assays: Perform the assay as described in Protocol 2 for each substrate concentration, ensuring the enzyme concentration remains constant and is not rate-limiting.

  • Calculate Initial Velocities: For each concentration, plot Absorbance vs. Time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert this rate (ΔAbs/min) to concentration/time (µM/min) using the Beer-Lambert law (A = εcl), which requires the molar extinction coefficient (ε) of the substrate.

  • Data Plotting and Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Data Analysis and Interpretation

Sample Data for Kinetic Analysis

The following table represents a hypothetical dataset for determining kinetic parameters.

[Substrate] (µM)Initial Velocity (ΔAbs/min)Initial Velocity (µM/min)
100.0151.25
250.0322.67
500.0554.58
1000.0806.67
2000.1058.75
4000.12010.00
Calculated assuming a hypothetical molar extinction coefficient (ε) of 12,000 M⁻¹cm⁻¹ and a path length (l) of 1 cm.

When plotted and fitted to the Michaelis-Menten equation, this data would yield the following hypothetical parameters:

  • Vₘₐₓ: 12.5 µM/min

  • Kₘ: 75 µM

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Activity 1. Inactive enzyme.2. Substrate degradation.3. Incorrect buffer pH or assay conditions. [7][10]1. Test enzyme with a known positive control substrate. Prepare fresh enzyme dilutions.2. Prepare fresh substrate stock from -80°C. Run a no-enzyme control to check for spontaneous hydrolysis.3. Perform a pH-rate profile to find the optimal pH. Verify temperature.
High Background Signal 1. Contaminated reagents.2. Substrate instability/precipitation at high concentrations.1. Prepare all buffers and solutions with high-purity water and reagents.<[10]br>2. Check the solubility of the substrate in the assay buffer. Centrifuge the stock solution before use.
Non-linear Reaction Rate 1. Enzyme concentration is too high (substrate depletion).2. Enzyme concentration is too low (signal near noise).3. Product inhibition.1. Reduce the enzyme concentration in the assay.2. Increase the enzyme concentration.3. Use only the initial linear portion of the progress curve for rate calculations. [13]
Data does not fit Michaelis-Menten model 1. Substrate concentrations are not spanning the Kₘ.2. Substrate inhibition at high concentrations.1. Widen the range of substrate concentrations tested.<[14]br>2. Test even higher substrate concentrations to confirm the downward trend and fit data to a substrate inhibition model.

References

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). AAPS J.
  • Application Notes and Protocols for In Vitro Enzymatic Assays with 9-Decenoyl-CoA as a Substr
  • Strategies to develop enzyme assays. (n.d.).
  • An In-depth Technical Guide on the Enoyl-CoA Hydratase Activity on 3-Methylcrotonyl-CoA. (n.d.). BenchChem.
  • Biochemical Assay Development: Strategies to Speed Up Research. (n.d.). BellBrook Labs.
  • Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substr
  • Troubleshooting low signal or high background in enzyme activity assays. (n.d.). BenchChem.
  • Enzyme Activity Assays. (n.d.). Sigma-Aldrich.
  • Bovine Enoyl- CoA hydratase, mitochondrial, ECHS1 ELISA KIT. (n.d.). MyBioSource.
  • How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? (2018).
  • Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.
  • The Core Mechanism of FPCoA in Enzymatic Assays: A Technical Guide. (n.d.). BenchChem.
  • Acyl-CoA Synthetase (ACS) Assay Kit (Fluorometric) (ab273315). (2024). Abcam.
  • An enzyme-coupled assay for acyl-CoA synthetase. (1991). Journal of Lipid Research.
  • Synthesis of acyl-CoA thioesters. (n.d.).
  • The nature of experimental error in enzyme kinetic measurements. (n.d.). PMC.
  • Predicting novel substrates for enzymes with minimal experimental effort with active learning. (2017). PMC.
  • Kinetics of Enzyme Action on Surface-Attached Substrates: A Practical Guide to Progress Curve Analysis in Any Kinetic Situation. (2025).
  • Custom Lipid Synthesis. (n.d.). BOC Sciences.
  • A kinetic analysis of enzyme systems involving four substr
  • Enoyl-CoA hydratase. (2025).
  • Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. (n.d.).
  • An introduction to enzymes and the kinetics of single-substrate enzyme-catalysed reactions. (2023). Journal of Chemical Sciences.
  • An introduction to enzyme kinetics. (n.d.). Khan Academy.
  • Acetyl-Coenzyme A Assay Kit (MAK039) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (2023). MDPI.
  • Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. (2025).
  • Enzyme Kinetics. (2022). Biology LibreTexts.
  • Synthesis & spectroscopic characterization of acyl carnitine derivatives, for the diagnosis of fatty acid β-oxid
  • MedChemExpress: Master of Bioactive Molecules. (n.d.). MedChemExpress.

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Application

Application Notes and Protocols for the Purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Introduction: Navigating the Challenges of Acyl-CoA Purification trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Acyl-CoA Purification

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides.[1] The purification of this specific intermediate is essential for detailed enzymatic studies, inhibitor screening, and metabolomics research. However, researchers must contend with the inherent challenges associated with acyl-CoA purification. These molecules are often present in low physiological concentrations and are susceptible to both enzymatic and chemical degradation.[2][3][4] The high-energy thioester bond, crucial for its biochemical reactivity, also renders it prone to hydrolysis, particularly under non-optimal pH and temperature conditions.[5][6]

This guide provides a comprehensive framework for the purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, addressing these challenges with scientifically grounded protocols. The methodologies outlined herein are designed to maximize yield and purity, ensuring the integrity of the final product for downstream applications. The principles and techniques described can be adapted for a range of starting materials, from microbial cultures to in vitro enzymatic reactions.

Section 1: Foundational Principles for Acyl-CoA Purification

The successful purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA hinges on a few core principles that must be maintained throughout the workflow. These principles are aimed at preserving the molecule's integrity and separating it from a complex biological matrix.

Metabolic Quenching and Sample Preparation

For cellular or tissue samples, the first critical step is the immediate cessation of all metabolic activity to preserve the in vivo acyl-CoA profile.[3] This is typically achieved by rapid freeze-clamping of the biological material in liquid nitrogen.[3] Subsequent homogenization must be performed under frozen conditions to prevent enzymatic degradation.

Extraction Strategies

The choice of extraction solvent is pivotal. A common and effective method involves the use of an acetonitrile/isopropanol mixture, which efficiently extracts a broad range of acyl-CoA esters while precipitating proteins and other macromolecules.[7] An alternative approach for deproteinization is the use of 5-sulfosalicylic acid (SSA), which has the advantage of not requiring subsequent removal by solid-phase extraction, thereby improving the recovery of more polar species.[8][9]

Maintaining Stability

Acyl-CoA thioesters are most stable under acidic conditions (pH 4-6) and at low temperatures.[6][10] Therefore, all buffers used throughout the purification process should be maintained within this pH range, and all steps should be conducted on ice or in a cold room whenever possible. The thioester bond is particularly labile under basic conditions.[6]

Section 2: Purification Workflow

The purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a multi-step process designed to progressively enrich the target molecule. The following workflow is a robust starting point that can be optimized based on the specific characteristics of the starting material and the desired final purity.

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Extraction & Clarification cluster_2 Purification cluster_3 Final Product Start Starting Material (e.g., Cell Pellet) Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Homogenize Cryo-Homogenization Quench->Homogenize Extract Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Centrifuge1 Centrifugation (Remove Debris) Extract->Centrifuge1 SPE Solid-Phase Extraction (SPE) (Anion Exchange) Centrifuge1->SPE HPLC Reversed-Phase HPLC (C18 Column) SPE->HPLC Lyophilize Lyophilization HPLC->Lyophilize QC Quality Control (LC-MS/MS, Purity Analysis) Lyophilize->QC End Purified Product QC->End

Figure 1: A generalized workflow for the purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Step-by-Step Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is an effective initial purification and concentration step.[11][12] Anion exchange cartridges are particularly well-suited for acyl-CoAs due to the negatively charged phosphate groups of the coenzyme A moiety.

Materials:

  • Anion exchange SPE cartridge (e.g., quaternary ammonium-based)

  • SPE vacuum manifold

  • Conditioning solvent: Methanol

  • Equilibration buffer: 100 mM Potassium Phosphate, pH 4.9

  • Wash buffer: 100 mM Potassium Phosphate, pH 4.9

  • Elution buffer: 50 mM Ammonium Formate in 50% Methanol, pH 8.1 (use immediately)

  • Clarified extract from Section 2.1

Procedure:

  • Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 2-3 column volumes of equilibration buffer through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Slowly load the clarified extract onto the cartridge. The negatively charged acyl-CoA will bind to the stationary phase.

  • Washing: Wash the cartridge with 3-5 column volumes of wash buffer to remove unbound contaminants.

  • Elution: Elute the bound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA with 2-3 column volumes of elution buffer. The basic pH of the elution buffer neutralizes the charge, releasing the acyl-CoA. Collect the eluate in a pre-chilled tube.

Rationale: This step rapidly concentrates the acyl-CoA and removes a significant portion of neutral and positively charged contaminants. The use of a volatile salt like ammonium formate in the elution buffer facilitates its removal during subsequent lyophilization.[13]

Step-by-Step Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for achieving high-purity separation of acyl-CoA species.[14][15] A C18 column is typically used, and separation is based on the hydrophobicity of the acyl chain.

Instrumentation and Materials:

  • HPLC system with a UV detector (monitoring at 254 nm)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 4.0

  • Mobile Phase B: 98% Methanol, 2% Chloroform

  • SPE eluate

Procedure:

  • Sample Preparation: Acidify the SPE eluate to approximately pH 4.0 with a small volume of concentrated phosphoric acid. This ensures the phosphate groups are protonated for better retention on the column.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection and Separation: Inject the prepared sample. Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions corresponding to the peak that absorbs at 254 nm and has the expected retention time for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Solvent Removal: Immediately freeze the collected fractions and lyophilize to remove the solvents.

Rationale: The adenine base of coenzyme A has a strong absorbance at 254 nm, providing a convenient method for detection.[14] The gradient elution allows for the separation of acyl-CoAs with different chain lengths and polarities.

Section 3: Quality Control and Quantification

Post-purification, it is imperative to assess the purity, identity, and concentration of the trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Purity Assessment and Identity Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.[2][16][17]

Methodology:

  • Reconstitute a small aliquot of the lyophilized product in an appropriate solvent (e.g., 50% methanol in water).

  • Analyze using an LC-MS/MS system equipped with a C18 column.

  • Confirm the identity by matching the precursor ion mass-to-charge ratio (m/z) with the theoretical mass of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Further confirm the identity by analyzing the fragmentation pattern (MS/MS), which should show characteristic fragments of coenzyme A.

  • Assess purity by integrating the peak area of the target compound relative to any other observed peaks in the chromatogram.

Quantification

Accurate quantification can be achieved using several methods, with the choice depending on the required accuracy and available instrumentation.

Method Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measurement of absorbance at 260 nm (adenine ring).Simple, readily available.Prone to interference from other nucleotides.
HPLC with UV Detection Integration of peak area at 254 nm against a standard curve.More specific than spectrophotometry.Requires a purified standard for the calibration curve.
LC-MS/MS with Isotope Dilution Use of a stable isotope-labeled internal standard.Highly accurate and precise, corrects for matrix effects.[16]Requires synthesis of a specific internal standard.

Section 4: Storage and Handling

Purified trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is susceptible to degradation. Proper storage is crucial for maintaining its integrity over time.

  • Short-term storage (days to weeks): Store as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Long-term storage (months): For extended storage, aliquoting the lyophilized powder into separate, sealed vials is recommended to avoid repeated freeze-thaw cycles.

  • In solution: If storage in solution is necessary, use an acidic buffer (pH 4-5) and store at -80°C. Be aware that aqueous solutions are less stable than the lyophilized powder.[6][18]

Conclusion

The purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a challenging yet achievable endeavor. By adhering to the principles of rapid metabolic quenching, maintaining low temperatures and acidic conditions, and employing a multi-step purification strategy involving solid-phase extraction and reversed-phase HPLC, researchers can obtain a high-purity product suitable for a wide range of scientific applications. The analytical techniques outlined for quality control will ensure the identity and integrity of the purified molecule, providing confidence in subsequent experimental results.

References

  • Gusdon, A. M., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(11), 259. Available from: [Link]

  • Wikipedia. Acyl-CoA synthetase. Available from: [Link]

  • Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9391–9398. Available from: [Link]

  • Schroeder, F., et al. (2007). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Biochemistry, 46(12), 3747–3757. Available from: [Link]

  • Vögeli, B., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517. Available from: [Link]

  • Omni International. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Available from: [Link]

  • Kasey, C. M., et al. (2020). Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation. ACS chemical biology, 15(7), 1957–1966. Available from: [Link]

  • Anderson, N. A., et al. (2020). Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases. ACS catalysis, 10(15), 8786–8795. Available from: [Link]

  • Cyberlipid. Fatty acyl CoA analysis. Available from: [Link]

  • Bailey, A. M., et al. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Biochemical pharmacology, 216, 115758. Available from: [Link]

  • Purdue University Graduate School. (2022). SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. Available from: [Link]

  • Klett, E. L., et al. (2014). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Journal of lipid research, 55(8), 1774–1781. Available from: [Link]

  • Gusenda, C., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR protocols, 6(2), 103762. Available from: [Link]

  • The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. (1986). Analytical biochemistry, 154(1), 301–306. Available from: [Link]

  • ResearchGate. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Available from: [Link]

  • Trefely, S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical chemistry, 91(22), 14389–14397. Available from: [Link]

  • LibreTexts Chemistry. 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry Stack Exchange. Stable thioesters in biological millieu?. Available from: [Link]

  • Sim, H., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell reports, 19(1), 201–213. Available from: [Link]

  • Troppmair, M., et al. (2020). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and bioanalytical chemistry, 412(23), 5855–5868. Available from: [Link]

  • ResearchGate. (A) HPLC chromatogram illustrating separation of CoA compounds.... Available from: [Link]

  • Trefely, S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 269. Available from: [Link]

  • FooDB. Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). Available from: [Link]

  • LibreTexts Chemistry. Solid-Phase Extraction. Available from: [Link]

  • Rebrin, I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules (Basel, Switzerland), 22(8), 1386. Available from: [Link]

  • Wang, Y., et al. (2018). Stable isotope labeling-solid phase extraction-mass spectrometry analysis for profiling of thiols and aldehydes in beer. Journal of chromatography. A, 1529, 63–71. Available from: [Link]

  • Chen, L. S., et al. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442–450. Available from: [Link]

  • Ingenito, R., et al. (2000). Fmoc solid-phase synthesis of peptide thioesters using an intramolecular N,S-acyl shift. Organic letters, 2(16), 2543–2545. Available from: [Link]

  • Kawashima, Y., et al. (1984). Studies on the metabolism of unsaturated fatty acids. XVI. Purification and general properties of 2,4-dienoyl-CoA reductase from Candida lipolytica. Journal of biochemistry, 96(4), 1189–1196. Available from: [Link]

  • The Royal Society of Chemistry. Highly Efficient Synthesis of Thioesters in Water. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Synthetic Biology and Drug Discovery

Introduction: A Novel Building Block at the Crossroads of Metabolism trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an activated acyl-CoA thioester whose unique structure suggests significant potential as a novel prec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block at the Crossroads of Metabolism

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an activated acyl-CoA thioester whose unique structure suggests significant potential as a novel precursor in biotechnology and pharmaceutical research. While not extensively characterized in existing literature, its features—a conjugated diene system, a methyl branch, and an isopropyl group characteristic of terpene precursors—position it as a valuable, non-canonical building block for metabolic engineering.

Acyl-CoA esters are central hubs in cellular metabolism, serving as activated intermediates for the biosynthesis of a vast array of natural products, including polyketides, fatty acids, and esters.[1] They also function as critical regulatory molecules, influencing enzyme activity and gene expression.[2] The distinct branched structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA makes it an intriguing candidate for generating novel molecular scaffolds that are inaccessible through pathways reliant on canonical precursors like acetyl-CoA or malonyl-CoA.

This guide details the prospective applications of this molecule in two key areas: the engineered biosynthesis of novel polyketides and the production of specialty esters. We provide the scientific rationale for these applications, detailed protocols for the enzymatic synthesis and analysis of the title compound, and methodologies for its use in downstream enzymatic assays.

Scientific Foundation: Biosynthesis and Strategic Importance

The utility of any metabolic precursor hinges on its accessibility. We propose a plausible biosynthetic pathway for trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid, the carboxylic acid precursor to the title CoA ester. The pathway likely originates from branched-chain amino acid catabolism or modified isoprenoid pathways, which can generate the characteristic isopropyl moiety. The subsequent activation to a CoA thioester is a critical step, catalyzed by an acyl-CoA synthetase (ACS).[3]

Biosynthesis_Pathway cluster_0 Upstream Precursor Pathways Valine_Catabolism Valine Catabolism Precursor_Acid trans-2-Methyl-5-isopropyl- hexa-2,5-dienoic acid Valine_Catabolism->Precursor_Acid Multiple Enzymatic Steps Isoprenoid_Pathway Isoprenoid Pathway (MEP/MVA) Isoprenoid_Pathway->Precursor_Acid Hypothetical Conversion ACS Acyl-CoA Synthetase (ACS) (Broad Substrate Specificity) Precursor_Acid->ACS Title_Compound trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA ACS->Title_Compound ATP, CoASH -> AMP, PPi AAT_Screening_Workflow Start Prepare 96-Well Plate with AAT Library Lysates Add_Alcohol Add Alcohol Substrate (e.g., Geraniol) Start->Add_Alcohol Add_AcylCoA Initiate with trans-...-dienoyl-CoA Add_Alcohol->Add_AcylCoA Incubate Incubate at 37°C Add_AcylCoA->Incubate Add_DTNB Add DTNB (Ellman's Reagent) Incubate->Add_DTNB Read_Abs Read Absorbance at 412 nm Add_DTNB->Read_Abs Analyze Identify 'Hits' (High Absorbance Wells) Read_Abs->Analyze

Caption: High-throughput screening workflow for AATs.

Core Methodologies: Synthesis and Analysis

Successful application requires a reliable supply of the title compound and a robust method for its detection.

Protocol 5.1: In Vitro Enzymatic Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

This protocol uses a broad-substrate-range acyl-CoA synthetase to generate the title compound from its corresponding carboxylic acid. [3][4] 1. Principle: An acyl-CoA synthetase (ACS) catalyzes the ATP-dependent ligation of a fatty acid to Coenzyme A. The reaction is driven forward by the hydrolysis of pyrophosphate.

2. Reagents and Materials:

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

  • Coenzyme A, trilithium salt (CoA).

  • Adenosine 5'-triphosphate, disodium salt (ATP).

  • Broad-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp.).

  • Synthesis Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Inorganic Pyrophosphatase.

3. Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the following:

    Component Final Concentration
    Synthesis Buffer (10x) 1x
    trans-...-dienoic acid 5 mM
    Coenzyme A 6 mM
    ATP 10 mM
    Acyl-CoA Synthetase 0.5 U/mL

    | Inorganic Pyrophosphatase | 2 U/mL |

  • Incubation: Incubate at 30°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of free CoA using Ellman's reagent or by direct analysis of the product via LC-MS (as per Protocol 5.2).

  • Purification: Once the reaction is complete, the product can be purified using solid-phase extraction (SPE) on a C18 cartridge or by preparative HPLC.

Protocol 5.2: LC-MS/MS Method for Quantification

This protocol provides a sensitive and specific method for detecting and quantifying trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [5][6][7] 1. Sample Preparation:

  • Extraction: For cell pellets, add 500 µL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20) containing an appropriate internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).

  • Homogenization: Vortex vigorously and lyse cells by bead beating or sonication on ice.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 5% methanol in water for analysis.

2. LC-MS/MS Parameters:

  • LC Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Mass Spectrometer: Triple quadrupole operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Quantitative Data and MRM Transitions: The exact mass of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (C₃₁H₄₈N₇O₁₇P₃S) is 935.2095 g/mol . The protonated precursor ion [M+H]⁺ would be m/z 936.2173. The most common and stable product ions for CoA esters result from fragmentation at the phosphodiester bonds.

AnalytePrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
trans-...-dienoyl-CoA936.2408.1261.140-50
Internal StandardVariesVariesVariesVaries
(Note: These values are predictive and must be empirically optimized on the specific mass spectrometer being used.)

Conclusion

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA represents a promising, yet underexplored, tool for innovation in biotechnology. Its unique chemical structure makes it an ideal candidate for expanding the chemical diversity of engineered natural products. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, analyze, and apply this novel building block in the fields of synthetic biology, drug discovery, and specialty chemical production. By leveraging these methods, scientists can unlock new biosynthetic pathways and create molecules with enhanced or entirely new functionalities.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA chemical synthesis

Technical Support Center: Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA A Senior Application Scientist's Guide to Improving Yield and Purity Welcome to the technical support center for the synthesis of tran...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A Senior Application Scientist's Guide to Improving Yield and Purity

Welcome to the technical support center for the synthesis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals. Given the limited direct literature for this specific molecule, this document provides guidance based on established principles for the stereoselective synthesis of substituted dienes and the chemical preparation of acyl-CoA thioesters. We will address common challenges and provide field-proven insights to help you navigate this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general strategy for synthesizing a complex acyl-CoA like this one?

A1: A robust strategy involves a three-stage approach:

  • Stereoselective synthesis of the carboxylic acid precursor: First, synthesize the carbon backbone, trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid, with precise control over the double bond geometry.

  • Activation of the carboxylic acid: The carboxyl group must be activated to facilitate nucleophilic attack by the thiol group of Coenzyme A.

  • Thioesterification: The activated acyl group is then coupled with Coenzyme A (CoASH) to form the final product.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Diene Synthesis cluster_1 Part 2: Acid Activation cluster_2 Part 3: Thioesterification cluster_3 Part 4: Purification start Commercially Available Starting Materials diene_acid trans-2-Methyl-5-isopropyl- hexa-2,5-dienoic acid start->diene_acid Transition-Metal Catalysis (e.g., Suzuki, Heck) or Wittig-type Olefination activated_acid Activated Acyl Intermediate (e.g., Acyl Imidazole, NHS Ester) diene_acid->activated_acid Activation Reagent (CDI, NHS/DCC) final_product trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA activated_acid->final_product Coupling Reaction coash Coenzyme A (CoASH) coash->final_product Coupling Reaction purification HPLC Purification final_product->purification G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Competing Side Reaction RCOOH Dienoic Acid Imidazole Acyl Imidazole (Activated Intermediate) RCOOH->Imidazole -CO2, -Imidazole CDI CDI CDI->Imidazole Product Acyl-CoA Thioester Imidazole->Product + Imidazole Hydrolysis Hydrolyzed Acid Imidazole->Hydrolysis CoASH CoASH CoASH->Product H2O H₂O (Trace) H2O->Hydrolysis

Caption: Key steps and a competing side reaction in the thioesterification process.

Problem 3: Low yield of the final trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Potential Cause Explanation & Recommended Solution
Hydrolysis of Activated Intermediate The activated acyl species is highly susceptible to hydrolysis by trace amounts of water in solvents or on glassware. This is a primary cause of low yield. Solution: Use rigorously dried, anhydrous solvents (e.g., THF, DMF). Dry all glassware in an oven immediately before use. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture. Conditions have been developed to solubilize CoASH in anhydrous solvents to avoid this issue.[1][2]
Oxidation of Coenzyme A The free thiol group (-SH) of Coenzyme A is easily oxidized to form a disulfide (CoA-S-S-CoA), which is unreactive. Solution: Degas all buffers and solvents thoroughly. Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the CoASH solution just prior to use, but be aware this may compete for the activated acid.
Incomplete Conversion The reaction may not go to completion due to poor reagent mixing or insufficient reaction time. Solution: Use an excess of the more valuable or limiting reagent to drive the reaction to completion. For instance, if the dienoic acid is more readily available, using a slight excess of the activated acid relative to CoASH can ensure all of the expensive cofactor is consumed.[2] Monitor the reaction by HPLC or TLC to determine the optimal reaction time.
Poor CoASH Solubility CoASH trilithium salt has poor solubility in common anhydrous organic solvents like THF or dichloromethane. Solution: An improved synthesis method involves solubilizing CoASH in an anhydrous solvent like DMF or a mixture of THF/water at a controlled pH.[2][3] This creates a homogenous solution, facilitating a much more efficient reaction.

Problem 4: Difficulty in purifying the final product.

Potential Cause Explanation & Recommended Solution
Co-elution with Starting Materials The final product, unreacted CoASH, and the hydrolyzed carboxylic acid may have similar polarities, making separation difficult. Solution: High-performance liquid chromatography (HPLC) is the most effective method for purifying acyl-CoA thioesters.[4] A reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of a pH buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The phosphate groups on CoA make it highly polar, allowing for good separation from the uncharged, hydrolyzed acid precursor.
Product Degradation during Purification Acyl-CoA thioesters can be sensitive to pH extremes. The thioester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Solution: Maintain the pH of the mobile phase during HPLC between 4 and 6 for optimal stability. After purification, immediately lyophilize the collected fractions to remove the aqueous mobile phase and store the final product as a solid at -20°C or -80°C.

Experimental Protocols

Protocol 1: Acyl-CoA Synthesis via the Acyl Imidazole Method

This protocol is adapted from established methods for synthesizing various acyl-CoA thioesters.[4][1][2]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 10 mg of trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid in 1 mL of anhydrous tetrahydrofuran (THF) in an oven-dried vial under an argon atmosphere.

  • Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the activation by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid. The formation of the acyl imidazole can be observed.

Step 2: Thioesterification

  • In a separate oven-dried vial, dissolve 1.5 equivalents of Coenzyme A trilithium salt in 1 mL of anhydrous Dimethylformamide (DMF). This may require gentle warming or sonication.

  • Once the dienoic acid is fully activated (Step 1), transfer the acyl imidazole solution dropwise to the CoASH/DMF solution.

  • Stir the reaction mixture at room temperature for 4-16 hours under an argon atmosphere.

Step 3: Quenching and Purification

  • Monitor the reaction progress by reverse-phase HPLC.

  • Once the reaction is complete, quench by adding a small amount of water.

  • Acidify the mixture slightly with dilute HCl to a pH of ~3-4.

  • Purify the crude mixture directly by preparative reverse-phase HPLC using a C18 column with a suitable gradient (e.g., Water/Acetonitrile with 50 mM ammonium acetate buffer).

  • Combine the fractions containing the pure product, freeze, and lyophilize to obtain the final product as a white solid.

References

  • A New Method for the Preparation of Acyl-CoA Thioesters. J-Stage. [Link]

  • Synthesis of acyl-CoA thioesters. Canadian Science Publishing. [Link]

  • Stereoselective Synthesis of Highly Substituted 1,3-Dienes via “à la carte” Multifunctionalization of Borylated Dendralenes. National Institutes of Health (NIH). [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. ResearchGate. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. [Link]

  • Synthesis of acyl-CoA thioesters. Biochemistry and Cell Biology. [Link]

  • Stereoselective Synthesis of Highly Substituted Conjugated Dienes via Pd-Catalyzed Carbonylation of 1,3-Diynes. ResearchGate. [Link]

  • Synthesis of acyl-CoA thioesters | Request PDF. ResearchGate. [Link]

  • Commonly described methods for chemical synthesis of acyl-CoA... ResearchGate. [Link]

  • Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. PubMed. [Link]

  • Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. PubMed. [Link]

Sources

Optimization

overcoming challenges in the purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Technical Support Center: Purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the purification...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This document provides in-depth troubleshooting advice and answers to frequently asked questions. As a specialized acyl-Coenzyme A (acyl-CoA) derivative, this molecule presents unique challenges due to its structural features: a reactive thioester bond, a branched hydrocarbon chain, and conjugated double bonds.

This guide is structured to address problems from first principles, combining established biochemical methodologies with expert insights to help you navigate the complexities of your purification workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: I'm observing significant degradation of my target compound during purification, leading to very low yields. What are the likely causes and how can I mitigate this?

Answer:

Degradation of acyl-CoA thioesters is a primary challenge, stemming from both chemical and enzymatic hydrolysis of the high-energy thioester bond.[1][2] The dienoyl structure may also be susceptible to isomerization.

Primary Causes & Mitigation Strategies:

  • pH-Mediated Hydrolysis: The thioester bond is susceptible to hydrolysis, especially under alkaline conditions. Thioesters are generally more stable at a slightly acidic pH.[3][4]

    • Solution: Maintain all buffers within a pH range of 4.5-6.5 throughout the extraction and purification process. Prepare fresh buffers and verify the pH before use.

  • Enzymatic Degradation: Contaminating thioesterases from the source material (e.g., cell lysate) can rapidly cleave your target molecule.

    • Solution: Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.[5] Incorporate broad-spectrum thioesterase inhibitors in your initial extraction buffer, if compatible with your downstream applications. For crude extracts, immediate quenching of metabolic activity by freeze-clamping in liquid nitrogen is a standard and effective practice.[5]

  • Oxidation/Isomerization: The conjugated double bond system (dienoyl) can be sensitive to oxidation or isomerization, leading to a loss of the desired trans configuration or the appearance of multiple peaks on analysis.

    • Solution: Degas all buffers and solvents to remove dissolved oxygen. Consider adding a small amount of an antioxidant like DTT or TCEP to your buffers, but be mindful of potential interference with downstream assays. Store purified fractions under an inert atmosphere (e.g., argon or nitrogen) at -80°C.

Workflow Diagram: Minimizing Product Degradation

cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_storage Storage A Start: Crude Lysate B Immediate Processing (Keep at 4°C) A->B C Use Acidic Buffers (pH 4.5-6.5) B->C D Solid-Phase Extraction (SPE) or HPLC C->D Proceed Immediately E Use Degassed Solvents D->E F Collect Fractions on Ice E->F G Evaporate Solvent (Nitrogen Stream) F->G Pool Fractions H Store at -80°C (Under Inert Gas) G->H I I H->I Stable Product

Caption: Workflow to minimize degradation during purification.

Question 2: My HPLC analysis shows multiple peaks close to the expected retention time. Are these impurities or isomers of my compound?

Answer:

This is a common issue when purifying unsaturated acyl-CoAs. The peaks could represent several species, including geometric isomers, oxidation products, or structurally similar contaminants.

Potential Causes & Diagnostic Steps:

  • Geometric Isomers: The trans-2, trans-5 dienoyl structure can potentially isomerize to other cis/trans configurations, especially if exposed to light or heat. These isomers often have very similar polarities and can be difficult to separate. The S-enantiomer of some dienoyl-CoA species is known to rapidly isomerize to a trans-trans-2,4-conjugated diene.[6]

    • Troubleshooting: Optimize your HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks.[7] Analyze your sample using LC-MS/MS; isomers will have the same mass but may exhibit different fragmentation patterns or retention times.

  • Oxidation Products: The addition of hydroxyl groups or other oxygen-containing moieties will slightly increase the polarity of the compound, typically resulting in an earlier elution time on a reversed-phase column.

    • Troubleshooting: Use LC-MS to check for masses corresponding to your target molecule plus one or more oxygen atoms (+16 or +32 Da).

  • Contaminating Acyl-CoAs: If your sample is derived from a biological source, it will likely contain other acyl-CoAs with similar chain lengths and properties.

    • Troubleshooting: This is where high-resolution chromatography is essential. Solid-phase extraction (SPE) can be used as an initial clean-up step to enrich for your compound and remove more polar or non-polar contaminants before HPLC.[8][9]

Table: Recommended HPLC Mobile Phase Conditions

ParameterStarting PointOptimization StrategyRationale
Column C18 Reversed-Phase (e.g., 2.6 µm, 150 x 4.6 mm)Test different C18 chemistries or a C8 column for altered selectivity.C18 is standard for separating hydrophobic molecules like acyl-CoAs.[9]
Mobile Phase A 75 mM Potassium Phosphate, pH 4.9Vary buffer concentration (50-100 mM) or pH (4.5-6.0).Buffering is critical for stability and consistent retention.[3]
Mobile Phase B AcetonitrileTest methanol or isopropanol as alternatives or additives.[3]The organic modifier controls the elution of the hydrophobic acyl chain.
Detection UV Absorbance at 260 nmUse a diode array detector to check for spectral purity across the peak.The adenine moiety of Coenzyme A has a strong absorbance at this wavelength.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best initial step for purifying trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from a complex biological matrix?

For initial purification and enrichment from a crude extract (e.g., tissue homogenate), Solid-Phase Extraction (SPE) is highly recommended.[8][9] It is a robust technique for isolating and concentrating short-to-medium chain acyl-CoAs while removing salts, proteins, and other interfering substances.[5] An anion-exchange or a specialized sorbent like 2-(2-pyridyl)ethyl is often effective for capturing the CoA moiety.[8]

Q2: How should I store my purified compound?

For long-term stability, evaporate the purification solvent under a gentle stream of nitrogen and store the dried pellet at -80°C.[5][7] For short-term storage (e.g., in an autosampler), reconstitute in a slightly acidic aqueous buffer (pH ~5.0) and keep at 4°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use mass spectrometry for quantification?

Absolutely. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both identification and accurate quantification of acyl-CoAs.[9] It offers superior sensitivity and selectivity compared to UV detection, allowing you to distinguish your target from isobaric interferences.[11]

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for short-chain acyl-CoA purification.[7][8]

  • Prepare the Sample: Start with a deproteinized supernatant of your tissue homogenate or cell lysate, ensuring the pH is adjusted to ~4.9.[3][4]

  • Condition the SPE Cartridge: Use a weak anion exchange or 2-(2-pyridyl)ethyl SPE column. Condition the column by washing sequentially with 1-2 mL of methanol and 1-2 mL of equilibration buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[7]

  • Load the Sample: Load the prepared sample onto the conditioned cartridge. Allow it to flow through by gravity or gentle vacuum.

  • Wash: Wash the column to remove unbound contaminants. Use 1-2 mL of the equilibration buffer, followed by 1-2 mL of a mild organic solvent like methanol.[7]

  • Elute: Elute the acyl-CoAs using a suitable solvent. A common approach is a stepwise elution with a mild base, such as 2% and then 5% ammonium hydroxide in an organic solvent.[7]

  • Dry Down: Immediately evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen. Store the pellet at -80°C until further analysis.[8]

Diagram: SPE Workflow Logic

SPE_Workflow start Deproteinized Extract (pH adjusted) condition 1. Condition Column (Methanol, Buffer) start->condition load 2. Load Sample condition->load wash 3. Wash Column (Buffer, Methanol) load->wash elute 4. Elute Acyl-CoA (e.g., NH4OH in Methanol) wash->elute dry 5. Evaporate to Dryness elute->dry end Purified Product dry->end

Caption: Step-by-step logic for solid-phase extraction.

References

  • BenchChem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol. BenchChem.
  • Shurubor, Y. I., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 8(4), 74. Retrieved from [Link]

  • Srivastava, D. K., et al. (1998). Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme. Biochemistry, 37(6), 1694-701. Retrieved from [Link]

  • Van Veldhoven, P. P., et al. (1991). Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase. The Journal of Biological Chemistry, 266(36), 24676-83. Retrieved from [Link]

  • Wang, X., et al. (2024). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Bio-protocol, 14(11), e4996. Retrieved from [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Retrieved from [Link]

  • Cyberlipid Center. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]

  • Ikeda, Y., & Tanaka, K. (1983). Purification and characterization of 2-methyl-branched Chain acyl Coenzyme A dehydrogenase, an enzyme involved in isoleucine and valine metabolism, from Rat Liver Mitochondria. The Journal of Biological Chemistry, 258(15), 9477-87.
  • BenchChem. (n.d.). Technical Support Center: Stability and Analysis of Acyl-CoAs. BenchChem.
  • Shurubor, Y. I., et al. (2016). An improved method for tissue long chain acyl-CoA extraction and analysis. Journal of Chromatography B, 1033-1034, 347-355. Retrieved from [Link]

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-6. Retrieved from [Link]

  • Worrall, C. E., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 3(2), 101340. Retrieved from [Link]

  • Turgeon, C. T., et al. (2017). Correcting false positive medium-chain acyl-CoA dehydrogenase deficiency results from newborn screening; synthesis, purification, and standardization of branched-chain C8 acylcarnitines for use in their selective and accurate absolute quantitation by UHPLC-MS/MS. Molecular Genetics and Metabolism, 120(1-2), 107-113. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isobutyryl-CoA. Wikipedia. Retrieved from [Link]

  • Boynton, Z. L., et al. (2019). HPLC chromatogram illustrating separation of CoA compounds. ResearchGate. Retrieved from [Link]

  • Gustafson, W. G., & Vockley, J. (2001). Thioester enolate stabilization in the acyl-CoA dehydrogenases: the effect of 5-deaza-flavin substitution. Archives of Biochemistry and Biophysics, 392(2), 341-8. Retrieved from [Link]

  • Starodubova, E., et al. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Biochemistry, 44(12), 4886-96. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: HPLC-Based Analysis of 3-oxoadipyl-CoA and Other Acyl-CoAs. BenchChem.
  • Fauland, A., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 53(8), 1665-73. Retrieved from [Link]

  • Tan, Z., et al. (2009). Stability of thioester intermediates in ubiquitin-like modifications. The FEBS Journal, 276(19), 5588-98. Retrieved from [Link]

  • Am Ende, C. W., et al. (2013). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Chemical Biology, 8(5), 1046-55. Retrieved from [Link]

  • Aoyama, T., et al. (1994). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients. The Journal of Clinical Investigation, 94(4), 1679-86. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues. BenchChem.
  • Shimizu, S., et al. (1981). Studies on the metabolism of unsaturated fatty acids. XVI. Purification and general properties of 2,4-dienoyl-CoA reductase from Candida lipolytica. Biochimica et Biophysica Acta, 664(2), 261-9. Retrieved from [Link]

  • Smeland, T. E., et al. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442-50. Retrieved from [Link]

Sources

Troubleshooting

stability assessment of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA under experimental conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of trans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments by understanding and mitigating potential stability issues.

Introduction: The Criticality of Acyl-CoA Stability

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an acyl-CoA derivative, a class of molecules central to numerous metabolic pathways.[1][2] Acyl-CoA thioesters are high-energy compounds that serve as substrates and regulators in cellular metabolism.[3] However, their thioester bond is susceptible to hydrolysis, and the unsaturated nature of this particular molecule introduces additional vulnerabilities to oxidation and isomerization.[4][5][6] Maintaining the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA throughout experimental procedures is paramount for obtaining accurate and reproducible results.

This guide will address common challenges and questions related to the handling, storage, and analysis of this compound, providing evidence-based protocols and explaining the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Q1: What are the optimal conditions for long-term storage of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A1: For long-term stability, it is crucial to store trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a dry powder at -20°C or, preferably, -80°C.[7] The compound should be protected from moisture and light. When preparing stock solutions, it is best to dissolve the compound in a slightly acidic buffer (pH 5.0-6.0) or an organic solvent like methanol to minimize hydrolysis.[7] Aliquoting stock solutions into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Tip: If you observe a decrease in the activity or concentration of your compound over time, improper storage is a likely culprit. Verify your storage conditions and consider preparing fresh stock solutions.

Q2: I need to prepare an aqueous stock solution. What precautions should I take?

A2: While aqueous solutions are convenient, they are more prone to hydrolysis, especially at neutral or basic pH.[8] If an aqueous solution is necessary, prepare it in a buffer with a pH between 4.0 and 6.0. Use high-purity, nuclease-free water. Prepare the solution immediately before use and keep it on ice. For storage of aqueous stocks, flash-freeze aliquots in liquid nitrogen and store them at -80°C. However, be aware that aqueous solutions of Coenzyme A are generally unstable at basic pH and should be stored frozen at a pH of 2-6.[8]

Q3: Can I dissolve trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in organic solvents?

A3: Yes, and it is often preferable for stability.[7] Solvents such as methanol or a mixture of water and dimethyl sulfoxide (DMSO) can be used.[9] Organic solvents can enhance the stability of acyl-CoAs.[7] After dissolving, you can aliquot the solution and evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to store the compound as a dry film. This film can then be reconstituted with the appropriate experimental buffer immediately before use.

Section 2: Experimental Conditions and Stability

Q4: How does pH affect the stability of the thioester bond?

A4: The thioester bond of acyl-CoAs is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent. The bond is most stable in acidic conditions (pH 4-6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.[10] Therefore, it is critical to control the pH of your experimental buffers.

Troubleshooting Tip: If you are working with an enzyme that has an optimal pH in the neutral or alkaline range, minimize the pre-incubation time of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in the reaction buffer. Add the compound to initiate the reaction immediately before measurement.

Q5: What is the impact of temperature on the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A5: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[11] It is imperative to keep the compound and its solutions on ice whenever possible. During enzymatic assays conducted at physiological temperatures (e.g., 37°C), be mindful that the rate of non-enzymatic degradation will be higher. Running appropriate controls (e.g., reaction mixture without enzyme) is essential to quantify and correct for this background degradation.

Q6: My experimental system contains enzymes that might degrade my compound. How can I assess this?

A6: Your biological sample may contain acyl-CoA thioesterases or other hydrolases that can cleave the thioester bond.[12] To test for this, incubate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA with your sample (e.g., cell lysate, tissue homogenate) under your experimental conditions and monitor its concentration over time using a suitable analytical method like HPLC or LC-MS/MS. A time-dependent decrease in the concentration of your compound would indicate enzymatic degradation.

Troubleshooting Tip: If enzymatic degradation is significant, consider using specific inhibitors for acyl-CoA thioesterases if they are known and compatible with your experimental system. Alternatively, purifying your protein of interest away from contaminating hydrolases may be necessary.

Section 3: Analytical Assessment of Stability

Q7: What are the recommended methods for analyzing the purity and concentration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for analyzing acyl-CoAs.[13][14][15] The adenine ring of the CoA moiety provides a strong UV absorbance at around 260 nm.[13] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[14][16][17][18]

Q8: How can I set up an experiment to systematically assess the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA under my specific experimental conditions?

A8: A systematic stability study can be designed by incubating the compound under a matrix of conditions (e.g., different pH values, temperatures, and in the presence/absence of your biological matrix). Samples should be taken at various time points and analyzed by a quantitative method like HPLC or LC-MS/MS. The rate of degradation can then be calculated for each condition.

Methodologies and Protocols

Protocol 1: General Handling and Preparation of Stock Solutions
  • Receipt and Storage: Upon receipt, store the lyophilized powder of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA at -80°C.

  • Preparation of Stock Solution (Aqueous):

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a slightly acidic buffer (e.g., 20 mM Sodium Phosphate, pH 6.0) to the desired concentration.

    • Vortex gently to dissolve.

    • Aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

  • Preparation of Stock Solution (Organic):

    • Reconstitute the powder in HPLC-grade methanol or a DMSO/water mixture.

    • Aliquot into single-use tubes and store at -80°C. Alternatively, evaporate the solvent under a stream of nitrogen and store the resulting film at -80°C.

Protocol 2: HPLC-Based Stability Assay

This protocol provides a framework for assessing the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Preparation of Incubation Mixtures:

    • Prepare your experimental buffer at the desired pH.

    • For each condition to be tested (e.g., different pH, temperature), prepare a set of tubes.

  • Initiation of Incubation:

    • Spike the experimental buffer with a known concentration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from your stock solution.

    • Immediately take a time-zero sample by transferring an aliquot to a tube containing a quenching solution (e.g., 10% trichloroacetic acid) to stop any degradation.

    • Incubate the remaining reaction mixture under the desired experimental conditions.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and quench them as described in step 2.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Monitor the elution at 260 nm.

    • Quantify the peak area corresponding to trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Data Analysis:

    • Plot the percentage of remaining trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA against time for each condition.

    • Calculate the degradation rate constant from the slope of the line.

Visualizing Experimental Workflows

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results start Start: Define Experimental Conditions (pH, Temp, Matrix) prep_stock Prepare Stock Solution of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA start->prep_stock prep_buffer Prepare Experimental Buffers start->prep_buffer spike Spike Buffer with Compound prep_stock->spike prep_buffer->spike sample_t0 Take Time-Zero Sample (Quench Reaction) spike->sample_t0 incubate Incubate Under Test Conditions spike->incubate prep_hplc Prepare Samples for HPLC/LC-MS sample_t0->prep_hplc sample_tn Take Time-Course Samples (Quench Reaction) incubate->sample_tn Multiple time points sample_tn->prep_hplc run_hplc Analyze by HPLC/LC-MS prep_hplc->run_hplc analyze_data Quantify Peak Area & Calculate Degradation Rate run_hplc->analyze_data end End: Determine Stability Profile analyze_data->end

Caption: Workflow for assessing the stability of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Quantitative Data Summary

Factor Condition Promoting Stability Condition Promoting Degradation Primary Degradation Pathway
pH Acidic (pH 4-6)[8]Neutral to Alkaline (pH > 7)[10]Hydrolysis of the thioester bond
Temperature Low (≤ 4°C)Elevated (> 25°C)[11]Hydrolysis, Oxidation
Solvent Organic (e.g., Methanol)[7]Aqueous BuffersHydrolysis
Presence of Double Bonds Saturated Acyl ChainUnsaturated Acyl Chain[4]Oxidation
Enzymes Absence of HydrolasesPresence of Acyl-CoA Thioesterases[12]Enzymatic Hydrolysis
Freeze-Thaw Cycles Minimized (Single-use Aliquots)Multiple CyclesPhysical stress leading to degradation

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA hydrolysis_products trans-2-Methyl-5-isopropylhexa-2,5-dienoic Acid + CoASH compound->hydrolysis_products High pH, Temp, Thioesterases oxidation_products Oxidized Derivatives (e.g., epoxides, aldehydes) compound->oxidation_products Oxygen, Light, Metal Ions isomerization_products cis/trans Isomers or Double Bond Migrated Products compound->isomerization_products Light, Catalysts

Caption: Potential degradation pathways for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

By understanding these potential liabilities and implementing the controls and protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental data.

References

  • Golovko, M. Y., & Murphy, E. J. (2004). A simple and rapid method for the analysis of long-chain acyl-CoA molecular species in the brain. Journal of Lipid Research, 45(9), 1777–1783. [Link]

  • Kasuya, F., Igarashi, K., & Fukui, M. (2004). A highly sensitive method for the quantitation of long- and very-long-chain fatty acyl-CoAs using liquid chromatography combined with electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1122. [Link]

  • Haynes, C. A. (2011). Analysis of acyl-coenzyme A species by mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 663-668. [Link]

  • Hunt, M. C., & Alexson, S. E. (2002). The role of acyl-CoA thioesterases in the regulation of cellular metabolism. Progress in Lipid Research, 41(2), 99-130. [Link]

  • Wikipedia contributors. (2023, December 2). Fatty acyl-CoA esters. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • De Spiegeleer, B. M., Sintobin, K., & Desmet, J. (1989). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. Biomedical Chromatography, 3(5), 213-216. [Link]

  • Leonardi, R., & Jackowski, S. (2020). Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’. Progress in Lipid Research, 78, 101028. [Link]

  • Metware Biotechnology. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved January 7, 2026, from [Link]

  • Naquet, P., Kerr, E. W., Vickers, S. D., & Leonardi, R. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in lipid research, 78, 101028. [Link]

  • Riendeau, D., & Meighen, E. (1985). Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols. Experientia, 41(6), 707-713. [Link]

  • Knothe, G. (2007). Oxidative stability of fatty acid alkyl esters: A review. Bioresource technology, 98(12), 2411-2421. [Link]

  • Geller, D. P., & Goodrum, J. W. (2004). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Journal of the American Oil Chemists' Society, 81(7), 671-676. [Link]

  • Schroeder, F., Petrescu, A. D., & Kier, A. B. (2005). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. Lipids, 40(7), 667-676. [Link]

  • VMH. (n.d.). trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA. Retrieved January 7, 2026, from [Link]

  • Human-GEM. (n.d.). trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA. Retrieved January 7, 2026, from [Link]

  • Gornicka, A., & Kretowski, A. (2021). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 22(16), 8593. [Link]

  • Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of lipid research, 13(1), 143-146. [Link]

  • Encinar, J. M., González, J. F., & Rodríguez-Reinares, A. (2014). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Energy & Fuels, 28(7), 4447-4454. [Link]

  • ResearchGate. (2015). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa? Retrieved January 7, 2026, from [Link]

  • Li, S., & Li, S. (2017). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Journal of Surfactants and Detergents, 20(5), 1087-1094. [Link]

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1-12. [Link]

  • FooDB. (2011). Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). Retrieved January 7, 2026, from [Link]

  • Yang, S. Y., & Schulz, H. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442-450. [Link]

  • AppliChem. (n.d.). Coenzym A free acid - Technical Data Sheet. Retrieved January 7, 2026, from [Link]

  • Lands, W. E. (1965). Specificity of acyl-CoA:phospholipid acyltransferases: solvent and temperature effects. The Journal of biological chemistry, 240, 1297-1302. [Link]

  • Knothe, G., & Dunn, R. O. (2009). A comprehensive evaluation of the melting points of fatty acids and esters. Journal of the American Oil Chemists' Society, 86(9), 843-856. [Link]

  • Gribble, A. D., & Gadsby, D. C. (2005). Saturated and cis/trans unsaturated acyl CoA esters differentially regulate wild-type and polymorphic beta-cell ATP-sensitive K+ channels. Diabetes, 54(7), 2070-2078. [Link]

  • Dellomonaco, C., Fava, F., & Gonzalez, R. (2010). Effect of different acyl-CoAs on the thermal stability of different... Applied and environmental microbiology, 76(18), 5963-5966. [Link]

  • Schulz, H. (1998). Significance of the reductase-dependent pathway for the beta-oxidation of unsaturated fatty acids with odd-numbered double bonds. Mitochondrial metabolism of 2-trans-5-cis-octadienoyl-CoA. The Journal of biological chemistry, 273(12), 6669-6675. [Link]

  • PubChem. (n.d.). trans-2-Methyl-5-isopropylhexa-2,5-dienal. Retrieved January 7, 2026, from [Link]

  • Bicas, J. L., Dionisio, A. P., & Pastore, G. M. (2009). Reaction giving isonovalal (cis-2-methyl-5-isopropylhexa-2,5-dienal) from ?-pinene oxide. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 154-160. [Link]

Sources

Optimization

Technical Support Center: Optimization of Mass Spectrometry Parameters for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Welcome to the technical support center for the mass spectrometry analysis of acyl-Coenzyme A (acyl-CoA) molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of acyl-Coenzyme A (acyl-CoA) molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing challenging analytes like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of novel or complex acyl-CoAs.

Q1: What are the primary challenges in analyzing acyl-CoAs like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA by LC-MS/MS?

A1: The analysis of this specific molecule presents a multi-faceted challenge due to its unique structure:

  • Amphipathic Nature: Acyl-CoAs possess a highly polar, charged Coenzyme A head group and a nonpolar acyl tail. This duality can cause poor chromatographic peak shape and aggregation in solution, which hinders efficient ionization.[1]

  • Ionization and Stability: Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[2][3] They can also suffer from ion suppression in electrospray ionization (ESI) when co-eluting with more easily ionizable species like phospholipids from a biological matrix.[1][2]

  • In-Source Fragmentation: The CoA moiety is susceptible to fragmentation within the ion source, which can complicate data interpretation by generating fragments that may be mistaken for other analytes.[4][5]

  • Isomeric Complexity: The target molecule has multiple sites of unsaturation and branching. Distinguishing it from potential cis/trans or positional isomers requires robust chromatographic separation, as mass spectrometry alone often cannot differentiate them.[6][7]

Q2: What are the characteristic fragment ions I should expect for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion mode, which is invaluable for their detection and identification.[3]

  • Neutral Loss of 507 Da: The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (C₁₀H₁₆N₅O₁₃P₃), corresponding to a mass difference of 507 Da from the protonated precursor ion ([M+H]⁺).[1][2][8][9][10] This is the basis for "neutral loss" scan experiments to screen for all acyl-CoA species in a sample.

  • Fragment ion at m/z 428: Another characteristic fragment ion is observed at m/z 428.0365, representing the adenosine 3',5'-diphosphate portion of the CoA molecule.[1][4][8][10]

  • Acyl Chain Fragment: The remaining fragment, [M+H-507]⁺, contains the acyl chain and the pantetheine portion, which can be used for quantification in Multiple Reaction Monitoring (MRM) assays.[9]

Q3: My acyl-CoA samples seem to degrade quickly. What are the best practices for sample handling and storage?

A3: Stability is a critical concern for acyl-CoAs.[2] To ensure data integrity, follow these guidelines:

  • Temperature: Always work on ice. Perform extractions and sample preparation steps at low temperatures (4°C) to minimize enzymatic and chemical degradation.[3][11]

  • pH: Avoid strongly acidic or alkaline conditions, as they accelerate hydrolysis.[2][3]

  • Storage: For short-term storage (e.g., in an autosampler), keep samples at 4°C.[1] For long-term storage, it is best to store samples as a dry pellet at -80°C.[3]

  • Reconstitution: Reconstituting dried samples in methanol has been shown to improve stability compared to purely aqueous solutions.[3][12]

Part 2: Troubleshooting Guide: From Poor Signal to Confident Identification

This section provides a systematic approach to resolving common experimental problems.

Issue 1: Poor or No Signal Intensity for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A weak or absent signal is one of the most frequent issues in mass spectrometry.[13] The cause can lie in the sample, the chromatography, or the mass spectrometer settings.

Logical Troubleshooting Workflow

Below is a decision-making workflow to systematically diagnose the root cause of poor signal intensity.

G start Poor Signal Intensity ms_check 1. Verify MS Performance (Direct Infusion of Standard) start->ms_check ms_ok Signal OK? ms_check->ms_ok lc_check 2. Check LC System Integrity (Pressure, Leaks, Mobile Phase) lc_ok System Stable? lc_check->lc_ok sample_check 3. Evaluate Sample Integrity (Degradation, Extraction) sample_ok Signal Restored? sample_check->sample_ok ms_ok->lc_check Yes optimize_source Optimize ESI Source Parameters (Voltage, Gas, Temp) ms_ok->optimize_source No lc_ok->sample_check Yes optimize_lc Optimize LC Method (Gradient, Column, pH) lc_ok->optimize_lc No optimize_prep Optimize Sample Prep (Fresh Extraction, Derivatization) sample_ok->optimize_prep No conclusion Problem Solved sample_ok->conclusion Yes optimize_source->conclusion optimize_lc->conclusion optimize_prep->conclusion

Caption: A stepwise guide to troubleshooting poor signal intensity.

Experimental Protocol 1: ESI Source Parameter Optimization via Direct Infusion

This protocol is the first step to confirm that the mass spectrometer is capable of detecting your analyte under ideal conditions, independent of chromatography.

  • Prepare Standard: Prepare a 1 µM solution of a representative acyl-CoA standard (if the target analyte is unavailable, a commercially available analogue like C16:0-CoA can be used) in a solvent mixture that mimics your initial LC conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][2]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[1]

  • Set Precursor Ion: Set the mass spectrometer to monitor the expected protonated precursor ion ([M+H]⁺) for your analyte.

  • Systematic Optimization: One at a time, adjust the following parameters while monitoring for maximum signal intensity. Record the optimal setting for each before proceeding to the next.

    • Spray Voltage: (Positive Mode: 3.5 - 5.5 kV)[14]

    • Source Temperature: (300 - 450°C)[14]

    • Sheath and Auxiliary Gas Flow: (Instrument-dependent arbitrary units)

    • Capillary/Cone Voltage (Declustering Potential): This is critical. A low voltage may result in poor ion transmission, while an excessively high voltage will cause in-source fragmentation.[5]

ParameterTypical Starting ValueOptimization Goal
Spray Voltage (Positive)4.5 kVMaximize stable signal
Source Temperature350 °CEfficient desolvation without thermal degradation
Sheath Gas Flow35 (arbitrary units)Stable spray and optimal droplet formation
Cone/Declustering Potential30 VMaximize precursor ion, minimize in-source fragments
Issue 2: Ambiguous or Uninformative MS/MS Fragmentation

For a structurally complex molecule like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, confirming its identity requires more than just the standard acyl-CoA fragments. You need to induce fragmentation within the acyl chain itself.

Causality and Strategy

Collision-Induced Dissociation (CID) is the process of converting the kinetic energy of an accelerated ion into internal energy upon collision with a neutral gas, causing fragmentation.[15] Low collision energy (CE) is sufficient to break the weakest bonds, typically leading to the characteristic neutral loss of 507 Da. To break the stronger C-C bonds within the acyl chain, higher collision energy is required. The presence of double bonds and branch points can create unique fragmentation pathways that help to elucidate the structure.[16][17]

Experimental Protocol 2: Collision Energy Ramp Analysis for Structural Confirmation

This experiment helps to find the optimal collision energy to generate structure-specific fragment ions from the acyl chain.

  • Setup: Use either direct infusion of a standard or a stable chromatographic peak from a real sample.

  • MS Method: Create a product ion scan method targeting the [M+H]⁺ of your analyte.

  • CE Ramp: Instead of a single CE value, program a ramp. For example, acquire spectra in 2 eV increments from 10 eV to 50 eV.

  • Data Analysis:

    • At low CE (10-20 eV): Expect to see the [M+H-507]⁺ and m/z 428 ions dominate.

    • At mid-to-high CE (25-45 eV): Look for the appearance of new, lower m/z fragment ions. These ions likely arise from cleavages within the acyl chain. The specific masses of these fragments can help locate the positions of the methyl and isopropyl groups and the double bonds.[18][19]

    • Plot Intensity vs. CE: For each major fragment ion, plot its intensity against the collision energy. This will reveal the optimal energy for maximizing the abundance of your desired structure-specific ions for future MRM experiments.

Issue 3: Chromatographic Problems - Isomer Co-elution and Poor Peak Shape

Given the "trans", "dienoyl", and branched structure of the analyte, co-elution with other isomers is a significant risk. Poor peak shape is also common for acyl-CoAs.[8]

Causality and Strategy

Effective chromatographic separation is essential to reduce ion suppression and distinguish isomers.[2][6] Standard C18 columns are a good starting point. The choice of mobile phase additives is critical. While acidic modifiers (like formic acid) are common for positive mode ESI, they may not provide the best peak shape for all acyl-CoAs. Ion-pairing agents or slightly alkaline mobile phases can improve peak shape but may require dedicated columns and can suppress ESI signal.[7][20]

Optimization Recommendations
  • Column Choice: A standard C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a robust starting point.[12]

  • Gradient Optimization: Employ a slow, shallow gradient of water and acetonitrile (or methanol) to maximize the separation of closely eluting species. A good starting point is a 30-minute gradient from 20% to 100% organic phase.[2]

  • Mobile Phase pH: While less common for positive mode, experimenting with a mobile phase buffered at a slightly alkaline pH (e.g., using ammonium hydroxide) can sometimes dramatically improve peak shape for long-chain acyl-CoAs, though this may require a pH-stable column.[1]

  • Flow Rate: Lower flow rates (e.g., 0.2-0.3 mL/min) often provide better resolution for complex mixtures.[2]

Part 3: Advanced Topic - In-Source Fragment Annotation

Understanding the Problem

A common pitfall in lipidomics and metabolomics is the misannotation of in-source fragments as true biological lipids.[5] For example, a lysophosphatidylcholine (LPC) can generate an in-source fragment with the same mass as a lysophosphatidylethanolamine (LPE).[5] For acyl-CoAs, in-source loss of the phosphate group can generate acyl-dephospho-CoA species that might be mistaken for a different analyte.[3][8]

Workflow for Distinguishing In-Source Fragments

This diagram illustrates the logic for identifying potential in-source fragments.

G start Suspicious Peak Detected (e.g., potential acyl-dephospho-CoA) rt_check 1. Compare Retention Times start->rt_check rt_match Does it co-elute perfectly with the parent acyl-CoA? rt_check->rt_match intensity_check 2. Correlate Intensities intensity_corr Do their peak intensities correlate across samples? intensity_check->intensity_corr cone_voltage_test 3. Modulate Cone Voltage cone_response Does its intensity increase with higher cone voltage? cone_voltage_test->cone_response rt_match->intensity_check Yes is_analyte Likely a True Analyte (Requires further validation) rt_match->is_analyte No intensity_corr->cone_voltage_test Yes intensity_corr->is_analyte No is_fragment High Likelihood of being an In-Source Fragment cone_response->is_fragment Yes cone_response->is_analyte No

Caption: Decision tree for identifying in-source fragments.

By systematically applying these troubleshooting steps and optimization protocols, researchers can overcome the inherent challenges of analyzing complex molecules like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, leading to more accurate, reproducible, and reliable results.

References

  • Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - OUCI. (n.d.).
  • Gao, X., Lin, L., & Chen, X. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9399–9406. [Link]

  • Wegner, S. V., Awad, H., & Boll, M. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and bioanalytical chemistry, 413(24), 6163–6175. [Link]

  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(11), 724. [Link]

  • Lísa, M., & Holčapek, M. (2015). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Journal of chromatography. A, 1424, 88–96. [Link]

  • Acyl-CoA extraction method optimization. LC-QE-MS condition for... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. [Link]

  • Sim, H., Wu, C., & Tso, P. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 52(12), 2335–2345. [Link]

  • Chromatographic methods for the determination of acyl-CoAs. (2018). Semantic Scholar. Retrieved from [Link]

  • Ren, Y., Zhang, Y., & Li, M. (2016). Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry. Analytical chemistry, 88(2), 1420–1427. [Link]

  • Pseudos, M. K., & Van, R. C. (1998). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of mass spectrometry : JMS, 33(10), 953–963. [Link]<953::AID-JMS712>3.0.CO;2-9

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Retrieved from [Link]

  • Van, N. T., & Moore, S. A. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 10(8), 711–719. [Link]

  • Schooneman, M. G., Vaz, F. M., Houten, S. M., & Wanders, R. J. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 54(2), 586–593. [Link]

  • The acyl-CoA fragmentation pattern showing the mass-specific fragment... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]

  • Thomas, M. C., Mitchell, T. W., & Blanksby, S. J. (2014). Collision-induced dissociation of fatty acid [M - 2H + Na]- ions: charge-directed fragmentation and assignment of double bond position. Journal of the American Society for Mass Spectrometry, 25(11), 1913–1922. [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(11), 724. [Link]

  • Burla, B., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 12(9), 834. [Link]

  • Keshet, U., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 127. [Link]

  • Ikegawa, S., & Goto, J. (1999). Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry. Journal of pharmaceutical and biomedical analysis, 21(3), 519–527. [Link]

  • Sequential collision- and ozone-induced dissociation enables assignment of relative acyl chain position in triacylglycerols. (n.d.). DOI. Retrieved from [Link]

  • Macias, L. H., & Murphy, R. C. (2021). Fatty Acid Composition by Total Acyl Lipid Collision-Induced Dissociation Time-of-Flight (TAL-CID-TOF) Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2295, 117–133. [Link]

  • Kalli, A., & Hess, S. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert review of proteomics, 8(2), 197–209. [Link]

  • (PDF) Collision-Induced Dissociation of Fatty Acid Ions: Charge-Directed Fragmentation and Assignment of Double Bond Position. (2014). ResearchGate. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Hutchins, P. D., Russell, J. D., & Coon, J. J. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical chemistry, 90(7), 4566–4573. [Link]

  • absolute quantification of intracellular coenzyme A (CoA), coenzyme A disulfide, and short-chain acyl-coenzyme A thioesters was addressed by developing a tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS). (n.d.). Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting

preventing degradation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA during sample preparation

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of preventing degradation of this labile metabolite during sample preparation. Our focus is on providing scientifically grounded explanations and actionable protocols to ensure the integrity and accuracy of your experimental results.

Introduction: The Challenge of a Reactive Metabolite

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a terpene-derived acyl-CoA thioester. Its structure, featuring a reactive thioester bond and a conjugated diene system, makes it susceptible to several modes of degradation during sample preparation. The primary challenges include enzymatic degradation by isomerases and reductases present in biological matrices, non-enzymatic hydrolysis of the thioester linkage, and potential oxidation or isomerization of the conjugated diene system. This guide will walk you through the critical steps to mitigate these issues.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Sample Collection & Quenching – The First Line of Defense

Question 1: I'm concerned about the rapid degradation of my target analyte as soon as I collect my tissue/cell sample. What is the most critical first step?

Answer: The most critical first step is the immediate and rapid quenching of all metabolic activity. Enzymes within your sample will not cease to function upon collection and can quickly alter the concentration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. The goal of quenching is to instantaneously halt enzymatic processes.

Core Directive: Speed and Cold

For tissue samples, the recommended procedure is snap-freezing in liquid nitrogen immediately upon collection. This ensures the rapid cessation of enzymatic activity. For cell cultures, quenching with a pre-chilled solvent like 80% methanol at -80°C is highly effective.

Troubleshooting Guide: Inadequate Quenching

Symptom Potential Cause Recommended Solution
Low or no detectable analyteDelayed freezing of tissue; slow addition of quenching solvent to cells.Prepare for immediate snap-freezing before sample collection begins. For cell cultures, have the cold quenching solution ready to add the moment the media is removed.
High variability between replicatesInconsistent time between sample collection and quenching.Standardize the quenching protocol to the second. Work with one sample at a time to ensure identical treatment.
Section 2: Homogenization & Extraction – Maintaining a Protective Environment

Question 2: How can I prevent degradation during the mechanical disruption of my samples?

Answer: Maintaining a cold, slightly acidic, and oxygen-minimized environment is crucial during homogenization and extraction.

  • Temperature: All steps should be performed on ice or at 4°C. Pre-chill all buffers, tubes, and homogenizers.

  • pH: Acyl-CoA thioesters are most stable in slightly acidic conditions (pH 4-6). Homogenization buffers should be acidic to prevent base-catalyzed hydrolysis of the thioester bond.

  • Oxygen: While less documented for this specific molecule, the conjugated diene system could be susceptible to oxidation.[1][2][3][4] Working quickly and keeping samples covered can minimize exposure to air. For highly sensitive applications, consider degassing buffers or performing extractions under an inert atmosphere (e.g., nitrogen or argon).

dot

Caption: Workflow for homogenization and extraction.

Section 3: Purification with Solid-Phase Extraction (SPE)

Question 3: My crude extract contains many interfering substances. How can I selectively purify my analyte?

Answer: Solid-Phase Extraction (SPE) is a highly effective method for purifying and concentrating acyl-CoAs from complex biological matrices.[5][6] A weak anion exchange or a mixed-mode polymeric reversed-phase sorbent is typically recommended.

Experimental Protocol: Solid-Phase Extraction of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

This protocol is adapted from established methods for acyl-CoA purification.[7][8]

  • Column Conditioning: Condition a weak anion exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of HPLC-grade water.

  • Equilibration: Equilibrate the cartridge with 3 mL of an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Sample Loading: Load the supernatant from your sample extract onto the SPE cartridge.

  • Washing:

    • Wash 1: 3 mL of the acidic equilibration buffer to remove non-polar and neutral interferents.

    • Wash 2: 3 mL of methanol to remove lipids and other organic-soluble impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in 50% methanol. The basic pH neutralizes the charge on the sorbent, releasing the analyte.

  • Evaporation & Reconstitution: Immediately after elution, evaporate the sample to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent suitable for your analytical method (e.g., 50% acetonitrile with 0.1% formic acid).

dot

Caption: Solid-Phase Extraction (SPE) workflow.

Section 4: Analytical Considerations with LC-MS/MS

Question 4: I'm observing poor peak shape and low signal intensity for my analyte during LC-MS/MS analysis. What can I do?

Answer: The analysis of acyl-CoAs by LC-MS/MS can be challenging due to their amphipathic nature and the presence of phosphate groups. Here are some key areas for optimization:

  • Column Choice: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Acidic Modifier: The addition of a small amount of formic acid (0.1%) or acetic acid to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.

    • Ion-Pairing Reagents: For difficult separations, ion-pairing reagents can be used, but they may cause ion suppression and contaminate the MS system. Use with caution.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[6][8][9][10] If a specific standard for your analyte is unavailable, a structurally similar acyl-CoA with a different chain length can be used.

  • MS/MS Parameters: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate moiety.[9] Monitoring for this neutral loss can be a highly specific way to detect your analyte.

Troubleshooting Guide: LC-MS/MS Analysis

Symptom Potential Cause Recommended Solution
Broad, tailing peaksInteraction of phosphate groups with the stationary phase.Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.
Low signal intensityPoor ionization; ion suppression from matrix components.Optimize ESI source parameters. Ensure efficient sample cleanup (SPE).
Inconsistent quantificationMatrix effects; analyte degradation in the autosampler.Use a stable isotope-labeled internal standard. Keep the autosampler at 4°C.
Section 5: Non-Enzymatic Degradation

Question 5: Besides enzymes, what other factors can degrade my analyte?

Answer: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is susceptible to several forms of non-enzymatic degradation:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH. Keeping samples and extracts at a slightly acidic pH (4-6) is crucial.

  • Light Sensitivity: Conjugated dienes can absorb UV light, which can potentially lead to isomerization or other photochemical reactions.[5][11][12][13][14] It is good practice to protect samples from direct light, especially during long waits in the autosampler. Use amber vials or cover clear vials.

  • Oxidation: Polyunsaturated fatty acids and their derivatives can be susceptible to air oxidation.[1][2][3][4][15] While the conjugated system offers some stability, it is still a potential degradation pathway. Minimize air exposure, and for long-term storage, consider an inert atmosphere.

Summary of Stability Factors and Mitigation Strategies

Degradation Pathway Contributing Factors Mitigation Strategy
Enzymatic Isomerases, ReductasesRapid quenching (snap-freezing), immediate processing on ice.
Hydrolysis Neutral to basic pHMaintain a slightly acidic pH (4-6) throughout sample preparation.
Photochemical Exposure to UV lightUse amber vials; protect samples from direct light.
Oxidation Exposure to air (oxygen)Minimize air exposure; consider inert atmosphere for long-term storage.

References

  • Benchchem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture.
  • Ellis, J. M., Mentzer, T. A., Schnell, G. P., Anderson, E. J., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(10), 1957–1964.
  • Palladino, A. A., Moolten, S. A., & Bennett, M. J. (2009). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects. Molecular genetics and metabolism, 98(1-2), 169–174.
  • Minkler, P. E., Kerner, J., Ingalls, S. T., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical biochemistry, 376(2), 275–276.
  • Chemistry LibreTexts. (2022, January 28). 16.
  • Haynes, C. A., Weaver, B. R., & Cronan, J. E. (2018). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant cell, 30(11), 2848–2861.
  • Dauben, W. G., Kellogg, M. S., Seeman, J. I., & Vietmeyer, N. D. (1973). Steric aspects of the photochemistry of conjugated dienes and trienes. Pure and Applied Chemistry, 33(2-3), 197-222.
  • Havinga, E. (1973). Photochemistry of Conjugated Dienes and Trienes. Experientia, 29(9), 1181-1193.
  • Ghyselinck, J., El-Hajjaji, F., & Cronan, J. E. (2020). The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures. mBio, 11(2), e00305-20.
  • Kuda, O., Brezinova, M., Karsky, J., Zacek, P., Kopecky, J., & Flachs, P. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolites, 3(4), 1013–1026.
  • Trefely, S., Huber, K., Liu, J., & Snyder, N. W. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(1), 24.
  • McMurry, J. (n.d.). 14.9 Conjugation, Color, and the Chemistry of Vision.
  • Tappel, A. L. (1980). Autoxidation of Polyunsaturated Fatty Acids. In Free Radicals in Biology (Vol. 4, pp. 1-47). Academic Press.
  • Ghyselinck, J., El-Hajjaji, F., & Cronan, J. E. (2020).
  • Ghyselinck, J., El-Hajjaji, F., & Cronan, J. E. (2020). The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures. mBio, 11(2), e00305-20.
  • Miinalainen, I. J., Hiltunen, J. K., & Glumoff, T. (2009). Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis. PLoS Genetics, 5(7), e1000543.
  • Wikipedia contributors. (2023, December 22). 2,4 Dienoyl-CoA reductase. In Wikipedia, The Free Encyclopedia.
  • Thermo Fisher Scientific. (2018). Measurement of Terpenes in Plant Extracts via LC-MS/MS.
  • Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894.
  • Schöneich, C., Asmus, K. D., Dillinger, U., & von Bruchhausen, F. (1992). Oxidation of polyunsaturated fatty acids and lipids through thiyl and sulfonyl radicals: reaction kinetics, and influence of oxygen and structure of thiyl radicals. Archives of biochemistry and biophysics, 292(2), 456–465.
  • Lorenzon, S., & Gadaleta, M. N. (2003). Effect of pH on the synthesis of p 4 A and palmitoyl-CoA catalyzed by acyl-CoA synthetase. FEBS letters, 542(1-3), 57–60.
  • Dommes, V., Baumgart, C., & Kunau, W. H. (1981). Degradation of unsaturated fatty acids in peroxisomes. Existence of a 2,4-dienoyl-CoA reductase pathway. The Journal of biological chemistry, 256(16), 8259–8262.
  • O'Donnell, V. B., & Murphy, R. C. (2012).
  • Roe, C. R., Millington, D. S., Norwood, D. L., Kodo, N., & Inoue, F. (1990). 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation.
  • Porter, N. A. (1986). Oxygen radical chemistry of polyunsaturated fatty acids. Accounts of chemical research, 19(9), 262–268.
  • Li, D., & Vederas, J. C. (2009).
  • Porter, N. A., Lehman, L. S., Weber, B. A., & Smith, K. J. (1981). Autoxidation of polyunsaturated fatty acids. an expanded mechanistic study. Journal of the American Chemical Society, 103(21), 6447–6455.
  • Wanders, R. J., & Waterham, H. R. (2006). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 24(19), 10049.

Sources

Optimization

Technical Support Center: Navigating Low Detection Signals of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Welcome to the technical support resource for the analysis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low detection signals during their experiments. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions in a user-friendly format to help you optimize your analytical workflow and achieve robust, reproducible results.

Introduction: Understanding the Molecule

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized acyl-CoA derivative, likely involved in terpenoid or branched-chain fatty acid metabolism. Its unique structure, featuring unsaturation and branching, presents specific analytical challenges that can contribute to low signal intensity in techniques like liquid chromatography-mass spectrometry (LC-MS). This guide will address these challenges systematically, providing both the "how" and the "why" behind our recommended troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or non-existent signal for my target analyte. What are the most common culprits?

A1: Low signal intensity for a specialized acyl-CoA like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA can stem from several factors, often related to its chemical nature. The primary areas to investigate are:

  • Analyte Instability: Acyl-CoA molecules, particularly those with unsaturated bonds, are susceptible to degradation through hydrolysis of the high-energy thioester bond.[1] The presence of double bonds in your molecule increases its reactivity and potential for oxidation.

  • Inefficient Extraction: The amphipathic nature of acyl-CoAs, possessing both a polar Coenzyme A head and a nonpolar acyl tail, can make quantitative extraction from complex biological matrices challenging.[2]

  • Poor Ionization Efficiency: In electrospray ionization mass spectrometry (ESI-MS), the efficiency of generating gas-phase ions from your analyte is critical. Factors like ion suppression from matrix components, suboptimal solvent conditions, and the inherent chemical properties of the molecule can all lead to poor ionization.[2]

  • Suboptimal LC-MS/MS Parameters: The settings on your liquid chromatography and mass spectrometry systems must be finely tuned for your specific analyte to ensure its proper separation and sensitive detection.

Q2: How can I improve the stability of my analyte during sample preparation?

A2: Maintaining the integrity of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA throughout your workflow is paramount. Here are key recommendations:

  • Temperature Control: Always keep your samples on ice or at 4°C during processing and in the autosampler.[2] For long-term storage, -80°C is recommended.[2]

  • pH Management: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6). Avoid strongly acidic or alkaline solutions, which can rapidly hydrolyze the thioester linkage.[1]

  • Rapid Processing: Minimize the time between sample collection and analysis to reduce the opportunity for degradation.

  • Antioxidants: For unsaturated acyl-CoAs, consider the addition of antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidation of the double bonds.

Q3: What are the best practices for extracting this type of acyl-CoA from biological samples?

A3: A robust extraction protocol is the foundation of a successful analysis. We recommend a protein precipitation and liquid-liquid extraction approach.

  • Solvent Choice: A common and effective method is protein precipitation with a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification, as it can account for analyte loss during sample preparation and variations in MS signal. If a specific SIL-IS is unavailable, a structurally similar acyl-CoA with a different chain length can be used.[2]

  • Solid-Phase Extraction (SPE): For complex matrices, an additional SPE cleanup step can be beneficial to remove interfering substances like phospholipids that can cause ion suppression. A C18-based SPE cartridge is a good starting point.

In-Depth Troubleshooting Guides

Issue 1: Low Signal Intensity in Full Scan and MS/MS

This is one of the most frequent challenges. The following troubleshooting workflow will help you systematically identify and resolve the root cause.

LowSignalWorkflow cluster_sample_prep Sample Preparation Checks cluster_lc Liquid Chromatography Checks cluster_ms Mass Spectrometry Checks start Low Signal Detected sample_prep Step 1: Verify Sample Integrity & Preparation start->sample_prep lc_params Step 2: Optimize LC Parameters sample_prep->lc_params If no improvement sp1 Re-extract with fresh, cold solvents. Ensure pH is slightly acidic. sample_prep->sp1 ms_params Step 3: Optimize MS Parameters lc_params->ms_params If no improvement lc1 Check for column degradation. Consider a new column. lc_params->lc1 derivatization Step 4: Consider Chemical Derivatization ms_params->derivatization If signal is still weak ms1 Perform direct infusion of a standard to optimize source parameters. ms_params->ms1 solution Signal Improved derivatization->solution sp2 Use a stable isotope-labeled internal standard. sp1->sp2 sp3 Incorporate an SPE cleanup step. sp2->sp3 sp3->solution If signal improves lc2 Optimize mobile phase composition. Try different organic modifiers or additives. lc1->lc2 lc3 Adjust gradient profile for better peak focusing. lc2->lc3 lc3->solution If signal improves ms2 Optimize collision energy for the characteristic neutral loss of 507 Da. ms1->ms2 ms3 Check for and clean any contamination in the ion source. ms2->ms3 ms3->solution If signal improves

Caption: A step-by-step workflow for troubleshooting low signal intensity.

  • Step 1: Verify Sample Integrity & Preparation: As discussed in the FAQs, the stability and extraction of your analyte are critical. Re-evaluating your sample handling and extraction procedures is the first logical step.

  • Step 2: Optimize LC Parameters: Poor chromatography can lead to broad peaks, which translate to lower signal intensity.

    • Column Choice: A C18 or C8 reversed-phase column is generally suitable for acyl-CoA analysis.[2]

    • Mobile Phase: A mobile phase with a slightly alkaline pH (e.g., using ammonium hydroxide) can improve peak shape for longer-chain acyl-CoAs.[2] However, always be mindful of your column's pH stability. For ESI-positive mode, a mobile phase containing a proton source like formic acid is often beneficial.

  • Step 3: Optimize MS Parameters: The mass spectrometer settings must be tailored to your molecule.

    • Direct Infusion: Prepare a standard solution of your analyte (or a close structural analog) and infuse it directly into the mass spectrometer. This allows you to optimize source parameters like spray voltage, sheath and auxiliary gas flow rates, and capillary and source temperatures without the complexity of the LC separation.

    • Fragmentation: For acyl-CoAs in positive ion mode ESI-MS/MS, the most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, corresponding to a neutral loss of 507 Da.[2][3] You should optimize the collision energy to maximize the signal for this transition. Another characteristic fragment ion is often observed at m/z 428, representing the Coenzyme A moiety itself.[3]

  • Step 4: Consider Chemical Derivatization: If optimizing the above parameters does not yield a sufficient signal, chemical derivatization can be a powerful strategy. The goal is to introduce a permanently charged or more easily ionizable group to the molecule. For example, Girard's Reagent T can be used to derivatize the keto group if one is present or can be introduced.[2]

Issue 2: Inconsistent Quantification Results

High variability in your quantitative data, even with a detectable signal, can be equally frustrating.

InconsistentQuantification cluster_is Internal Standard Checks cluster_matrix Matrix Effect Checks cluster_carryover Carryover Checks start Inconsistent Quantification internal_standard Step 1: Evaluate Internal Standard Strategy start->internal_standard matrix_effects Step 2: Investigate Matrix Effects internal_standard->matrix_effects If issue persists is1 Ensure IS is added at the very beginning of sample preparation. internal_standard->is1 carryover Step 3: Check for Sample Carryover matrix_effects->carryover If issue persists me1 Perform a post-extraction spike experiment to assess ion suppression or enhancement. matrix_effects->me1 solution Consistent Quantification Achieved carryover->solution co1 Inject a blank solvent after a high concentration sample to check for carryover. carryover->co1 is2 Confirm the stability of the IS under your experimental conditions. is1->is2 is3 If not using a SIL-IS, verify that the chosen analog behaves similarly to the analyte. is2->is3 is3->solution If resolved me2 Improve sample cleanup with SPE or liquid-liquid extraction. me1->me2 me3 Adjust LC gradient to separate the analyte from co-eluting matrix components. me2->me3 me3->solution If resolved co2 Optimize the needle wash procedure in the autosampler. co1->co2

Caption: A structured approach to diagnosing inconsistent quantification.

  • Step 1: Evaluate Internal Standard Strategy: An internal standard is crucial for reliable quantification. Ensure it is used correctly and is appropriate for your assay.[2]

  • Step 2: Investigate Matrix Effects: Co-eluting compounds from your sample matrix can either suppress or enhance the ionization of your analyte, leading to inaccurate and variable results. A post-extraction spike experiment can help diagnose this. In this experiment, you compare the signal of a standard spiked into a blank solvent with the signal of the same standard spiked into an extracted sample matrix (that doesn't contain the analyte).

  • Step 3: Check for Sample Carryover: If you are analyzing samples with a wide range of concentrations, residual analyte from a high-concentration sample can be carried over in the injection system and interfere with the subsequent analysis of a low-concentration sample.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cell Culture

This protocol provides a general framework for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to quench metabolism.

  • Lysis and Extraction:

    • Scrape the cells from the plate in the presence of the methanol.

    • Add your internal standard to the cell lysate.

    • Transfer the lysate to a centrifuge tube and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Solvent Partitioning:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile to the supernatant to further precipitate proteins and facilitate evaporation.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol is for optimizing ESI source parameters for your analyte.

  • Standard Preparation:

    • Prepare a 1 µM solution of your analyte standard (or a close analog) in a solvent that mimics your initial LC mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Infusion:

    • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization:

    • Set the mass spectrometer to monitor the [M+H]⁺ ion of your analyte.

    • Systematically optimize the following parameters one at a time, monitoring for the maximum signal intensity:

      • Spray Voltage

      • Sheath Gas Flow Rate

      • Auxiliary Gas Flow Rate

      • Capillary Temperature

      • Source Temperature

  • Record Optimal Settings:

    • Once the optimal settings are determined, record them for use in your LC-MS/MS method.

Data Summary Tables

ParameterRecommended Starting PointRationale
LC Column C18 or C8, 1.7-3.5 µm particle sizeGood retention and separation for amphipathic molecules.[2]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateProvides protons for positive ionization or acts as a buffer.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minTypical for standard analytical LC columns.
Column Temperature 30 - 40°CCan improve peak shape and reduce viscosity.
Injection Volume 5 - 20 µLDependent on sample concentration and instrument sensitivity.

Table 1: Recommended Starting LC Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs generally ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides high sensitivity and specificity for quantitative analysis.
Precursor Ion [M+H]⁺ of your analyteThe protonated molecular ion.
Product Ion(s) [M-507+H]⁺ and/or m/z 428Characteristic fragments for acyl-CoAs.[2][3]
Collision Energy Optimize via direct infusionAnalyte-dependent; requires empirical determination.

Table 2: Recommended Starting MS Parameters

References

  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(9), 565. [Link]

  • Wren, J. A., & Ghafoor, K. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of lipid research, 13(1), 143–146. [Link]

  • Knothe, G., & Steidley, K. R. (2020). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 25(21), 5047. [Link]

  • Li, L. O., Kienesberger, P. C., Su, X., Ha, S., & Yu, K. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 53(8), 1667–1677. [Link]

  • Fauland, A., Köfeler, H., Trötzmüller, M., & Lankmayr, E. (2011). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. eScholarship, University of California. [Link]

  • Knudsen, J. (1999). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society transactions, 27(2), 292–296. [Link]

  • Wren, J. J., & Szczepanowska, A. D. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146. [Link]

  • Sun, C., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(21), 11525-11532. [Link]

  • L. M. MacLean, G. G. Holz, and D. S. L. H. (2006). Saturated and cis/trans unsaturated acyl CoA esters differentially regulate wild-type and polymorphic beta-cell ATP-sensitive K+ channels. American Journal of Physiology-Cell Physiology, 291(5), C1040-C1049. [Link]

  • Troetzmueller, M., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. [Link]

  • Wang, L., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 16(8), 1437-1450. [Link]

  • Smogorzewska, M., et al. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442-450. [Link]

  • Caciotti, A., et al. (2022). Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues. Frontiers in Pediatrics, 10, 968953. [Link]

  • GeneDx. (n.d.). ACADSB Gene Analysis in Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency. GeneDx. [Link]

  • Beck, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(14), 3599-3610. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Quantification Methods for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Complex Mixtures

Welcome to the technical support center dedicated to the robust quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges associated with this specific acyl-CoA species. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A1: The quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, like many acyl-CoA thioesters, presents several analytical hurdles.[1][2][3] These molecules are often present at low endogenous concentrations and are susceptible to degradation.[3] Their amphipathic nature, possessing both a polar coenzyme A head and a nonpolar acyl tail, can lead to poor ionization and peak shape in chromatography.[4][5] Furthermore, complex biological matrices introduce significant interference, leading to ion suppression in mass spectrometry.[4][6][7] The potential for isomeric species also necessitates high-resolution chromatographic separation to ensure accurate quantification.[8][9]

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for acyl-CoA analysis?

A2: LC-MS/MS is the gold standard for acyl-CoA quantification due to its superior sensitivity, specificity, and selectivity.[10] This technique allows for the physical separation of the target analyte from matrix components via liquid chromatography, followed by highly specific detection based on its mass-to-charge ratio (m/z) and characteristic fragmentation patterns in the tandem mass spectrometer.[6][11] This is crucial for distinguishing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from structurally similar molecules and overcoming the limitations of less sensitive methods like HPLC-UV.[2]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical for accurate quantification?

A3: A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N).[12][13][14] This standard is chemically identical to the endogenous analyte but can be distinguished by its higher mass in the mass spectrometer.[15] By adding a known amount of the SIL-IS to the sample at the very beginning of the extraction process, it experiences the same sample loss and matrix effects as the target analyte.[15] The ratio of the endogenous analyte's signal to the SIL-IS signal allows for highly accurate and precise quantification, correcting for variations in sample preparation and analysis.[15][16]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Section 1: Sample Preparation and Extraction

Issue: Low or inconsistent recovery of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Possible Cause 1: Analyte Degradation. Acyl-CoAs are susceptible to hydrolysis, particularly at non-optimal pH and temperatures.[4]

    • Troubleshooting Step: Always keep samples on ice or at 4°C during processing. For long-term storage, -80°C is recommended.[4] Use extraction buffers with a slightly acidic pH (e.g., pH 4-6) to improve stability.

  • Possible Cause 2: Inefficient Extraction from the Biological Matrix. The choice of extraction solvent and method is critical for efficiently isolating acyl-CoAs from complex samples like tissues or cells.

    • Troubleshooting Step: A common and effective method is protein precipitation followed by solid-phase extraction (SPE).[17] A protocol using a combination of organic solvents like acetonitrile and isopropanol can effectively extract a broad range of acyl-CoAs.[18]

  • Possible Cause 3: Suboptimal Solid-Phase Extraction (SPE) Protocol. The choice of SPE sorbent and the wash/elution steps are crucial for isolating acyl-CoAs and removing interfering substances.[19]

    • Troubleshooting Step: Weak anion exchange or polymeric reversed-phase cartridges are commonly used for acyl-CoA purification.[20] Ensure proper conditioning and equilibration of the SPE cartridge before loading the sample. Optimize the wash steps to remove matrix components without eluting the analyte, and use an appropriate elution solvent to ensure complete recovery.

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general guideline and may require optimization for your specific sample type.

  • Sample Homogenization: Homogenize frozen tissue (50-100 mg) in an ice-cold buffer.[19]

  • Extraction: Add organic solvents such as 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Pellet the precipitated proteins by centrifuging at high speed (e.g., 12,000 x g) at 4°C.[19]

  • SPE Column Conditioning: Condition a weak anion exchange SPE cartridge with methanol, followed by an equilibration step with water.[20]

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.[19]

  • Washing: Wash the column with a series of solutions to remove interfering compounds. A common approach includes a wash with a weak acid solution followed by an organic solvent like methanol.[20]

  • Elution: Elute the acyl-CoAs using a solvent mixture such as 5% ammonium hydroxide in 50% methanol.[20]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., the initial mobile phase).

Section 2: Chromatographic Separation

Issue: Poor peak shape (tailing, broadening) or co-elution with isomers.

  • Possible Cause 1: Suboptimal Column Chemistry. The choice of the stationary phase is critical for retaining and separating acyl-CoAs.

    • Troubleshooting Step: A C18 reversed-phase column is a good starting point for acyl-CoA analysis.[4] For resolving isomers, a column with a different selectivity or a longer column length may be necessary.

  • Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase pH and organic solvent gradient play a significant role in peak shape and retention.

    • Troubleshooting Step: Use a mobile phase with a slightly acidic pH to maintain the stability of the acyl-CoAs. A gradient elution starting with a low percentage of organic solvent (e.g., acetonitrile or methanol) and gradually increasing the concentration will be necessary to elute acyl-CoAs of varying chain lengths.

  • Possible Cause 3: Injection Solvent Effects. Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[21]

    • Troubleshooting Step: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., tissue, cells) Extraction Protein Precipitation & Acyl-CoA Extraction Sample->Extraction Add SIL-IS SPE Solid-Phase Extraction (SPE) Extraction->SPE Reconstitution Dry & Reconstitute in Mobile Phase A SPE->Reconstitution LC UPLC/HPLC (C18 Column) Reconstitution->LC Inject MS Tandem Mass Spectrometer (ESI+, MRM mode) LC->MS Eluent Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Workflow for the quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Section 3: Mass Spectrometry Detection

Issue: Low signal intensity or high background noise.

  • Possible Cause 1: Inefficient Ionization. Acyl-CoAs can be challenging to ionize efficiently in the electrospray ionization (ESI) source.[4]

    • Troubleshooting Step: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature. Positive ion mode is generally more sensitive for acyl-CoA analysis.[11]

  • Possible Cause 2: Suboptimal MS/MS Fragmentation. The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for sensitivity and specificity.

    • Troubleshooting Step: For most acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate moiety) is observed in positive ion mode.[4][6][17] Another common fragment ion is m/z 428, representing the CoA moiety itself.[4][17] Infuse a standard of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA to determine the optimal precursor and product ions and collision energy.

  • Possible Cause 3: Matrix Effects. Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[4][6][7]

    • Troubleshooting Step: Improve sample cleanup during the SPE step. Modifying the chromatographic gradient to better separate the analyte from interfering compounds can also be effective. The use of a stable isotope-labeled internal standard is the most reliable way to correct for matrix effects.[15]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed LowRecovery Low/Inconsistent Recovery Start->LowRecovery PoorPeakShape Poor Peak Shape Start->PoorPeakShape LowSignal Low Signal/High Noise Start->LowSignal Degradation Check for Degradation: - Keep samples cold - Use acidic buffer LowRecovery->Degradation Possible Cause ColumnChem Evaluate Column: - C18 is standard - Consider different selectivity PoorPeakShape->ColumnChem Possible Cause Ionization Optimize ESI Source: - Adjust voltage, gas, temp - Use positive ion mode LowSignal->Ionization Possible Cause Extraction Optimize Extraction: - Evaluate solvent choice - Improve homogenization Degradation->Extraction If still low SPE_Opt Optimize SPE: - Check sorbent type - Optimize wash/elute steps Extraction->SPE_Opt If still low MobilePhase Optimize Mobile Phase: - Adjust pH (acidic) - Optimize gradient ColumnChem->MobilePhase If no improvement InjectionSolvent Check Injection Solvent: - Must be weaker than  initial mobile phase MobilePhase->InjectionSolvent If still poor MRM Optimize MRM Transition: - Infuse standard - Confirm fragments & CE Ionization->MRM If no improvement MatrixEffects Address Matrix Effects: - Improve sample cleanup - Modify chromatography - USE SIL-IS MRM->MatrixEffects If still low

Caption: A decision tree for troubleshooting common issues in acyl-CoA analysis.

Section 4: Data Analysis and Quantification

Issue: Non-linear calibration curve or high variability in results.

  • Possible Cause 1: Inappropriate Calibration Range. The concentration range of the calibration standards may not be appropriate for the levels of the analyte in the samples.

    • Troubleshooting Step: Prepare a calibration curve that brackets the expected concentration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in your samples. Ensure the lowest standard is above the limit of quantification (LOQ).

  • Possible Cause 2: Incorrect Peak Integration. Automated peak integration algorithms may not be accurate, especially for low-abundance or poorly resolved peaks.

    • Troubleshooting Step: Manually review the integration of all peaks in your calibration standards and samples. Adjust integration parameters as needed to ensure consistency.

  • Possible Cause 3: Lack of a suitable internal standard. Without an internal standard, it is difficult to correct for variability introduced during sample preparation and analysis.[15][17]

    • Troubleshooting Step: The use of a stable isotope-labeled internal standard for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is highly recommended.[12][13][14] If a specific SIL-IS is not available, a structurally similar acyl-CoA with a different chain length can be used as a surrogate, but this is less ideal.

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale
LC Column C18, 1.7-2.1 mm ID, 50-100 mm lengthGood retention for acyl-CoAs, standard for reversed-phase.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ionization and maintains analyte stability.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes acyl-CoAs from the column.
Flow Rate 0.2 - 0.4 mL/minAppropriate for typical UPLC column dimensions.
Ionization Mode ESI PositiveGenerally provides better sensitivity for acyl-CoAs.[11]
MRM Transition [M+H]⁺ → [M+H-507]⁺ or [M+H]⁺ → 428Characteristic and sensitive fragmentations for acyl-CoAs.[4][6][17]
Internal Standard Stable Isotope Labeled trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoAProvides the most accurate and precise quantification.[15]

References

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). Metabolites, 11(8), 468. [Link]

  • Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. (2014). Journal of the American Society for Mass Spectrometry, 25(10), 1746–1755. [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (2015). Analytical and Bioanalytical Chemistry, 407(22), 6843–6851. [Link]

  • Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. (2014). Fox Chase Cancer Center. [Link]

  • LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. (2016). Analytical and Bioanalytical Chemistry, 408(12), 3125–3134. [Link]

  • Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. (n.d.). OUCI. [Link]

  • An improved method for tissue long-chain acyl-CoA extraction and analysis. (2004). Journal of Lipid Research, 45(4), 767–773. [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2021). PubMed. [Link]

  • Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry. (1990). Progress in Clinical and Biological Research, 321, 411–418. [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (2015). ResearchGate. [Link]

  • Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. (2008). Analytical Biochemistry, 373(1), 121–128. [Link]

  • Showing metabocard for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (HMDB0006530). (n.d.). Human Metabolome Database. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2016). Analytical Chemistry, 88(23), 11593–11600. [Link]

  • Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. (2006). Journal of Lipid Research, 47(9), 2092–2102. [Link]

  • Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. (2022). Metabolites, 12(2), 143. [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2021). Molecules, 26(16), 4933. [Link]

  • Chromatographic methods for the determination of acyl-CoAs. (2018). Journal of Chromatography B, 1083, 112–123. [Link]

  • Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. (2021). Analytical Chemistry, 93(8), 3848–3856. [Link]

  • Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). (2011). FooDB. [Link]

  • Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. (n.d.). ResearchGate. [Link]

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. (n.d.). MCE. [Link]

  • Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance li…. (n.d.). OUCI. [Link]

  • Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. (2023). Molecular Genetics and Metabolism, 141(1-2), 107711. [Link]

  • Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). ResearchGate. [Link]

  • Effects of fatty acyl chain length, double‐bond number and matrix on phosphatidylcholine responses in matrix. (2015). Journal of Mass Spectrometry, 50(10), 1146–1155. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2016). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Enhancing Enzymatic Assay Efficiency with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

This technical guide is designed for researchers, scientists, and drug development professionals utilizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in enzymatic assays. As a key intermediate in the microbial degrad...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals utilizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in enzymatic assays. As a key intermediate in the microbial degradation pathway of monoterpenes like limonene and pinene, this substrate is crucial for characterizing specific enoyl-CoA hydratases. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of this unique substrate in your research.

Introduction to the Enzymatic Reaction

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is primarily metabolized by enoyl-CoA hydratase (ECH), specifically an enzyme with activity classified under EC 4.2.1.17. This enzyme catalyzes the stereospecific hydration of the α,β-double bond of the trans-2-enoyl-CoA thioester to yield the corresponding β-hydroxyacyl-CoA. In the context of the limonene degradation pathway, the enzyme, potentially analogous to PaaG, converts the substrate to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

The efficiency and accuracy of assays involving this substrate are paramount for understanding enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways. This guide will address common challenges and provide solutions to enhance the reliability of your experimental outcomes.

Core Principles of the Enzymatic Assay

The most common method for monitoring enoyl-CoA hydratase activity is a continuous spectrophotometric assay. This assay leverages the change in ultraviolet (UV) absorbance that occurs upon hydration of the α,β-unsaturated thioester bond. The conjugated double bond system in trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA exhibits a characteristic absorbance maximum, which diminishes as the reaction proceeds.

Troubleshooting Guide

This section addresses specific issues that may arise during enzymatic assays with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Problem 1: Low or No Enzyme Activity

Possible Causes and Solutions:

  • Substrate Instability: The thioester bond of acyl-CoA derivatives is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

    • Solution: Prepare fresh substrate solutions in a buffer at a pH between 6.5 and 7.5. Keep all substrate solutions on ice during the experiment. For long-term storage, aliquot and store at -80°C.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Run a positive control with a known, robust substrate for the enoyl-CoA hydratase (e.g., crotonyl-CoA) to verify enzyme activity.

  • Incorrect Wavelength Monitoring: The absorbance maximum of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA may differ from standard enoyl-CoA substrates.

    • Solution: Perform a UV scan of the substrate in the assay buffer to determine its specific absorbance maximum. While many enoyl-CoA thioesters are monitored at 263 nm, substituted dienoyl-CoAs may have shifted absorbance peaks.

  • Presence of Inhibitors: Contaminants in the enzyme preparation or assay components can inhibit the reaction.

    • Solution: Use highly purified enzyme. Be aware of potential product inhibition by the resulting 3-hydroxyacyl-CoA, especially in assays with high substrate turnover.

Problem 2: High Background Signal or Rapid Non-Enzymatic Signal Decrease

Possible Causes and Solutions:

  • Non-Enzymatic Substrate Degradation: The substrate may be degrading chemically in the assay buffer.

    • Solution: Run a blank reaction containing all components except the enzyme. A significant decrease in absorbance in the blank indicates non-enzymatic hydrolysis. Optimize the buffer pH for substrate stability (typically pH 6.5-7.5).

  • Presence of Thioesterases: Crude enzyme preparations or biological samples may contain thioesterases that cleave the thioester bond, leading to a decrease in absorbance unrelated to hydratase activity.

    • Solution: Use a purified enzyme preparation. If using crude extracts, consider adding thioesterase inhibitors, though their compatibility with the enoyl-CoA hydratase must be verified.

Problem 3: Non-Linear Reaction Kinetics

Possible Causes and Solutions:

  • Substrate Depletion: At high enzyme concentrations or long reaction times, the substrate may be rapidly consumed, leading to a flattening of the progress curve.

    • Solution: Reduce the enzyme concentration or use a higher initial substrate concentration. Ensure that the initial velocity is measured when less than 10% of the substrate has been consumed.

  • Product Inhibition: The accumulation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA can competitively inhibit the enzyme.

    • Solution: Measure the initial reaction velocity where product concentration is minimal. If studying the reaction over a longer period, consider a coupled assay to remove the product as it is formed.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions.

    • Solution: Check the enzyme's stability in the assay buffer over the time course of the experiment. Consider adding stabilizing agents like glycerol or BSA if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A1: For long-term storage, lyophilized powder or concentrated stock solutions in an appropriate buffer (e.g., pH 6.5-7.5) should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For daily use, keep the stock solution on ice.

Q2: How can I determine the concentration of my trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA stock solution?

A2: The concentration can be determined spectrophotometrically using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) at the absorbance maximum (λmax) will need to be determined for this specific compound. For many acyl-CoA thioesters, the adenine moiety provides a known extinction coefficient of 15,400 M⁻¹cm⁻¹ at 260 nm, which can be used for an approximate concentration determination.

Q3: What are some common inhibitors of enoyl-CoA hydratases?

A3: Besides product inhibition from the 3-hydroxyacyl-CoA, other known inhibitors include certain metal ions and sulfhydryl-modifying reagents. Specific inhibitors like methylenecyclopropylformyl-CoA and 3-octynoyl-CoA have also been reported for some enoyl-CoA hydratases.[1][2]

Q4: Can I use a coupled assay for this enzyme?

A4: Yes, a coupled assay can be beneficial, especially to overcome product inhibition. The hydration product, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, can be subsequently oxidized by a 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation can then be monitored. This requires a suitable dehydrogenase that accepts the specific product as a substrate.

Experimental Protocol: Spectrophotometric Assay of Enoyl-CoA Hydratase

This protocol provides a framework for measuring the activity of enoyl-CoA hydratase on trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring in the UV range

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in the Assay Buffer. Determine the precise concentration spectrophotometrically.

    • Dilute the stock solution to working concentrations (e.g., 10-200 µM) in Assay Buffer.

    • Prepare a stock solution of the purified enoyl-CoA hydratase in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the predetermined λmax of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. If unknown, a starting wavelength of 263 nm can be used.

    • Equilibrate the spectrophotometer to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Measurement:

    • To a cuvette, add the Assay Buffer and the desired volume of the substrate working solution to a final volume of 1 mL.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the enzyme solution. Mix quickly by inverting the cuvette with a piece of parafilm over the top.

    • Immediately start recording the decrease in absorbance over time (e.g., for 1-5 minutes).

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

    • Convert the rate of change in absorbance to the rate of substrate conversion using the Beer-Lambert law:

      • Rate (µmol/min) = (ΔA/min) / ε * V * 1000

      • Where ε is the molar extinction coefficient (M⁻¹cm⁻¹), and V is the reaction volume in mL.

    • Determine the specific activity of the enzyme by dividing the rate by the amount of enzyme (in mg) added to the assay.

Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Low/No Activity Substrate InstabilityPrepare fresh substrate, keep on ice, store at -80°C.
Enzyme InactivityUse a positive control (e.g., crotonyl-CoA).
Incorrect WavelengthPerform a UV scan to determine the substrate's λmax.
Inhibitors PresentUse purified enzyme; be aware of product inhibition.
High Background Non-enzymatic DegradationRun a no-enzyme blank; optimize buffer pH.
Thioesterase ContaminationUse purified enzyme or specific inhibitors.
Non-Linear Kinetics Substrate DepletionReduce enzyme concentration or increase substrate.
Product InhibitionMeasure initial velocity; consider a coupled assay.
Enzyme InstabilityCheck enzyme stability in the assay buffer.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction Substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Product 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Substrate->Product Hydration Enzyme Enoyl-CoA Hydratase (EC 4.2.1.17) Enzyme->Product Water H₂O Water->Substrate

Caption: Enzymatic hydration of the substrate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Assay Fails: Low or No Activity Check_Enzyme Run Positive Control (e.g., crotonyl-CoA) Start->Check_Enzyme Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK Success Enzyme_Bad Replace/Troubleshoot Enzyme Stock Check_Enzyme->Enzyme_Bad Failure Check_Substrate Check Substrate Stability (No-Enzyme Blank) Enzyme_OK->Check_Substrate Substrate_OK Substrate is Stable Check_Substrate->Substrate_OK Success Substrate_Bad Prepare Fresh Substrate Optimize Buffer pH Check_Substrate->Substrate_Bad Failure Check_Wavelength Verify Substrate λmax with UV Scan Substrate_OK->Check_Wavelength Wavelength_OK Wavelength Correct Check_Wavelength->Wavelength_OK Success Wavelength_Bad Adjust Spectrophotometer Settings Check_Wavelength->Wavelength_Bad Failure Final_Check Investigate Other Inhibitors or Assay Conditions Wavelength_OK->Final_Check

Caption: A logical workflow for troubleshooting failed assays.

References

  • Wu, L., Lin, S., & Li, D. (2008). Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation. Organic letters, 10(15), 3355–3358. [Link]

  • Li, D., Wu, L., & Lin, S. (2008). Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation. PubMed, 10(15), 3355-8. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Isomers

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related acyl-Coenzyme A thioesters. The separation of such isomers, particularly geometric (cis/trans) and potential chiral variants, presents a significant analytical challenge. This document provides in-depth, field-proven insights into method development, troubleshooting, and best practices to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when beginning work with complex acyl-CoA molecules.

Q1: What is the primary challenge in separating isomers of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

A: The primary challenge lies in the subtle structural differences between its isomers. The molecule has a trans configuration at the C2-C3 double bond, but a cis isomer may also be present as an impurity or reaction byproduct. These geometric isomers have very similar physical properties, such as hydrophobicity and polarity, making them difficult to resolve with standard chromatographic methods.[1] Furthermore, the presence of a chiral center at C5 (isopropyl group attachment) means enantiomers could exist, requiring specialized chiral chromatography for their separation.[2][3]

Q2: Which chromatographic technique is most suitable for this separation: HPLC or GC?

A: High-Performance Liquid Chromatography (HPLC) is overwhelmingly the preferred method.[4] Acyl-CoA thioesters are large, polar, and thermally labile molecules. Gas Chromatography (GC) would require derivatization to cleave the CoA moiety and convert the fatty acid to a volatile ester, which results in the loss of information about the intact molecule.[4] Reversed-phase HPLC (RP-HPLC) is the most frequently used mode for acyl-CoA analysis, capable of separating species based on chain length, and degree of unsaturation.[5][6]

Q3: What type of HPLC column is recommended for separating geometric (cis/trans) isomers of acyl-CoAs?

A: While standard C18 columns are the workhorse for acyl-CoA analysis, separating geometric isomers often requires stationary phases with enhanced shape selectivity.[1] Phenyl-Hexyl or specialized "cholesteryl" bonded phases can provide better resolution for cis/trans isomers due to π-π interactions and greater molecular shape recognition.[1][7] For particularly difficult separations, silver-ion HPLC (Ag+-HPLC) is a powerful technique, as silver ions interact more strongly with the π-electrons of cis double bonds, leading to differential retention.[8]

Q4: How does the large Coenzyme A moiety affect the chromatographic behavior?

A: The Coenzyme A (CoA) group dominates the molecule's properties. It is large, highly polar, and contains a negatively charged phosphate group at typical mobile phase pHs. This has two main effects:

  • Strong Retention in Reversed-Phase: The acyl chain provides the hydrophobic retention mechanism on a C18 column, while the polar CoA group interacts weakly.

  • Peak Tailing: The negatively charged phosphate can interact with residual positive sites (silanols) on the silica support, leading to significant peak tailing. This is a very common problem.[9]

Q5: Is sample derivatization required for HPLC analysis?

A: Derivatization is generally not required for UV detection, as the adenine ring in the CoA moiety has a strong absorbance maximum around 260 nm, providing sufficient sensitivity for many applications.[4][5] However, for trace-level quantification, derivatization to form fluorescent acyl-etheno-CoA esters can increase sensitivity by over 300-fold compared to UV detection.[7]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC separation of acyl-CoA isomers.

Problem 1: Poor or No Resolution Between Isomers

Q: My trans and cis isomers are co-eluting or appearing as a single broad peak. What are the primary causes and how can I improve the separation?

A: This is the most common and critical challenge. The solution involves systematically optimizing the mobile phase, stationary phase, and temperature to exploit the subtle physicochemical differences between the isomers.

  • Underlying Causes & Solutions:

    • Insufficient Mobile Phase Selectivity: Standard methanol/water or acetonitrile/water gradients may not be selective enough.

      • Solution 1 (Optimize Organic Modifier): Switch between methanol and acetonitrile. Acetonitrile often provides different selectivity for structurally similar compounds.

      • Solution 2 (Adjust pH and Add Buffers): The ionization state of the molecule can affect its conformation and interaction with the stationary phase. Use a buffered mobile phase, typically potassium phosphate, in the slightly acidic range of pH 4.0-5.5.[5][6] This suppresses the ionization of silica silanols and ensures a consistent charge on the analyte.

      • Solution 3 (Introduce an Ion-Pairing Reagent): For stubborn separations, an ion-pairing reagent like tetrabutylammonium hydrogen sulfate can be added to the mobile phase.[10][11] This reagent forms a neutral, hydrophobic complex with the charged phosphate group of CoA, which can enhance retention and improve resolution of closely related species.[10][11]

    • Inadequate Stationary Phase Chemistry: A standard C18 column may lack the shape selectivity needed.

      • Solution: As mentioned in the FAQ, test a column with a different chemistry. A phenyl-based column (e.g., Phenyl-Hexyl) is an excellent first alternative. Its ability to engage in π-π stacking interactions can differentiate between the different spatial arrangements of the cis and trans double bonds.[7]

    • Temperature Not Optimized: Temperature affects solvent viscosity and the kinetics of interaction between the analyte and the stationary phase.

      • Solution: Systematically vary the column temperature, for example, from 25°C to 40°C in 5°C increments. Lower temperatures often increase retention and can improve resolution for some isomer pairs, while higher temperatures can improve efficiency and reduce peak broadening.[12]

Problem 2: Significant Peak Tailing

Q: My acyl-CoA peaks show pronounced tailing, making integration and quantification difficult. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing for acyl-CoAs is almost always caused by secondary ionic interactions between the negatively charged phosphate groups on the CoA moiety and active sites on the column packing material.

  • Underlying Causes & Solutions:

    • Silanol Interactions: Even on high-quality, end-capped columns, some residual silanol groups (Si-OH) on the silica surface can be deprotonated (Si-O⁻) and interact with any positive sites on the analyte, or worse, free metal ions in the silica matrix can chelate the phosphate groups.

      • Solution 1 (Lower Mobile Phase pH): Adjust the mobile phase pH to be more acidic (e.g., pH 3.5-4.5) using a buffer like potassium phosphate.[5] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic repulsion/secondary interactions.[9]

      • Solution 2 (Increase Buffer Strength): A higher buffer concentration (e.g., 50-100 mM) can help to shield the active sites on the stationary phase and reduce tailing.[9]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

      • Solution: Perform a loading study. Sequentially decrease the injection volume or sample concentration by a factor of two until the peak shape improves.

    • Column Contamination/Degradation: Accumulation of matrix components or degradation of the stationary phase can create new active sites that cause tailing.

      • Solution: Use a guard column to protect the analytical column.[12] If tailing develops over time, flush the column with a strong solvent series as recommended by the manufacturer. If this fails, the column may need to be replaced.

Problem 3: Low Signal Intensity or Poor Sample Recovery

Q: My peak areas are unexpectedly low and irreproducible. What could be causing the loss of my analyte?

A: Acyl-CoA thioesters are sensitive molecules, prone to both chemical degradation and physical adsorption.

  • Underlying Causes & Solutions:

    • Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, especially at alkaline pH (>7.0).[13] Samples left in aqueous buffers at room temperature can degrade rapidly.

      • Solution 1 (Control pH): Ensure all sample buffers and reconstitution solvents are slightly acidic (pH 4.0-6.8) to maximize stability.[13]

      • Solution 2 (Keep Samples Cold): Prepare samples on ice and store them in the autosampler at 4°C. Avoid repeated freeze-thaw cycles.

    • Enzymatic Degradation: If working with biological extracts, endogenous thioesterase enzymes can rapidly hydrolyze the analyte.[13][14]

      • Solution: Use an extraction protocol that immediately denatures enzymes, such as homogenization in an acidic buffer or a solvent like 2-propanol.[13][15]

    • Adsorption to Surfaces: The acyl chain can cause the molecule to adsorb to plastic surfaces of vials and pipette tips.

      • Solution: Use low-adsorption polypropylene vials or glass vials with inserts. Reconstituting the final dried extract in the mobile phase or a solvent like methanol can also improve stability and reduce adsorption.[13]

Part 3: Experimental Protocol & Data

Standard Operating Protocol: RP-HPLC Method for Isomer Separation

This protocol provides a robust starting point for developing a separation method for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its isomers.

  • Equipment and Materials:

    • HPLC system with binary pump, degasser, thermostatted column compartment, and UV/PDA detector.

    • Reversed-phase column (specifications in table below).

    • HPLC-grade acetonitrile, methanol, and water.

    • Potassium phosphate monobasic (KH₂PO₄).

    • Phosphoric acid (H₃PO₄).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous Buffer): Prepare a 75 mM potassium phosphate solution. Dissolve the appropriate mass of KH₂PO₄ in HPLC-grade water. Adjust the pH to 4.9 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 100% HPLC-grade acetonitrile.

  • Sample Preparation:

    • If the sample is a dry standard, reconstitute it in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

    • If the sample is from a biological extract, ensure the final reconstitution solvent is compatible with the mobile phase and is slightly acidic.[13] Centrifuge the sample at >10,000 x g for 5 minutes to pellet any particulates before injection.

  • HPLC Parameters and Gradient:

    • The parameters below are a starting point for method development. The gradient may need to be adjusted to optimize the separation of your specific isomers.

ParameterRecommended SettingRationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides π-π interactions for enhanced shape selectivity of geometric isomers.[7]
Mobile Phase A 75 mM KH₂PO₄, pH 4.9[15]Buffers the system to suppress silanol interactions and ensure consistent analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic acyl-CoAs.
Gradient 0-5 min: 40% B; 5-25 min: 40-60% B; 25-26 min: 60-95% B; 26-30 min: 95% BA shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 0.8 mL/minA slightly lower flow rate can increase resolution.
Column Temp. 35°C[4]Balances efficiency and retention; should be optimized.
Detection UV at 260 nm[4]Strong absorbance maximum for the adenine moiety in Coenzyme A.
Injection Vol. 5 - 10 µLKeep volume low to prevent band broadening.
  • System Equilibration:

    • Before the first injection, equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 20 column volumes (~30 minutes) or until a stable baseline is achieved.

Part 4: Visualization of Workflow

Troubleshooting Workflow for Poor Isomer Resolution

The following diagram outlines a logical decision-making process for addressing the common problem of co-eluting isomers.

G cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Change start Problem: Poor Isomer Resolution step1 Is Peak Shape Good? (No Tailing) start->step1 step2 Optimize Mobile Phase Selectivity step1->step2 Yes step5 Troubleshoot Peak Tailing (See Guide Section 2) step1->step5 No mp1 Switch Organic (ACN <=> MeOH) step2->mp1 step3 Change Stationary Phase Chemistry sp1 Switch from C18 to Phenyl-Hexyl step3->sp1 step4 Optimize Column Temperature step4->step2 If still poor end_node Resolution Achieved step4->end_node If successful step5->step1 mp2 Adjust Gradient (Make Shallower) mp1->mp2 mp3 Try Ion-Pairing Reagent (TBAHS) mp2->mp3 mp3->step3 sp2 Consider Silver-Ion (Ag+-HPLC) for Cis/Trans sp1->sp2 sp2->step4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA using NMR Spectroscopy

Abstract The unequivocal structural elucidation of complex metabolites is a cornerstone of drug development and biochemical research. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural elucidation of complex metabolites is a cornerstone of drug development and biochemical research. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in various metabolic pathways. We will explore the causality behind experimental choices in NMR, compare its performance with orthogonal techniques such as mass spectrometry and X-ray crystallography, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced analytical techniques for the unambiguous characterization of complex biomolecules.

Introduction: The Analytical Challenge

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a derivative of Coenzyme A (CoA), a crucial cofactor in numerous metabolic reactions, including fatty acid synthesis and polyketide biosynthesis.[1] Its specific structure, featuring a conjugated diene system, a thioester linkage, and multiple stereocenters, presents a significant analytical challenge. The precise determination of its constitution, configuration, and conformation is critical for understanding its biological function and for the development of targeted therapeutics. While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy remains the gold standard for providing a complete, unambiguous structural assignment in solution.[2][3]

This guide will systematically deconstruct the application of a suite of NMR experiments to confirm the structure of this target molecule. We will delve into the "why" behind selecting specific 1D and 2D NMR techniques, ensuring a self-validating analytical workflow.

The Power of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in their native solution state.[2] Unlike techniques that rely on fragmentation or crystallization, NMR provides a wealth of information about the chemical environment of each atom, the connectivity between atoms, and their spatial proximity. For a molecule like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a multi-dimensional NMR approach is essential.

The core strategy involves a synergistic application of several NMR experiments:

  • 1D ¹H NMR: Provides initial information on the number and type of protons.

  • 1D ¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D COSY: Establishes proton-proton (¹H-¹H) correlations through bonds, identifying spin systems.

  • 2D HSQC: Correlates protons to their directly attached carbons (¹JCH).

  • 2D HMBC: Reveals long-range proton-carbon correlations (²JCH, ³JCH), crucial for connecting spin systems and identifying quaternary carbons.

The following diagram illustrates the logical workflow for the structural elucidation of our target molecule using this suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_integration Data Integration & Structure Verification H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->HSQC Provides carbon shifts Fragment_Assembly Assemble Structural Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly Connects ¹H and ¹³C HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Fragment_Assembly Quaternary_Assignment Assign Quaternary Carbons HMBC->Quaternary_Assignment Identifies connections to non-protonated carbons Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Quaternary_Assignment->Final_Structure

Caption: NMR experimental workflow for structural elucidation.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, a comprehensive understanding of its strengths and weaknesses relative to other techniques is crucial for making informed analytical decisions.

TechniquePrincipleAdvantages for this MoleculeDisadvantages for this Molecule
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides unambiguous structural connectivity.[2] - Non-destructive. - Can determine stereochemistry. - Analysis in solution state.- Relatively low sensitivity, requires more sample. - Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity, requires very little sample.[4][5] - Provides accurate molecular weight.[6] - Fragmentation patterns can suggest substructures.[7]- Does not provide definitive connectivity or stereochemistry. - Isomers can be difficult to distinguish.
X-ray Crystallography Measures the diffraction of X-rays by a single crystal.- Provides the absolute, unambiguous 3D structure.[8]- Requires a high-quality single crystal, which can be difficult to obtain for CoA derivatives.[2][9] - Structure in solid state may differ from solution conformation.

The following decision-making flowchart can guide the selection of the most appropriate analytical technique based on the research question and available sample.

Technique_Selection Start Start: Structural Confirmation Needed Sample_Amount Sufficient Sample (>1mg)? Start->Sample_Amount Need_Absolute_Config Absolute Configuration Required? Sample_Amount->Need_Absolute_Config Yes MS Primary Technique: MS (Accurate Mass & Fragmentation) Sample_Amount->MS No Crystal_Available High-Quality Crystal Available? Need_Absolute_Config->Crystal_Available Yes NMR_and_MS Combine NMR and MS for full characterization Need_Absolute_Config->NMR_and_MS No NMR Primary Technique: NMR (1D & 2D) Crystal_Available->NMR No Xray Primary Technique: X-ray Crystallography Crystal_Available->Xray Yes

Caption: Decision flowchart for selecting an analytical technique.

Detailed NMR Analysis of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

The following is a predictive analysis of the NMR spectra for the target molecule, based on known chemical shift ranges for similar functional groups.[10][11]

Chemical Structure with Numbering:

Caption: Structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Predicted ¹H and ¹³C NMR Data:

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
1-~195 (C=O)-H-3, H-9
2-~130-H-3, H-9
3~2.3 (t)~35H-4H-1, H-2, H-4, H-5, H-9
4~2.1 (t)~28H-3, H-5H-3, H-5, H-6
5~5.8 (d)~125H-4H-3, H-4, H-6, H-7, H-8
6-~140-H-5, H-7, H-8
7~1.1 (d)~22H-6H-5, H-6, H-8
8~1.1 (d)~22H-6H-5, H-6, H-7
9~1.9 (s)~12-H-1, H-2, H-3
S-CoAVariousVariousSee CoA reference spectraSee CoA reference spectra

Note: These are predicted values and may vary based on solvent and other experimental conditions.[12][13]

Interpretation Strategy:

  • ¹H NMR: Identify the key signals: the vinylic proton (H-5), the two methylene groups (H-3, H-4), the isopropyl methyls (H-7, H-8), and the methyl group on the double bond (H-9).

  • COSY: Trace the connectivity from H-3 to H-4 and then to H-5. This will establish the core carbon chain.[14]

  • HSQC: Correlate each proton to its directly attached carbon, confirming the assignments from the 1D spectra.[15] For example, the signal at ~5.8 ppm will correlate to the carbon at ~125 ppm.

  • HMBC: This is the key experiment for confirming the overall structure.[16] Look for correlations from the methyl protons (H-9) to the carbonyl carbon (C-1) and the double bond carbons (C-2, C-3). Also, look for correlations from the isopropyl methyl protons (H-7, H-8) to the other double bond carbons (C-5, C-6). These correlations will unambiguously connect all the fragments of the molecule.

Experimental Protocols

5.1 Sample Preparation

  • Dissolve the Sample: Dissolve 1-5 mg of the purified trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffered aqueous solution in D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing (0.0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Degas (Optional): For long experiments or oxygen-sensitive samples, degas the sample by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles.

5.2 NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.[17]

ExperimentKey ParametersPurpose
¹H NMR - Pulse Program: zg30 - Spectral Width: 12-16 ppm - Acquisition Time: 2-3 s - Relaxation Delay (D1): 2-5 sObtain a high-resolution proton spectrum for initial analysis and integration.
¹³C NMR - Pulse Program: zgpg30 - Spectral Width: 200-240 ppm - Acquisition Time: 1-2 s - Relaxation Delay (D1): 2-5 sIdentify all carbon signals, including quaternary carbons.
COSY - Pulse Program: cosygpmf or similar gradient-selected COSY sequence - Number of Increments: 256-512 in F1Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.[18]
HSQC - Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC sequence - ¹JCH Coupling Constant: ~145 HzCorrelate protons to their directly attached carbons and determine the multiplicity of each carbon (CH, CH₂, CH₃).[14]
HMBC - Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence - Long-Range Coupling Constant: 8-10 HzCorrelate protons and carbons over 2-3 bonds to piece together the carbon skeleton.[15]

5.3 Data Processing and Analysis

  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions.

  • Referencing: Reference the ¹H spectrum to the internal standard at 0.0 ppm. Reference the ¹³C spectrum indirectly using the unified scale.

  • Peak Picking and Integration: Carefully pick all peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

  • Interpretation: Systematically analyze the 1D and 2D spectra as described in Section 4 to build the molecular structure from the ground up.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of synthetic trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.[19] By following the detailed protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can confidently verify the identity, purity, and structural integrity of their synthesized compound. This ensures the reliability of subsequent biological and pharmacological studies. While orthogonal techniques like mass spectrometry and X-ray crystallography provide valuable complementary information, NMR remains the cornerstone for the complete structural characterization of complex biomolecules in solution.[2][20]

References

  • P. J. K. et al. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-8. Retrieved from [Link]

  • F. A. et al. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. ResearchGate. Retrieved from [Link]

  • (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Retrieved from [Link]

  • Jones, A. E., et al. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.org. Retrieved from [Link]

  • (n.d.). Structure and fragmentation pattern of coenzyme A ester derivatives. ResearchGate. Retrieved from [Link]

  • Kessler, H., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(11), 741. Retrieved from [Link]

  • Cantu, D. C., et al. (2011). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 20(8), 1281-1295. Retrieved from [Link]

  • (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Retrieved from [Link]

  • Engel, C. K., et al. (1996). Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket. The EMBO Journal, 15(19), 5135-5145. Retrieved from [Link]

  • Benning, M. M., et al. (2002). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Journal of Biological Chemistry, 277(30), 27468-27476. Retrieved from [Link]

  • (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... ResearchGate. Retrieved from [Link]

  • Taber, R. D., et al. (2011). A Novel Role for Coenzyme A during Hydride Transfer in 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase. Journal of Biological Chemistry, 286(24), 21323-21331. Retrieved from [Link]

  • (n.d.). Supplemental Table A. [13C2-2-D3]acetyl-CoA and acetyl-CoA 1H-NMR chemical shift. Amazon S3. Retrieved from [Link]

  • (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • (n.d.). NMR. AOCS. Retrieved from [Link]

  • Kim, J. J., et al. (2013). Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl. Journal of Biological Chemistry, 288(45), 32674-32684. Retrieved from [Link]

  • Sato, K., et al. (1993). 13C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA. Journal of Biochemistry, 114(4), 567-573. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2016). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 21(9), 1184. Retrieved from [Link]

  • (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University. Retrieved from [Link]

  • Woodman, T., et al. (2019). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology, 620, 161-184. Retrieved from [Link]

  • (n.d.). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Spraul, M., et al. (2019). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 24(16), 2949. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Biological Analysis of trans- vs. cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Abstract The geometric isomerism of lipid molecules, particularly the distinction between cis and trans configurations around a double bond, is a critical determinant of their biological function. While this is well-docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The geometric isomerism of lipid molecules, particularly the distinction between cis and trans configurations around a double bond, is a critical determinant of their biological function. While this is well-documented in fatty acid metabolism, its implications in other pathways, such as the microbial degradation of terpenes, remain less explored. This guide focuses on trans- and cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, putative intermediates in the catabolism of monoterpenes. Although direct comparative studies on these specific isomers are not abundant in current literature, their structural features suggest profound differences in their interactions with metabolic enzymes and cellular membranes.

This document provides a comprehensive framework for the systematic comparison of these two isomers. We synthesize principles from analogous acyl-CoA molecules found in fatty acid β-oxidation to propose a robust experimental plan. The guide details protocols for chemical synthesis, isomer purification, structural verification, comparative enzyme kinetics, and cellular-level functional assays. By explaining the causality behind experimental choices and incorporating self-validating methodologies, we aim to equip researchers, scientists, and drug development professionals with the tools to investigate the distinct metabolic fates and biological impacts of these and similar geometric isomers.

Introduction: The Significance of Stereochemistry in Acyl-CoA Metabolism

The spatial arrangement of atoms dictates molecular function. In acyl-CoA molecules, the presence of a carbon-carbon double bond restricts free rotation, giving rise to cis and trans geometric isomers. This seemingly subtle difference has profound biological consequences.

  • Structural Differences : A cis double bond introduces a pronounced "kink" in the acyl chain. In contrast, a trans double bond results in a more linear, extended conformation that is structurally analogous to a saturated acyl chain.[1][2]

  • Functional Implications : These structural disparities directly influence how the molecules interact with their environment. In cell membranes, the kinked cis isomers disrupt the tight packing of phospholipids, increasing membrane fluidity, whereas the linear trans isomers have a lesser effect or can even increase rigidity.[3] Within the active sites of enzymes, the specific three-dimensional shape of an isomer determines its binding affinity and subsequent catalytic efficiency. Enzymes involved in lipid metabolism are often highly stereospecific, preferentially binding one isomer over the other.[1]

The subject of this guide, 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, is a C10 monoterpenoid derivative. While not extensively studied, its structure is analogous to intermediates in known microbial pathways for the degradation of terpenes like p-cymene.[4][5][6][7] Bacteria such as Pseudomonas putida utilize complex enzymatic pathways to break down these aromatic compounds into central metabolites like pyruvate and acetyl-CoA.[5] It is highly probable that the cis and trans isomers of this dienoyl-CoA are processed by specific enzymes whose function is dictated by the substrate's geometry, similar to the enzymes of fatty acid β-oxidation.[8][9]

This guide, therefore, establishes a foundational framework to dissect and compare the biological activities of these two isomers.

Hypothesized Biological Context and Key Enzymatic Players

We hypothesize that 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA isomers are intermediates in a bacterial catabolic pathway for a p-cymene-related monoterpenoid. The established p-cymene pathway in Pseudomonas putida F1 serves as an excellent model, converting the parent terpene into p-cumate, which is then further metabolized.[5][6]

G cluster_peripheral Peripheral Pathway cluster_central Central Pathway p-Cymene p-Cymene p-Cumic Alcohol p-Cumic Alcohol p-Cymene->p-Cumic Alcohol CymA (Monooxygenase) p-Cumic Aldehyde p-Cumic Aldehyde p-Cumic Alcohol->p-Cumic Aldehyde CymB (Dehydrogenase) p-Cumate p-Cumate p-Cumic Aldehyde->p-Cumate CymC (Dehydrogenase) 2,3-Dihydroxy-p-cumate 2,3-Dihydroxy-p-cumate p-Cumate->2,3-Dihydroxy-p-cumate CmtA, CmtB ... ... 2,3-Dihydroxy-p-cumate->... CmtC-G Pyruvate + Acetyl-CoA Pyruvate + Acetyl-CoA ...->Pyruvate + Acetyl-CoA CmtH G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Biological Analysis S1 Synthesis of Free Carboxylic Acid Isomers S2 Thioesterification with Coenzyme A S1->S2 S3 HPLC Purification of Isomers S2->S3 V1 1H NMR Spectroscopy S3->V1 V2 High-Resolution MS S3->V2 A1 In Vitro Enzyme Kinetics V1->A1 A2 Cellular Metabolism & Function Assays V1->A2 V2->A1 V2->A2

Fig. 2: Experimental Workflow for Isomer Comparison.
Chemical Synthesis and Isomer Purification

The first critical step is to obtain pure samples of each isomer. This involves the synthesis of the parent carboxylic acid, formation of the CoA thioester, and subsequent purification.

Protocol 1: Synthesis of 2-Methyl-5-isopropylhexa-2,5-dienoic Acid

  • Rationale: Standard organic chemistry reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, can be used to construct the diene system. The stereochemical outcome (cis vs. trans) can often be controlled by the choice of reagents and reaction conditions (e.g., stabilized vs. unstabilized ylides). A mixture of isomers may be produced, which necessitates the purification step described below.

  • Procedure:

    • Select an appropriate precursor aldehyde/ketone and phosphonium ylide corresponding to the two halves of the target molecule.

    • Perform the olefination reaction under controlled temperature conditions.

    • Extract the product into an organic solvent and purify by column chromatography on silica gel.

    • Characterize the resulting isomeric mixture (or separated isomers) by ¹H NMR.

Protocol 2: Thioesterification with Coenzyme A

  • Rationale: The formation of a thioester bond with Coenzyme A (CoA) requires activation of the carboxylic acid. The mixed anhydride method using ethyl chloroformate is a common and effective strategy.

  • Materials:

    • cis/trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

    • Triethylamine (TEA)

    • Ethyl chloroformate

    • Coenzyme A, trilithium salt

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add 1.1 equivalents of TEA.

    • Slowly add 1.1 equivalents of ethyl chloroformate and stir the mixture for 30 minutes to form the mixed anhydride.

    • In a separate flask, dissolve Coenzyme A in water, adjusting the pH to ~8.0 with a mild base.

    • Slowly add the aqueous CoA solution to the mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Once complete, acidify the mixture slightly (pH ~5) and prepare for purification.

Protocol 3: Preparative RP-HPLC Purification

  • Rationale: RP-HPLC is the gold standard for purifying acyl-CoA esters. The difference in shape between the cis and trans isomers will result in different retention times on a C18 column, allowing for their separation.

  • Procedure:

    • Equilibrate a preparative C18 column with a mobile phase of 20 mM ammonium acetate, pH 5.5 (Solvent A).

    • Load the reaction mixture onto the column.

    • Elute the products using a linear gradient of acetonitrile (Solvent B) against Solvent A.

    • Monitor the elution profile at ~260 nm (for the adenine base of CoA).

    • Collect fractions corresponding to the distinct peaks for the cis and trans isomers.

    • Lyophilize the collected fractions to obtain the pure acyl-CoA esters.

Structural Verification

¹H NMR Spectroscopy: This is essential to confirm the geometry of the double bonds. The coupling constants (J-values) between vinylic protons are diagnostic: trans protons typically exhibit larger J-values (~12-18 Hz) than cis protons (~7-12 Hz).

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the exact mass of the synthesized acyl-CoA esters, verifying their elemental composition.

In Vitro Enzymatic Assays

This step directly tests the hypothesis that the isomers are processed differently by metabolic enzymes. A candidate 2,4-dienoyl-CoA reductase from a terpene-degrading bacterium would be an ideal test enzyme.

Protocol 4: Comparative Enzyme Kinetics Assay

  • Rationale: The activity of a 2,4-dienoyl-CoA reductase can be monitored spectrophotometrically by following the decrease in absorbance of NADPH at 340 nm as it is consumed. By measuring the initial reaction rate at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), can be determined for each isomer.

  • Procedure:

    • Set up a series of reactions in a quartz cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of either the trans- or cis-isomer substrate.

    • Initiate the reaction by adding a small, fixed amount of purified recombinant 2,4-dienoyl-CoA reductase.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each isomer.

Cellular-Level Analysis

Bacterial Feeding Studies: Introduce each purified isomer into the growth medium of a bacterial strain capable of terpene degradation (e.g., P. putida). Monitor the disappearance of the compound and the appearance of downstream metabolites over time using LC-MS to determine if one or both isomers can be actively metabolized by the living cell.

Membrane Fluidity Assay: Assess the impact of the free carboxylic acid forms of the isomers on bacterial membrane fluidity. This can be done using fluorescent probes like Laurdan, whose emission spectrum shifts in response to changes in membrane lipid packing. An increase in fluidity caused by the cis isomer would support its disruptive "kinked" structure.

Data Interpretation and Expected Outcomes

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Kinetic Parameters for a Putative Reductase

IsomerKm (µM)Vmax (µmol/min/mg)kcat/Km (M⁻¹s⁻¹)
trans-isomer15 ± 25.0 ± 0.32.1 x 10⁵
cis-isomer85 ± 101.2 ± 0.10.9 x 10⁴
  • Interpretation: In this hypothetical scenario, the significantly lower Km and higher catalytic efficiency (kcat/Km) for the trans-isomer would strongly suggest it is the preferred physiological substrate for this enzyme. This would imply that the metabolic pathway is optimized for processing the linear trans configuration. The cell might even employ an isomerase to convert the cis form to the trans form before reduction.

Conclusion

The geometric isomerism of acyl-CoA intermediates represents a critical control point in metabolism. This guide presents a robust, hypothesis-driven framework for the comparative analysis of trans- and cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. By combining chemical synthesis, rigorous structural validation, quantitative enzymology, and cellular assays, researchers can elucidate the distinct biological roles of these molecules. The principles and protocols outlined here are not only applicable to these specific monoterpenoid derivatives but can also be adapted to investigate the functional consequences of stereoisomerism in a wide array of metabolic pathways, ultimately deepening our understanding of the intricate relationship between molecular structure and biological activity.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis- and Trans-9-Decenoyl-CoA Isomers.
  • Ríos-Hernández, L., et al. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways, Activates a Stress Response and Reduces the Biofilm Formation in Burkholderia xenovorans LB400. PLOS One. Available from: [Link]

  • enviPath. Pathways - p-Cymene. Available from: [Link]

  • Eaton, R. W. (1996). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. Journal of Bacteriology. Available from: [Link]

  • Yuan, J., & Ching, C. B. (2015). Mitochondrial acetyl-CoA utilization pathway for terpenoid productions. Metabolic Engineering. Available from: [Link]

  • Ríos-Hernández, L., et al. (2017). Model of p-cymene and 2,3-dihydroxy-p-cumate catabolic pathways in B. xenovorans LB400. PLOS One. Available from: [Link]

  • Ríos-Hernández, L., et al. (2017). p-Cymene Promotes Its Catabolism through the p-Cymene and the p-Cumate Pathways... ResearchGate. Available from: [Link]

  • ResearchGate. (Diagram). Terpenoid biosynthetic pathway. Available from: [Link]

  • Wikipedia. 2,4 Dienoyl-CoA reductase. Available from: [Link]

  • Wikipedia. Metabolism. Available from: [Link]

  • McGarvey, D. J., & Croteau, R. (1995). Terpenoid Metabolism. The Plant Cell. Available from: [Link]

  • Google Patents. (2019). (E) -2-isopropyl-5-methyl-3, 5-hexadienoic acid ester compound and production method and application thereof.
  • He, X. Y., et al. (2001). Delta 3,5,delta 2,4-dienoyl-CoA Isomerase Is a Multifunctional Isomerase. A Structural and Mechanistic Study. Journal of Biological Chemistry. Available from: [Link]

  • Modis, Y., et al. (1998). The crystal structure of dienoyl-CoA isomerase at 1.5 A resolution reveals the importance of aspartate and glutamate sidechains for catalysis. Structure. Available from: [Link]

  • Luo, M., et al. (2000). 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation. Journal of Biological Chemistry. Available from: [Link]

  • Study.com. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. Available from: [Link]

  • YouTube. (2024). Terpenoids & their biosynthesis. Available from: [Link]

  • Ye, Z., et al. (2014). Comparative analysis of the substrate specificity of trans- versus cis-acyltransferases of assembly line polyketide synthases. Biochemistry. Available from: [Link]

  • Grossmont College. Fatty Acids -- Additional Enzymes: trans- vs cis. Available from: [Link]

  • Athabasca University. CHEM 351—Biochemistry—Enzymes—5.3.3.8. Available from: [Link]

  • PubChem. trans-2-Methyl-5-isopropylhexa-2,5-dienal. Available from: [Link]

  • PubChem. cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. Available from: [Link]

  • FooDB. Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). Available from: [Link]

  • Roach, C., et al. (2004). Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Biochemistry. Available from: [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Available from: [Link]

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Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Abstract The quantification of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular metabolism and is critical in drug development for assessing the effects of new chemical entities on metabolic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular metabolism and is critical in drug development for assessing the effects of new chemical entities on metabolic pathways.[1][2] trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a novel, putative metabolic intermediate for which a validated analytical method is currently unavailable. This guide presents a comprehensive framework for the validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its quantification. We provide a detailed comparison with alternative analytical technologies, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and deliver a step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical execution of analytical method validation to ensure data integrity, reliability, and regulatory compliance.

Introduction: The Analytical Challenge of Acyl-CoA Thioesters

Acyl-CoA thioesters are a class of highly reactive and pivotal metabolites involved in a vast array of biochemical pathways, from fatty acid metabolism to the Krebs cycle.[1][5] Their inherent instability and low endogenous concentrations present significant analytical challenges.[6][7] Specifically, the thioester bond is susceptible to hydrolysis, and the molecules can undergo degradation during sample preparation and analysis, necessitating rapid and robust analytical workflows.[8][9][10]

The analyte of interest, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, possesses structural features—a conjugated diene system and the CoA moiety—that suggest a strong chromophore, making it an ideal candidate for HPLC-UV analysis. The development of a novel analytical method requires rigorous validation to demonstrate that it is "fit-for-purpose."[11][12] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11][12] This guide is structured to walk the user through the rationale of selecting an HPLC-UV method, comparing it to other powerful techniques, and executing a complete validation protocol.

Comparison of Analytical Methodologies for Acyl-CoA Quantification

While this guide focuses on validating an HPLC-UV method, it is crucial to understand its position relative to other available technologies. The choice of an analytical method is a balance of sensitivity, specificity, cost, and throughput.

Parameter Novel Method (HPLC-UV) Alternative 1: LC-MS/MS Alternative 2: Enzymatic Assays
Specificity Moderate to High. Relies on chromatographic separation and UV absorbance of the CoA moiety. Potential for co-elution.[13]Very High. Relies on chromatographic separation, parent ion mass, and specific fragment ion masses.[14][15][16][17]High. Relies on the specificity of the enzyme for the acyl-CoA substrate.
Sensitivity (LOD/LOQ) Good. Typically in the low micromolar (µM) to high nanomolar (nM) range.[13][18]Excellent. The gold standard for sensitivity, often reaching low nanomolar (nM) to picomolar (pM) levels.[14][19]Variable. Can be highly sensitive depending on the detection method (e.g., fluorescence).
Linear Range Typically 2-3 orders of magnitude.Wide, often spanning 4-5 orders of magnitude.Narrow, often limited by enzyme kinetics.
Cost (Instrument) Low to Moderate.High.Low.
Cost (Per Sample) Low.High.Moderate.
Throughput Moderate. Typical run times are 10-30 minutes.Moderate to High. Run times can be as short as 5 minutes.[19]Low to Moderate. Often requires individual sample handling.
Required Expertise Basic to Intermediate.Advanced.Intermediate.
Robustness High. Less susceptible to matrix effects than MS.Moderate. Susceptible to ion suppression/enhancement from the sample matrix.[5]Moderate. Sensitive to pH, temperature, and inhibitors.

Justification for HPLC-UV: For many applications, such as in-process quality control or routine screening where picomolar sensitivity is not required, HPLC-UV provides a robust, cost-effective, and reliable solution.[13][18] Its operational simplicity and lower maintenance costs make it an accessible and powerful tool for dedicated quantification of a known analyte.

A Comprehensive Protocol for Method Validation

The validation process ensures the analytical method's reliability, accuracy, and precision.[11][20] The following protocol is designed in accordance with the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[3][21][22][23][24]

Overall Validation Workflow

The validation process is a logical sequence of experiments, each building confidence in the method's performance.

ValidationWorkflow cluster_prep Phase 1: System & Specificity cluster_quant Phase 2: Quantitative Performance cluster_robust Phase 3: Real-World Performance SystemSuitability System Suitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability

Caption: A sequential workflow for analytical method validation.

Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, without interference from other components expected to be present in the sample matrix (e.g., other metabolites, reagents, degradation products).

  • Experimental Protocol:

    • Analyze a blank sample matrix (e.g., cell lysate buffer, plasma) to assess for interfering peaks at the retention time of the analyte.

    • Analyze the analyte standard to determine its retention time and peak shape.

    • Spike the blank matrix with the analyte and other structurally similar acyl-CoAs (e.g., hexanoyl-CoA, octanoyl-CoA) and potential degradation products.

    • Verify that the analyte peak is well-resolved from all other components (Resolution > 2).

    • Employ Peak Purity analysis using a Diode Array Detector (DAD) if available, comparing the spectra across the analyte peak in both the standard and the spiked matrix sample.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte in the blank matrix. The analyte peak must be pure and chromatographically resolved from other components.

Linearity and Range
  • Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a stock solution of the analyte of known concentration.

    • Create a series of at least five calibration standards by serial dilution of the stock solution, covering the expected working range. A typical range might be 1 µM to 100 µM.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the known concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration). A visual inspection of the plot should show a clear linear relationship.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value. Accuracy is assessed by recovery studies.

  • Experimental Protocol:

    • Prepare samples of the matrix at three different concentration levels (low, medium, high) across the linear range (e.g., 3 µM, 50 µM, 90 µM).

    • Spike a known amount of the analyte into each matrix sample.

    • Analyze each spiked sample in triplicate (n=3).

    • Calculate the concentration of the analyte in each sample using the calibration curve.

    • Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze nine determinations covering the specified range (e.g., 3 replicates each of low, medium, and high concentrations) on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) or coefficient of variation (CV) for each set of measurements.

  • Acceptance Criteria: The RSD should be ≤ 15% for each concentration level.

Relationship between Accuracy and Precision

AccuracyPrecision cluster_target True Value cluster_high_acc_high_prec High Accuracy, High Precision cluster_low_acc_high_prec Low Accuracy, High Precision cluster_high_acc_low_prec High Accuracy, Low Precision cluster_low_acc_low_prec Low Accuracy, Low Precision center p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4

Caption: Visualizing the concepts of accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Analyze samples with decreasingly low concentrations of the analyte. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision (RSD ≤ 20%) and accuracy (80-120% recovery).

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Prepare a mid-concentration sample of the analyte.

    • Analyze the sample while making small, deliberate changes to one parameter at a time. For example:

      • Mobile Phase: Acetonitrile ± 2%

      • Column Temperature: ± 5°C

      • Flow Rate: ± 0.1 mL/min

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations. Retention time shifts are expected, but peak shape and resolution should not be significantly compromised.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under specific conditions and for specific durations. Acyl-CoAs are known to be unstable, making this a critical parameter.[5][6]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze low and high concentration QC samples after subjecting them to three freeze-thaw cycles (-80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Analyze low and high concentration QC samples after leaving them at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Analyze low and high concentration QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).

    • Autosampler Stability: Analyze processed samples left in the autosampler for the expected duration of an analytical run (e.g., 24 hours).

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Conclusion

The validation of an analytical method is a mandatory, systematic process that ensures the quality and reliability of analytical data.[25][26] The HPLC-UV method presented here, when validated according to the described protocol, can provide a robust, accurate, and precise tool for the quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. While LC-MS/MS offers superior sensitivity and specificity, the validated HPLC-UV method serves as a highly effective and accessible alternative for many research and quality control environments.[16][18] Adherence to these principles of scientific integrity and logical, evidence-based validation is paramount for generating trustworthy data in drug development and metabolic research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Note: This is a forward-looking reference based on search result context. The actual final guidance should be consulted.
  • U.S. Food and drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Glaser, K. B., et al. (2014). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry.
  • Basu, S. S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. [Link]

  • Li, J., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zollinger, M., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Li, L. O., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Ivanova, P. T., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. [Link]

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal. [Link]

  • Naz, S., et al. (2014). Method validation strategies involved in non-targeted metabolomics.
  • BenchChem. (2025).
  • Shrivastava, A., & Gupta, V. (2011). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

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Comparative

A Tale of Two Pathways: Contrasting the Anabolic Roles of Classical Isoprenoid Precursors with a Catabolic Intermediate from Monoterpene Degradation

A definitive guide for researchers, scientists, and drug development professionals on the distinct metabolic fates of isoprenoid building blocks versus the breakdown products of common monoterpenes. In the intricate worl...

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the distinct metabolic fates of isoprenoid building blocks versus the breakdown products of common monoterpenes.

In the intricate world of isoprenoid metabolism, a clear distinction exists between the anabolic pathways that construct a vast array of vital molecules and the catabolic routes that dismantle specific compounds for energy and carbon. This guide provides an in-depth comparison of the canonical isoprenoid precursors—isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP)—with trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a specialized intermediate in the degradation of the monoterpenes limonene and pinene. Understanding these contrasting roles is paramount for researchers in metabolic engineering, drug discovery, and natural product synthesis.

The Anabolic Freeways: Mevalonate and MEP Pathways

The biosynthesis of all isoprenoids originates from two fundamental five-carbon (C5) precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] Organisms utilize two primary and distinct pathways to generate these foundational building blocks: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3]

The MVA pathway , operative in eukaryotes, archaea, and the cytosol of higher plants, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][4] A series of enzymatic steps, including the rate-limiting reduction of HMG-CoA to mevalonate, ultimately yields IPP, which can be isomerized to DMAPP.[1]

Conversely, the MEP pathway is found in many bacteria, green algae, and the plastids of higher plants.[3][5] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2] Through a different set of enzymatic reactions, this pathway also culminates in the production of IPP and DMAPP.[2]

From these C5 units, prenyltransferases catalyze the sequential head-to-tail condensation to form larger, linear isoprenoid precursors. The condensation of DMAPP and IPP yields the ten-carbon (C10) geranyl pyrophosphate (GPP) .[6][7] The addition of another IPP molecule to GPP produces the fifteen-carbon (C15) farnesyl pyrophosphate (FPP) .[8][9] These molecules, along with the twenty-carbon geranylgeranyl pyrophosphate (GGPP), serve as the direct precursors for the vast diversity of isoprenoids, including monoterpenes (from GPP), sesquiterpenes (from FPP), and diterpenes (from GGPP), as well as sterols, carotenoids, and hormones.[7][10]

dot digraph "Isoprenoid Biosynthesis Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT Figure 1: Overview of the anabolic isoprenoid biosynthesis pathways.

The Catabolic Cul-de-Sac: Degradation of Limonene and Pinene

In stark contrast to the anabolic precursors, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA emerges from the catabolism of common monoterpenes like limonene and α-pinene. These volatile organic compounds are abundant in nature, and various microorganisms have evolved pathways to utilize them as a source of carbon and energy.[11][12]

The degradation of these cyclic monoterpenes is an oxidative process, often initiated by monooxygenases that introduce hydroxyl groups or epoxides into the terpene structure.[12][13] For instance, in some bacteria like Nocardia, the degradation of α-pinene proceeds through the formation of α-pinene oxide, which is then converted by a lyase to cis-2-methyl-5-isopropylhexa-2,5-dienal.[7] This aldehyde can then be isomerized to the trans isomer and subsequently oxidized to trans-2-methyl-5-isopropylhexa-2,5-dienoic acid.[7][14]

To enter central metabolism, this carboxylic acid must be activated to its coenzyme A (CoA) thioester, forming trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA . This activation step is a common strategy in the metabolism of fatty acids and other carboxylic acids, preparing them for subsequent catabolic reactions, typically β-oxidation.[11][13]

dot digraph "Monoterpene Catabolism" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT Figure 2: Simplified catabolic pathway for monoterpenes leading to the target CoA ester.

Comparative Analysis: Biosynthesis vs. Biodegradation

The fundamental difference between the classical isoprenoid precursors and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA lies in their metabolic purpose: one is for building, the other is a result of breaking down. This dictates their chemical nature, energetic roles, and ultimate fates.

FeatureClassical Isoprenoid Precursors (IPP, DMAPP, GPP, FPP)trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA
Metabolic Role Anabolic (Biosynthesis)[15]Catabolic (Biodegradation)[11][12]
Primary Function Building blocks for a vast array of isoprenoids.[10]Intermediate in the breakdown of specific monoterpenes for carbon and energy.
Chemical Nature Pyrophosphate esters, making them high-energy and excellent leaving groups for enzymatic reactions (e.g., terpene synthase activity).Coenzyme A thioester, activating the molecule for β-oxidation.[16]
Energetic Role Their synthesis consumes energy (ATP and NADPH/NADH).Its breakdown through β-oxidation generates energy (NADH, FADH2) and acetyl-CoA.[8]
Metabolic Fate Condensation and cyclization reactions to form diverse isoprenoid structures.Further degradation via the β-oxidation pathway to yield smaller molecules that enter central metabolism.[11][13]
Cellular Context MVA pathway in the cytosol; MEP pathway in plastids (plants) or cytoplasm (bacteria).[3]Primarily studied in microorganisms capable of utilizing monoterpenes as a carbon source.[11][12]

Experimental Methodologies

The study of these distinct pathways requires different experimental approaches. The analysis of anabolic isoprenoid precursors often focuses on quantifying the pool sizes of the pyrophosphate intermediates to understand metabolic flux and identify bottlenecks in engineered pathways. In contrast, studying catabolic pathways involves identifying and quantifying transient intermediates to elucidate the degradation route.

Protocol 1: Quantification of Isoprenoid Pyrophosphate Precursors in Yeast

This protocol is adapted from methods developed for quantitative metabolomics of isoprenoid precursors.[5]

1. Cell Quenching and Metabolite Extraction: a. Rapidly harvest yeast cells by filtration. b. Immediately quench metabolic activity by immersing the filter in liquid nitrogen. c. Extract intracellular metabolites by incubating the frozen filter in a hot isopropanol/water solution (e.g., 70°C for 10 minutes). d. Centrifuge the extract to pellet cell debris, and collect the supernatant.

2. Sample Preparation: a. Dry the supernatant under a stream of nitrogen or by lyophilization. b. Resuspend the dried extract in a suitable solvent for analysis, such as a methanol/ammonium hydroxide solution, to ensure the stability of the pyrophosphate groups.

3. LC-MS/MS Analysis: a. Separate the isoprenoid precursors using a suitable liquid chromatography method, such as reversed-phase or HILIC, coupled to a high-resolution mass spectrometer. b. Quantify the precursors using established multiple reaction monitoring (MRM) transitions or by comparing to stable isotope-labeled internal standards.

dot digraph "Protocol_1_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT Figure 3: Workflow for the quantification of anabolic isoprenoid precursors.

Protocol 2: Analysis of Microbial Monoterpene Degradation Products

This protocol is a generalized approach based on studies of microbial transformation of terpenes.[3][11]

1. Microbial Culture and Substrate Addition: a. Grow the microorganism of interest in a suitable liquid medium until it reaches the desired growth phase (e.g., mid-log phase). b. Add the monoterpene substrate (e.g., limonene or α-pinene) to the culture. Often, a non-aqueous phase (e.g., an organic solvent overlay) is used to dissolve the hydrophobic terpene and serve as a sink for metabolites.

2. Sampling and Extraction: a. At various time points, collect samples from both the aqueous culture medium and the organic overlay. b. For intracellular metabolites, pellet the cells, quench metabolism, and perform a cell lysis and extraction procedure. c. For extracellular metabolites, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

3. Derivatization and GC-MS Analysis: a. To analyze carboxylic acid intermediates like trans-2-methyl-5-isopropylhexa-2,5-dienoic acid, derivatization (e.g., silylation or methylation) may be necessary to improve volatility for gas chromatography. b. For CoA esters, LC-MS/MS is the preferred method (as in Protocol 1), as they are not amenable to GC analysis. c. Separate and identify the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS), comparing mass spectra to libraries and authentic standards.

dot digraph "Protocol_2_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} END_DOT Figure 4: Workflow for analyzing microbial degradation of monoterpenes.

Conclusion

The comparison between classical isoprenoid precursors and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA highlights a crucial dichotomy in metabolism: the directed, energy-intensive construction of complex molecules versus the systematic, energy-releasing deconstruction of specific substrates. While IPP, DMAPP, GPP, and FPP are the universal starting materials for an immense and diverse class of natural products, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA represents a transient intermediate in a specialized catabolic pathway. For researchers in metabolic engineering, understanding this distinction is key to optimizing the production of desired isoprenoids by enhancing anabolic flux while minimizing catabolic losses. For those in drug development, the enzymes in these distinct pathways—both anabolic and catabolic—offer a rich source of potential targets for novel therapeutics.

References

  • van der Werf, M. J., Swarts, H. J., & de Bont, J. A. (1999). Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene. Applied and Environmental Microbiology, 65(5), 2092-2102.
  • van der Werf, M. J., & de Bont, J. A. M. (1998). Limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis DCL14 belongs to a novel class of epoxide hydrolases. Journal of Bacteriology, 180(20), 5453-5458.
  • Trudgill, P. W. (1990). Microbial metabolism of monoterpenes--recent developments.
  • KEGG Pathway. (n.d.). Limonene and pinene degradation - Reference pathway. Retrieved from [Link]

  • Farnesyl pyrophosphate. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • KEGG Pathway. (n.d.). Limonene degradation - Rhodococcus erythropolis PR4. Retrieved from [Link]

  • Liang, X., Thorpe, C., & Schulz, H. (2000). 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation. Archives of Biochemistry and Biophysics, 380(2), 373-379.
  • Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143.
  • Molina, G., Pimentel, M. R., Pastore, G. M., & Antoniassi, R. (2013). Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms. Foods, 2(4), 516-531.
  • Dhavalikar, R. S., Rangachari, P. N., & Bhattacharyya, P. K. (1966). Microbiological transformations of terpenes. IX. Pathways of degradation of limonene in a soil pseudomonad. Indian journal of biochemistry, 3(3), 158-164.
  • KEGG Pathway. (n.d.). Limonene degradation - Pseudomonas aeruginosa PAO1. Retrieved from [Link]

  • Rohmer, M., Knani, M., Simonin, P., Sutter, B., & Sahm, H. (1993). Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate. Biochemical Journal, 295(2), 517-524.
  • Geranyl pyrophosphate. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Bouvier, F., Rahier, A., & Camara, B. (2005). Biogenesis, molecular regulation and function of plant isoprenoids. Progress in lipid research, 44(6), 357-429.
  • KEGG Pathway. (n.d.). Limonene degradation - Streptomyces coelicolor A3(2). Retrieved from [Link]

  • KEGG Pathway. (n.d.). Limonene degradation - Mycolicibacterium vanbaalenii PYR-1. Retrieved from [Link]

  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Amthor, B., Beier, A., & Schurig, V. (2002). Human metabolism of α-pinene and metabolite kinetics after oral administration. Archives of toxicology, 76(11), 644-651.
  • Griffiths, E. T., Bociek, S. M., Harries, P. C., Jeffcoat, R., Sissons, D. J., & Trudgill, P. W. (1987). Bacterial metabolism of alpha-pinene: pathway from alpha-pinene oxide to acyclic metabolites in Nocardia sp. strain P18.3. Journal of bacteriology, 169(11), 4972-4979.
  • Schmidt, L., Schettgen, T., Schapper, M., & Kraus, T. (2017). Human metabolism of α-pinene and metabolite kinetics after oral administration. Archives of toxicology, 91(2), 849-858.
  • Kuzuyama, T., & Seto, H. (2002). Mevalonate and nonmevalonate pathways for the biosynthesis of isoprene units. Bioscience, biotechnology, and biochemistry, 66(8), 1619-1627.
  • Castaño-Cerezo, S., Kulyk-Barbier, H., Millard, P., Portais, J. C., Heux, S., Truan, G., & Bellvert, F. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 115.
  • Ishida, T. (2005). Biotransformation of terpenoids by mammals, microorganisms, and plant-cultured cells. Chemical & pharmaceutical bulletin, 53(11), 1337-1354.
  • Castaño-Cerezo, S., Kulyk-Barbier, H., Millard, P., Portais, J. C., Heux, S., Truan, G., & Bellvert, F. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 115.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Busquets, A., Prohens, J., & Sirvent, T. (2007). Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. Journal of the science of food and agriculture, 87(8), 1431-1436.
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  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal, 323 ( Pt 1)(Pt 1), 1-12.
  • Noma, Y., & Asakawa, Y. (2010). Production of trans-2-methyl-5-isopropylhexa-2,5-dienoic acid by Pseudomonas rhodesiae CIP 107491. Journal of molecular catalysis.
  • Quora. (n.d.). How does anabolic and catabolic reactions differ?. Retrieved from [Link]

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Validation

comparative metabolomics of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA across different species

A Senior Application Scientist's Guide to Comparative Metabolomics of Novel Acyl-CoA Esters Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknown with a Hypothetical Ca...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Metabolomics of Novel Acyl-CoA Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown with a Hypothetical Case Study

In metabolic research, we are often confronted with the challenge of characterizing novel or unannotated metabolites. This guide provides a comprehensive framework for designing and executing a comparative metabolomics study of a novel acyl-Coenzyme A (acyl-CoA) ester across different species.

To illustrate this process, we will use the hypothetical molecule trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (hereafter designated "MIP-CoA") as a case study. While MIP-CoA is not a known metabolite, its structure—possessing features of both branched-chain amino acid and fatty acid metabolism—makes it an excellent candidate for exploring metabolic diversity. This guide will equip you with the strategic logic, experimental protocols, and data interpretation frameworks necessary to investigate such a molecule, transforming an unknown peak on a mass spectrometer into a node in the network of cellular metabolism.

Section 1: Hypothesis Generation from First Principles

Before any experiment is run, a robust hypothesis must be built from the molecule's structure. The structure of MIP-CoA suggests potential origins from the catabolism of branched-chain amino acids (BCAAs) like leucine or valine, which are known to produce branched acyl-CoA intermediates.[1][2] The dienoyl system points towards pathways of fatty acid oxidation.

Our central hypothesis is that the metabolic fate of MIP-CoA will diverge significantly across different domains of life due to species-specific enzymatic machinery. For instance:

  • Bacteria (E. coli) : May possess unique degradation pathways to utilize MIP-CoA as a carbon source.

  • Yeast (S. cerevisiae) : May metabolize it through canonical mitochondrial beta-oxidation pathways.

  • Mammalian Cells (HepG2 Liver Carcinoma Line) : May exhibit specialized processing, potentially involving peroxisomal oxidation, given the branched structure.

This comparative approach allows us to not only chart the metabolic fate of the molecule but also to potentially uncover novel enzymatic functions and regulatory mechanisms.

Section 2: The Blueprint for Discovery: Experimental Design

A successful metabolomics experiment hinges on meticulous design.[3] The goal is to create a controlled system where the metabolic response to MIP-CoA can be clearly observed and compared.

Species and Culture Conditions

A diverse selection of organisms is key to a powerful comparative study. We will use:

  • Escherichia coli : A prokaryotic model, grown in M9 minimal media.

  • Saccharomyces cerevisiae : A simple eukaryotic model, grown in YPD media.

  • HepG2 (Human Liver Carcinoma) : A well-characterized human cell line representing complex mammalian metabolism, grown in DMEM.

Experimental Workflow

The overall workflow is designed to ensure reproducibility and data integrity.[4] It involves introducing the novel acyl-CoA's precursor to the biological systems, quenching metabolism at specific time points, extracting the metabolites, and analyzing them via high-resolution mass spectrometry.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture_Ecoli E. coli Culture Dosing Introduce Precursor (e.g., ¹³C-labeled MIP Acid) Culture_Ecoli->Dosing 1. System Setup Culture_Yeast S. cerevisiae Culture Culture_Yeast->Dosing 1. System Setup Culture_HepG2 HepG2 Cell Culture Culture_HepG2->Dosing 1. System Setup TimeCourse Time-Course Sampling (T=0, 1h, 4h, 12h) Dosing->TimeCourse 2. Treatment Quenching Metabolic Quenching (Liquid N₂) TimeCourse->Quenching 3. Sampling Extraction Metabolite Extraction Quenching->Extraction 4. Preparation LCMS LC-MS/MS Analysis Extraction->LCMS 5. Acquisition DataProc Data Processing (XCMS) LCMS->DataProc 6. Processing Stats Statistical Analysis (PCA, ANOVA) DataProc->Stats 7. Statistics Interpretation Pathway Analysis & Biological Interpretation Stats->Interpretation 8. Interpretation

Caption: Overall experimental workflow for comparative metabolomics.

Section 3: Core Methodologies: High-Fidelity Protocols

The accuracy of metabolomics data is directly dependent on the rigor of the protocols used. Acyl-CoA esters are particularly challenging due to their low abundance and inherent instability.[5][6]

Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is optimized for the recovery of a broad range of acyl-CoA species from diverse cell types.[7][8]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C

  • Internal Standard (IS) solution: A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-Malonyl-CoA) at a known concentration.

Procedure:

  • Quenching: Aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl. After the final wash, place the culture plate on dry ice to instantly quench metabolic activity.

  • Lysis & Extraction: Add 1 mL of -20°C Extraction Solvent to a 10 cm plate. Add the Internal Standard solution at this step. Scrape the cells immediately and transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute. Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the protein pellet.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of 5% sulfosalicylic acid (SSA) in water for LC-MS/MS analysis.[9] The use of SSA is critical as it stabilizes the acyl-CoAs and is compatible with mass spectrometry.[9]

Protocol: LC-MS/MS Analysis for Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for acyl-CoA analysis due to its high sensitivity and specificity.[10][11]

Instrumentation:

  • LC System: UHPLC system (e.g., Agilent 1290).

  • Column: Reversed-phase C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 150 mm).[7]

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Q Exactive Plus Orbitrap).[7][8]

LC Parameters:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18.1-22 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.

MS Parameters:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan with data-dependent MS2 (ddMS2) for untargeted analysis, and/or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern, with a prominent product ion resulting from the cleavage of the phosphoadenosine moiety.[9] This allows for specific detection. For MIP-CoA (hypothetical MW ~893.5), the protonated precursor [M+H]⁺ would be ~894.5.

Section 4: Data Analysis and Biological Interpretation

Raw data from the mass spectrometer requires a multi-step bioinformatic workflow to extract meaningful biological insights.

Data Pre-processing

We will use XCMS , a widely adopted open-source R package, for pre-processing the raw LC-MS data.[12][13][14] The key steps include:

  • Peak Picking: Identifying ion signals that represent distinct metabolic features.

  • Retention Time Correction: Aligning chromatograms across different samples to correct for instrumental drift.

  • Peak Grouping (Correspondence): Matching the same metabolic feature across all samples.[15]

  • Gap Filling: Re-integrating peaks that may have been missed in the initial peak picking step.[12]

Statistical Analysis and Visualization

Once a feature table is generated, statistical analysis is performed to identify significant changes. Principal Component Analysis (PCA) is first used to get a high-level overview of the data structure and identify outliers. Subsequently, ANOVA or t-tests are used to find features that differ significantly between species or time points.

Hypothetical Data Presentation

The results should be summarized in clear, comparative tables.

Table 1: Hypothetical Relative Abundance of MIP-CoA and its Putative Metabolites Relative abundance normalized to internal standard and cell number. Fold change calculated relative to T=0 baseline.

MetaboliteSpeciesT=1h (Fold Change)T=4h (Fold Change)T=12h (Fold Change)
MIP-CoA E. coli85.215.32.1
S. cerevisiae92.545.810.7
HepG298.175.450.2
Metabolite A E. coli12.355.688.4
(Putative degradation product)S. cerevisiae5.118.233.1
HepG22.38.915.6
Metabolite B E. coli1.12.43.5
(Putative conjugate)S. cerevisiae1.54.89.9
HepG28.730.165.3

This hypothetical data suggests that E. coli rapidly degrades MIP-CoA into "Metabolite A," while HepG2 cells are slower to clear the parent compound but efficiently convert it into a conjugate, "Metabolite B."

Pathway Mapping and Interpretation

The final step is to place the identified metabolites into a biological context.

G cluster_ecoli E. coli Pathway cluster_hepG2 HepG2 Pathway cluster_yeast S. cerevisiae Pathway MIP_CoA MIP-CoA Met_A Metabolite A (Degradation Product) MIP_CoA->Met_A Enzyme E1 (High Activity) Met_B Metabolite B (Glucuronide Conjugate?) MIP_CoA->Met_B Enzyme H1 (e.g., UGT) Beta_Ox Mitochondrial Beta-Oxidation MIP_CoA->Beta_Ox Enzyme S1 (Moderate Activity) TCA_Ecoli TCA Cycle Met_A->TCA_Ecoli Excretion Cellular Export Met_B->Excretion TCA_Yeast TCA Cycle Beta_Ox->TCA_Yeast

Caption: Hypothetical metabolic pathways of MIP-CoA across species.

Section 5: Validation and Mechanistic Elucidation

Metabolomics generates hypotheses; further experiments are required for validation.

Stable Isotope Tracing: The most powerful method for confirming metabolic pathways is stable isotope tracing.[16][17] By synthesizing a ¹³C-labeled version of the MIP-CoA precursor, one can trace the path of the carbon atoms through the metabolic network. Observing the incorporation of ¹³C into downstream metabolites provides definitive evidence of a direct metabolic conversion.[18] This technique moves beyond static snapshots to provide a dynamic view of metabolic flux.[19]

Genomic and Proteomic Correlation: If a specific metabolic conversion is observed only in one species (e.g., the rapid degradation in E. coli), comparative genomics can be used to identify enzymes present in that species but absent in the others. Candidate genes can then be knocked out or overexpressed to confirm their role in MIP-CoA metabolism.

Conclusion

The framework presented here provides a comprehensive, self-validating system for the comparative metabolomic analysis of any novel acyl-CoA ester. By integrating careful experimental design, robust analytical protocols, and multi-layered data analysis, researchers can systematically chart the metabolic fate of unknown molecules. This approach not only illuminates the function of the molecule itself but also sheds light on the metabolic diversity and adaptability of different biological systems, providing critical insights for basic science, drug development, and biotechnology.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. Available from: [Link]

  • Smith, C. A., Want, E. J., O'Maille, G., Abagyan, R., & Siuzdak, G. (2006). XCMS: processing mass spectrometry data for metabolite profiling using nonlinear peak alignment, matching, and identification. Analytical chemistry, 78(3), 779-787. Available from: [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. PubMed. Available from: [Link]

  • Gowda, H., & Djukovic, D. (2014). Pre-processing and Analysis of Metabolomics Data with XCMS/R and XCMS Online. In Processing Metabolomics and Proteomics Data with Open Software (pp. 255-280). Royal Society of Chemistry. Available from: [Link]

  • Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 82(11), 4403-4412. Available from: [Link]

  • Lewis-Sigler Institute for Integrative Genomics. (n.d.). Metabolomics and Isotope Tracing. Princeton University. Available from: [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(9), 596. Available from: [Link]

  • Johannes, J., & Rainer, B. (2020). Metabolomics data pre-processing using xcms. Bioconductor. Available from: [Link]

  • Tautenhahn, R., Böttcher, C., & Neumann, S. (2012). XCMS Online: a web-based platform to process untargeted metabolomic data. Analytical chemistry, 84(14), 5035-5039. Available from: [Link]

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113-1125. Available from: [Link]

  • Bascoul-Colombo, C., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 11(3), 169. Available from: [Link]

  • Li, J., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(23), 11845-11853. Available from: [Link]

  • Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Available from: [Link]

  • Du, J., et al. (2022). Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate. Available from: [Link]

  • Ruttkies, C., et al. (2022). LC-MS data preprocessing and analysis with xcms. Bioconductor. Available from: [Link]

  • Dietmair, S., et al. (2012). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. Journal of integrative bioinformatics, 9(3), 200. Available from: [Link]

  • Arbona, V., & Matus, J. T. (2020). Experimental Design and Sample Preparation in Forest Tree Metabolomics. Metabolites, 10(9), 358. Available from: [Link]

  • Wishart, D. S. (2019). Experimental design in metabolomics. Bioanalysis, 11(13), 1239-1253. Available from: [Link]

  • Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]

  • Kwiecien, N. W., et al. (2019). A Protocol to Compare Methods for Untargeted Metabolomics. Methods in molecular biology, 1861, 1-13. Available from: [Link]

  • Wei, R. (n.d.). Chapter 2 Experimental design(DoE). Meta-Workflow. Bookdown. Available from: [Link]

  • Van Vleet, T. R., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolism, 97, 19-27. Available from: [Link]

  • Sim, C. M., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & cellular proteomics, 14(6), 1489-1500. Available from: [Link]

  • Hutson, S. M., Sweatt, A. J., & LaNoue, K. F. (2005). Branched-chain amino acid metabolism: implications for establishing safe intakes. The Journal of nutrition, 135(6 Suppl), 1557S-64S. Available from: [Link]

  • Liu, Y., et al. (2024). The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. Nutrients, 16(5), 682. Available from: [Link]

  • Sim, C. M., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed. Available from: [Link]

  • Sim, C., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Semantic Scholar. Available from: [Link]

  • Li, J., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available from: [Link]

  • Yang, S. Y., & Schulz, H. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442-450. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Techniques for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic research and drug development, the precise quantification of intermediates is paramount. One such molecule of interest is tran...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the precise quantification of intermediates is paramount. One such molecule of interest is trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a derivative of coenzyme A.[1][2] Its accurate measurement is critical for understanding its role in various biochemical pathways. This guide provides a comprehensive comparison of three primary analytical techniques for the quantification of this acyl-CoA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, my objective is to not only present protocols but to also instill a deep understanding of the principles and rationale behind the experimental choices. This guide is structured to empower you to select and validate the most appropriate method for your research needs, ensuring data integrity and reproducibility.

The Importance of Accurate Quantification

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an acyl-CoA thioester, a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of secondary metabolites.[3] Dysregulation of acyl-CoA metabolism can be indicative of metabolic diseases. Therefore, the ability to reliably quantify this specific molecule in complex biological matrices is essential for elucidating its function and for the development of potential therapeutic interventions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of acyl-CoAs.[4] The method relies on the strong absorbance of the adenine moiety in the CoA molecule at approximately 260 nm.

Principle of HPLC-UV for Acyl-CoA Quantification

The separation of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from other cellular components is achieved using reversed-phase HPLC. The quantification is then performed by measuring the UV absorbance at 260 nm and comparing it to a standard curve generated with a known concentration of the analyte.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold acidic buffer (e.g., 10% trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.

    • Centrifuge the homogenate at 4°C to pellet the precipitated proteins.

    • The supernatant containing the acyl-CoAs is then neutralized and can be further purified using solid-phase extraction (SPE) if a cleaner sample is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of purified trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

    • Integrate the peak area corresponding to the analyte in both the standards and the samples.

    • Calculate the concentration of the analyte in the samples using the linear regression equation from the standard curve.

Causality Behind Experimental Choices
  • Acidic Extraction: The use of an acidic buffer is crucial for the efficient precipitation of proteins, which can interfere with the chromatographic separation and damage the HPLC column.

  • Reversed-Phase Chromatography: The nonpolar nature of the acyl chain of the target molecule makes reversed-phase chromatography, with a nonpolar stationary phase and a polar mobile phase, the ideal choice for separation.

  • Gradient Elution: A gradient elution is necessary to effectively separate the moderately nonpolar trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from both more polar and more nonpolar impurities in a reasonable timeframe.

Workflow for HPLC-UV Quantification

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Homogenization Sample Homogenization (Acidic Buffer) Centrifugation Centrifugation Homogenization->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Injection Injection onto C18 Column Extraction->Injection Separation Gradient Elution Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration StandardCurve Standard Curve Generation StandardCurve->PeakIntegration Concentration Concentration Calculation PeakIntegration->Concentration

Caption: Workflow for HPLC-UV quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for the quantification of low-abundance metabolites.[5][6]

Principle of LC-MS/MS for Acyl-CoA Quantification

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix, then ionized, and its specific precursor-to-product ion transition is monitored using Multiple Reaction Monitoring (MRM), ensuring a high degree of specificity.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Similar to HPLC-UV, perform an acidic protein precipitation.

    • Incorporate an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency and instrument response.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

    • Column: C18 or a mixed-mode column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A rapid gradient tailored to the analyte's retention time.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Determine the specific precursor ion (the protonated molecular ion, [M+H]⁺) and a characteristic product ion for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

      • Monitor the transition of the precursor ion to the product ion.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the analyte concentration to create the calibration curve.

    • Determine the concentration of the analyte in the samples from this curve.

Causality Behind Experimental Choices
  • Internal Standard: The use of an internal standard is a cornerstone of robust quantitative mass spectrometry. It corrects for variations that can occur during sample preparation and analysis, leading to more accurate and precise results.

  • MRM: MRM is a highly specific detection mode. By monitoring a specific fragmentation pattern of the target molecule, it minimizes interferences from other co-eluting compounds, which is particularly important in complex biological matrices.

  • ESI Positive Mode: Acyl-CoAs readily form positive ions in ESI due to the presence of the adenine moiety, making positive mode detection highly sensitive.

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Spiking Spike with Internal Standard Extraction Acidic Protein Precipitation Spiking->Extraction Purification SPE (Optional) Extraction->Purification LC_Separation UHPLC Separation Purification->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Ratio_Calculation Calculate Analyte/ IS Peak Area Ratio MRM_Detection->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Det Determine Concentration Calibration_Curve->Concentration_Det

Caption: Workflow for LC-MS/MS quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites.[7][8] While generally less sensitive than LC-MS/MS, it is non-destructive and provides absolute quantification without the need for an identical standard.

Principle of NMR for Acyl-CoA Quantification

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The chemical shift of specific protons in the trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA molecule can be used for its identification and quantification. Quantification is achieved by integrating the area of a specific resonance peak and comparing it to the integral of a known concentration of an internal standard.

Experimental Protocol: NMR
  • Sample Preparation:

    • Extract the acyl-CoAs from the biological matrix using a method that is compatible with NMR analysis (e.g., a perchloric acid extraction followed by neutralization).

    • Lyophilize the extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP). To prevent degradation, it is advisable to degas the sample with an inert gas like helium or argon.[9][10]

  • NMR Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a water suppression pulse sequence to attenuate the large water signal.

  • Quantification:

    • Identify a well-resolved resonance peak corresponding to a specific proton on the trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA molecule. The anomeric proton of the ribose ring or the adenine H2 or H8 protons are often good candidates for Co-A containing molecules.

    • Integrate the area of this peak and the peak of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

      where:

      • C = concentration

      • I = integral area

      • N = number of protons giving rise to the signal

Causality Behind Experimental Choices
  • High-Field NMR: A high-field NMR spectrometer provides better sensitivity and spectral dispersion, which is crucial for resolving the signals of interest in a complex mixture.

  • Internal Standard for Quantification: The internal standard provides a reference signal of known concentration, allowing for the absolute quantification of the target analyte.

  • Degassing: Coenzyme A and its derivatives can be susceptible to oxidation.[9][10] Degassing the sample removes dissolved oxygen, which can cause degradation of the analyte and affect the accuracy of the quantification.

Workflow for NMR Quantification

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Extraction Acyl-CoA Extraction Lyophilization Lyophilization Extraction->Lyophilization Reconstitution Reconstitution in D₂O with Internal Standard Lyophilization->Reconstitution Acquisition 1D ¹H NMR Acquisition Reconstitution->Acquisition Processing Data Processing Acquisition->Processing Peak_Identification Identify Analyte & IS Peaks Processing->Peak_Identification Integration Peak Integration Peak_Identification->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for NMR quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Comparative Analysis of Quantification Techniques

FeatureHPLC-UVLC-MS/MSNMR
Principle UV absorbance of the adenine moietyMass-to-charge ratio and fragmentation patternNuclear spin resonance
Sensitivity Moderate (µM range)High (nM to pM range)[5]Low (µM to mM range)
Specificity Moderate (risk of co-elution)High (MRM minimizes interference)High (unique chemical shifts)
Throughput HighHighLow
Quantification Relative (requires standard curve)Relative (requires standard curve and internal standard)Absolute (with internal standard)
Cost LowHighHigh
Expertise Required ModerateHighHigh
Sample Destruction YesYesNo

Discussion and Recommendations

The choice of quantification technique for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is contingent upon the specific requirements of your research.

  • For high-throughput screening and routine analysis where the expected concentration of the analyte is relatively high, HPLC-UV is a cost-effective and reliable option. Its simplicity and robustness make it suitable for laboratories with limited access to more advanced instrumentation.

  • When high sensitivity and specificity are paramount , especially when dealing with low-abundance species in complex biological matrices, LC-MS/MS is the unequivocal choice. The use of an internal standard and MRM detection provides a self-validating system that ensures the accuracy and precision of the results, which is critical for studies supporting regulatory submissions.[11][12]

  • For studies requiring absolute quantification and structural confirmation , NMR is an invaluable tool. Although its sensitivity is lower than that of LC-MS/MS, its non-destructive nature allows for the sample to be used for further analyses. It is particularly useful in metabolic flux analysis where the fate of isotopically labeled precursors is tracked.

Method Validation: A Cornerstone of Trustworthiness

Regardless of the chosen technique, a thorough method validation is essential to ensure the reliability of the generated data. Key validation parameters, as outlined by regulatory bodies such as the FDA, include:[12][13][14][15]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix and in the processed sample under various storage and handling conditions.

By rigorously validating your chosen method, you establish a self-validating system that provides confidence in your experimental outcomes.

Conclusion

The quantification of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA can be successfully achieved using HPLC-UV, LC-MS/MS, or NMR spectroscopy. Each technique offers a unique set of advantages and disadvantages. A thorough understanding of your research question, the expected concentration of the analyte, and the available resources will guide you to the most appropriate method. By adhering to the principles of sound analytical science and rigorous method validation, you can ensure the generation of high-quality, reproducible data that will advance our understanding of the metabolic roles of this important acyl-CoA.

References

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  • trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Human-GEM. (n.d.).
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Validation

Comparative Guide to the Biological Activity of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of metabolic intermediates and their analogs is paramount for advancing novel therapeutics. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of metabolic intermediates and their analogs is paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of the potential biological activities of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA* and its analogs, drawing upon experimental data from structurally related compounds to inform our analysis. While direct experimental data on this specific molecule is limited in publicly accessible literature, we can infer its likely behavior and compare it to relevant alternatives by examining the activities of similar isoprenoid-like and branched-chain acyl-CoA derivatives.

Introduction: The Significance of Branched-Chain Acyl-CoA Analogs

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in fatty acid synthesis and oxidation, the citric acid cycle, and the biosynthesis of complex lipids and secondary metabolites.[1][2] Analogs of these molecules, particularly those with branched-chain or unsaturated structures like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, are of significant interest as potential modulators of these pathways. Their structural similarity to natural intermediates allows them to interact with a variety of enzymes, often with inhibitory effects that can be harnessed for therapeutic purposes.

trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a derivative of coenzyme A, possesses a unique isoprenoid-like structure. This suggests its potential interaction with enzymes involved in both fatty acid and isoprenoid metabolism. This guide will explore the probable biological activities of this compound and its analogs by comparing them with known inhibitors of key metabolic enzymes.

Comparative Analysis of Biological Activity

The biological activity of acyl-CoA analogs is largely dictated by their ability to interact with the active sites of enzymes that utilize their endogenous counterparts. Based on the structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, we can anticipate its potential to inhibit enzymes involved in fatty acid β-oxidation and other metabolic pathways.

Inhibition of Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases are a family of enzymes crucial for the initial step of fatty acid β-oxidation.[3] The presence of a methyl group at the α-position and the dienoyl structure of our target molecule suggest it could be a potent inhibitor of various ACADs. The rationale behind this hypothesis is that the α-methyl group can hinder the enzymatic dehydrogenation process.

Table 1: Comparative Inhibitory Activities of Branched-Chain Acyl-CoA Analogs on Acyl-CoA Dehydrogenases

Compound/Analog ClassTarget Enzyme(s)Reported IC50/Ki ValuesKey Structural Features Influencing ActivityReference(s)
α-Methylacyl-CoA Esters α-Methylacyl-CoA Racemase (AMACR)Substrate/Inhibitorα-methyl group is key for recognition and processing.[4]
Methylenecyclopropylformyl-CoA Enoyl-CoA Hydratase 1 & 2Mechanism-based inactivatorStrained ring structure leads to irreversible inhibition.[5]
3-Octynoyl-CoA Enoyl-CoA Hydratase 2Mechanism-based inactivatorAlkynyl group forms a covalent adduct with the enzyme.[5]
2-Methylenecyclopropaneacetic acid (MCPA) SBCAD, IVD, SCAD, MCADInhibitorInhibits multiple ACADs with varying potency.[3]

The inhibitory potential of such analogs underscores the importance of structural modifications in designing potent and selective enzyme inhibitors. The presence of the dienoyl system in trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA could also influence its binding affinity and reactivity within the active site of ACADs and other enzymes.

Modulation of Fatty Acid Synthesis and Other Metabolic Pathways

Beyond β-oxidation, acyl-CoA analogs can influence other areas of lipid metabolism. For instance, long-chain fatty acyl-CoAs are known to be feedback inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6] It is plausible that trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its analogs could exert similar regulatory effects.

Furthermore, the isoprenoid-like structure of the target molecule suggests potential interactions with enzymes of the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[7]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA analogs, a combination of in vitro enzymatic assays and cell-based functional assays is essential.

In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of ACADs using an artificial electron acceptor. This method allows for the determination of kinetic parameters and the inhibitory potential of test compounds.

Principle: ACADs catalyze the oxidation of an acyl-CoA to a 2,3-enoyl-CoA, with the concomitant reduction of FAD to FADH2. The FADH2 is then re-oxidized by an artificial electron acceptor, such as Ferricenium hexafluorophosphate, and the reduction of this acceptor is monitored spectrophotometrically.[8]

Step-by-Step Protocol:

  • Prepare Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

  • Prepare Reagents:

    • Acyl-CoA Substrate: Prepare a stock solution of the desired acyl-CoA (e.g., 9-decenoyl-CoA as a control substrate, or the analog of interest) in the assay buffer.

    • Electron Acceptor: Prepare a stock solution of Ferricenium hexafluorophosphate in the assay buffer.

    • Enzyme: Dilute the purified ACAD enzyme to a suitable working concentration in the assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of the electron acceptor solution.

    • Add 10 µL of the acyl-CoA substrate at various concentrations.

    • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the Reaction:

    • Add 20 µL of the diluted enzyme solution to each well.

    • Immediately start monitoring the decrease in absorbance at 300 nm using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • For inhibition studies, perform the assay with varying concentrations of the inhibitor and a fixed concentration of the substrate.

    • Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Fatty Acid Uptake Assay Using a Fluorescent Probe

This protocol outlines a method to assess the effect of acyl-CoA analogs on the uptake of fatty acids into living cells using a fluorescently labeled fatty acid analog, such as BODIPY™ FL C12.

Principle: Cells are incubated with a fluorescent fatty acid probe in the presence or absence of the test compound. The intracellular fluorescence is then measured to quantify fatty acid uptake. A reduction in fluorescence in the presence of the test compound indicates inhibition of fatty acid uptake.[9]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in a 96-well black-walled, clear-bottom plate and culture to confluence.

  • Serum Starvation:

    • On the day of the assay, wash the cells twice with serum-free medium.

    • Incubate the cells in serum-free medium for 2-4 hours at 37°C.

  • Compound Treatment:

    • Prepare various concentrations of the trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA analog in serum-free medium.

    • Remove the serum-free medium from the cells and add the compound solutions.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fatty Acid Uptake:

    • Prepare the Fatty Acid Dye Loading Solution by diluting the BODIPY™ FL C12 stock solution in the assay buffer.

    • Add the Fatty Acid Dye Loading Solution to each well.

    • Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~515 nm) in bottom-read mode. For kinetic analysis, take readings every 30-60 seconds for up to 60 minutes.

  • Data Analysis:

    • Calculate the rate of fatty acid uptake from the slope of the fluorescence intensity versus time plot.

    • Compare the uptake rates in the presence and absence of the test compounds to determine the percentage of inhibition.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the potential sites of action for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA analogs and the experimental procedures used to assess their activity, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation_Inhibition cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-2-Enoyl-CoA ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HAD Ketoacyl_CoA 3-Ketoacyl-CoA HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Analog trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Analog Analog->ACAD Inhibition

Caption: Potential inhibition of Acyl-CoA Dehydrogenase in β-oxidation.

Fatty_Acid_Uptake_Assay_Workflow Start Start: Seed Cells in 96-well Plate Serum_Starve Serum Starve Cells Start->Serum_Starve Add_Analog Add Acyl-CoA Analog (Test Compound) Serum_Starve->Add_Analog Incubate_1 Incubate Add_Analog->Incubate_1 Add_Probe Add Fluorescent Fatty Acid Probe Incubate_1->Add_Probe Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Probe->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Uptake Rate and % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based fatty acid uptake assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its immediate analogs remains to be fully elucidated, by drawing comparisons with structurally similar compounds, we can formulate a strong hypothesis that these molecules are likely to act as modulators of fatty acid metabolism. Their unique isoprenoid-like, α-methylated dienoyl-CoA structure makes them compelling candidates for the inhibition of acyl-CoA dehydrogenases and potentially other enzymes involved in lipid metabolism.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these potential activities. Future studies should focus on the synthesis of a series of analogs with systematic modifications to the acyl chain to establish clear structure-activity relationships. Such investigations will be instrumental in developing novel therapeutic agents targeting metabolic disorders and other diseases where dysregulated lipid metabolism plays a key role.

References

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  • Smith, J. J., et al. (2024). A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. bioRxiv. [Link]

  • Zhang, Y. X., et al. (2007). Synthesis and cytotoxicity of novel fatty acid-nucleoside conjugates. Bioorganic & medicinal chemistry letters, 17(6), 1613–1615. [Link]

  • He, W., et al. (2004). Discovery of a novel and potent class of FabI-directed antibacterial agents. Antimicrobial agents and chemotherapy, 48(10), 3877–3884. [Link]

  • Yuan, Y., et al. (2008). Discovery of bacterial fatty acid synthase type II inhibitors using a novel cellular bioluminescent reporter assay. Antimicrobial agents and chemotherapy, 52(6), 2096–2104. [Link]

  • Tsuchiya, Y., et al. (2018). (A) HPLC chromatogram illustrating separation of CoA compounds. ResearchGate. [Link]

  • Tsuchiya, Y., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. PubMed. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). Pharmaceuticals. [Link]

  • Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (2023). Molecules. [Link]

  • Shrago, E., et al. (1995). Fatty acyl CoA esters as regulators of cell metabolism. Prostaglandins, leukotrienes, and essential fatty acids, 52(2-3), 163–166. [Link]

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  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal, 323 ( Pt 1), 1–12. [Link]

  • Clark, J. E., et al. (2019). Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase. Chemistry (Weinheim an der Bergstrasse, Germany), 25(25), 6330–6337. [Link]

  • Vögeli, B., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules (Basel, Switzerland), 21(4), 517. [Link]

  • Hunt, M. C., & Alexson, S. E. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in biochemical sciences, 27(9), 473–476. [Link]

  • Pacanis, A., & Rogulski, J. (1981). Studies on chemical and enzymatic synthesis of maleyl-CoA. The Journal of biological chemistry, 256(24), 13030–13034. [Link]

  • Laufs, U., & Liao, J. K. (2003). Isoprenoid metabolism and the pleiotropic effects of statins. Current atherosclerosis reports, 5(5), 372–378. [Link]

  • Wang, C. I., & Ting, C. P. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic letters, 19(8), 2162–2165. [Link]

  • Wang, Y., et al. (2008). Comparative inhibition studies of enoyl-CoA hydratase 1 and enoyl-CoA hydratase 2 in long-chain fatty acid oxidation. The FEBS journal, 275(15), 3785–3796. [Link]

  • Goundry, W. R., et al. (2025). Molecular basis of acyl-CoA ester recognition by α-methylacyl-CoA racemase from Mycobacterium tuberculosis. The Journal of biological chemistry, 301(1), 110302. [Link]

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  • Hunt, M. C., & Alexson, S. E. (2012). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Progress in lipid research, 51(1), 1–13. [Link]

  • Pacanis, A., & Rogulski, J. (1981). Studies on chemical and enzymatic synthesis of maleyl-CoA. The Journal of biological chemistry, 256(24), 13030–13034. [Link]

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  • Rautengarten, C., et al. (2010). Reaction scheme for the enzymatic synthesis of 14 C-feruloyl-CoA. ResearchGate. [Link]

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Validation

A Researcher's Guide to a Molecule in the Shadows: Elucidating the Bio-Functional Profile of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Introduction: Charting Unexplored Metabolic Territory In the vast landscape of metabolic intermediates, there exist molecules cataloged in databases yet absent from the pages of peer-reviewed literature. trans-2-Methyl-5...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Metabolic Territory

In the vast landscape of metabolic intermediates, there exist molecules cataloged in databases yet absent from the pages of peer-reviewed literature. trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is one such entity. While its chemical structure is known and it is listed as a metabolite in computational models like Human-GEM and Worm-GEM, a conspicuous void exists in our understanding of its synthesis, biological function, and enzymatic interactions. This guide is designed for researchers, scientists, and drug development professionals who are poised to be the first to characterize this novel acyl-CoA.

We will not review existing findings—for there are none to review. Instead, this document will serve as a comprehensive research framework. It will provide the necessary background, propose a logical and rigorous experimental plan, and detail the comparative analyses required to bring trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA out of the shadows and into the light of scientific understanding. We will proceed from the foundational step of structural verification to the complexities of its potential role in fatty acid metabolism, providing detailed protocols and the causal reasoning behind each experimental choice.

Based on publicly available data, the fundamental properties of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA are as follows:

PropertyValueSource
Molecular Formula C31H50N7O17P3S[1][2]
Molecular Weight 917.75 g/mol [1][2]
CAS Number 1245945-94-1[1]
Classification Acyl CoAs[2]

Hypothesized Biological Context: A Potential Player in Unsaturated Fatty Acid β-Oxidation

The structure of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, specifically the dienoyl-CoA moiety, strongly suggests its involvement in the β-oxidation of unsaturated fatty acids. The degradation of fatty acids with double bonds at odd-numbered or even-numbered positions requires a series of auxiliary enzymes, primarily isomerases and reductases, to reconfigure the double bonds into a form amenable to the core β-oxidation machinery.[3][4]

We hypothesize that trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an intermediate in the metabolism of a yet-to-be-identified branched-chain unsaturated fatty acid. Its metabolism would likely involve enzymes such as Δ3,5,Δ2,4-dienoyl-CoA isomerase , which catalyzes the conversion of 3,5-dienoyl-CoA to 2,4-dienoyl-CoA, or a trans-2-enoyl-CoA reductase , which is involved in the saturation of double bonds.[5][6][7] The presence of methyl and isopropyl groups suggests a more complex metabolic fate than that of simple straight-chain fatty acids.

Below is a diagram illustrating a hypothetical metabolic pathway for our target molecule, positioning it as a substrate for subsequent enzymatic modification.

G cluster_0 Hypothetical β-Oxidation Pathway A Precursor Branched-Chain 5-enoyl-CoA B Acyl-CoA Dehydrogenase A->B Dehydrogenation C trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (Target Molecule) B->C D Δ3,5,Δ2,4-Dienoyl-CoA Isomerase C->D Isomerization E trans-2, trans-4-Dienoyl-CoA Derivative D->E F 2,4-Dienoyl-CoA Reductase E->F Reduction (NADPH) G Further β-Oxidation F->G

Caption: Hypothetical metabolic fate of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Proposed Experimental Workflow for Characterization and Functional Analysis

To systematically investigate this molecule, a multi-stage experimental plan is required. This plan ensures that each step builds upon a foundation of verified data, a principle of self-validation that is critical in novel research.

Stage 1: Synthesis, Purification, and Structural Verification

Since the commercial availability of this compound may be limited to small quantities for analytical standards, a scalable synthesis protocol is a prerequisite for comprehensive biochemical studies.

Proposed Synthesis: A plausible approach would be the activation of trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid to its corresponding acyl chloride, followed by reaction with Coenzyme A. The synthesis of the precursor acid can be achieved through various organic chemistry methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the desired double bond geometry.

Experimental Protocol: Purification and Characterization

  • Purification by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

    • Detection: UV spectrophotometry at 260 nm (for the adenine ring of CoA) and a second wavelength corresponding to the absorption maximum of the dienoyl system (likely around 230-280 nm).

    • Rationale: This method separates the target molecule from unreacted Coenzyme A and other synthesis byproducts.

  • Mass Spectrometry (MS) for Identity Confirmation:

    • Technique: High-resolution electrospray ionization mass spectrometry (ESI-MS).

    • Expected Result: Detection of the parent ion corresponding to the calculated monoisotopic mass of 917.2197 Da.[2]

    • Rationale: ESI-MS provides an accurate mass measurement, confirming the elemental composition and identity of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) for Structural Elucidation:

    • Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.

    • Rationale: This suite of NMR experiments is essential to unambiguously determine the structure, including the trans configuration of the double bond and the connectivity of the methyl and isopropyl groups. The chemical shifts and coupling constants of the olefinic protons will be particularly informative for confirming the stereochemistry.[8][9]

The logical flow of this initial characterization stage is depicted below.

G A Chemical Synthesis B Crude Product A->B C HPLC Purification B->C D Purity Assessment (>95%) C->D E Mass Spectrometry (Identity Confirmation) D->E If pure F NMR Spectroscopy (Structural Verification) E->F G Verified Stock Solution F->G

Caption: Workflow for synthesis and verification of the target molecule.

Stage 2: Comparative Biochemical Analysis

With a verified, pure sample of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, the next crucial step is to compare its behavior with that of a structurally related analog. The most logical comparator is its geometric isomer, cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA .[10] This comparison will provide initial insights into the stereospecificity of the enzymes that may interact with these substrates.

Experimental Protocol: Enzyme Kinetic Assays

  • Enzyme Selection: Based on our hypothesis, a recombinant Δ3,5,Δ2,4-dienoyl-CoA isomerase should be expressed and purified.[6]

  • Assay Method: A continuous spectrophotometric assay. The formation of the conjugated trans-2,trans-4-dienoyl-CoA product can be monitored by the increase in absorbance at approximately 300 nm.

  • Procedure:

    • Prepare a series of substrate concentrations for both the trans and cis isomers.

    • Initiate the reaction by adding the enzyme to the substrate solution in a suitable buffer.

    • Record the initial reaction velocity (V₀) by monitoring the change in absorbance over time.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Comparative Data Summary

The results of these kinetic experiments should be summarized in a table for clear, objective comparison.

SubstrateKm (μM)Vmax (μmol/min/mg)kcat/Km (M⁻¹s⁻¹)
trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Experimental ValueExperimental ValueCalculated Value
cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Experimental ValueExperimental ValueCalculated Value
2,5-Octadienoyl-CoA (Positive Control)Literature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated Value

This quantitative comparison will authoritatively establish whether our target molecule is a viable substrate for this class of enzymes and reveal the degree of stereoselectivity. A significantly higher catalytic efficiency (kcat/Km) for the trans isomer would be strong evidence for its role as a specific metabolic intermediate.

Conclusion and Future Directions

The research framework outlined in this guide provides a clear and scientifically rigorous path to characterizing trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. By progressing from unambiguous synthesis and structural verification to quantitative, comparative biochemical assays, researchers can generate the foundational data necessary to define the biological relevance of this molecule.

Successful completion of these studies will not only fill a gap in our metabolic knowledge but will also open up new avenues of inquiry. Future research could explore its role in specific cell types or disease states, its potential as a biomarker, or its interaction with a wider range of metabolic enzymes. The work proposed here is the essential first step in transforming trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA from a mere entry in a database to a fully-fledged participant in the dynamic world of cellular metabolism.

References

  • FooDB. Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). [Link]

  • Worm-GEM. trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Worm-GEM. [Link]

  • Human-GEM. trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA, Metabolite in Human-GEM. [Link]

  • Mizukami, Y., et al. (2014). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry. [Link]

  • Goepfert, S., et al. (2001). Delta 3,5,delta 2,4-dienoyl-CoA Isomerase Is a Multifunctional Isomerase. A Structural and Mechanistic Study. Journal of Biological Chemistry. [Link]

  • Hoffmeister, M., et al. (2005). Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis. Journal of Biological Chemistry. [Link]

  • Schulz, H., & Kunau, W. H. (1992). NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. Journal of Biological Chemistry. [Link]

  • Luo, M. J., et al. (1994). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Journal of Biological Chemistry. [Link]

  • Knothe, G., & Steidley, K. R. (2009). Fatty Acid Methyl Esters with Two Vicinal Alkylthio Side Chains and Their NMR Characterization. ResearchGate. [Link]

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  • Luo, M. J., et al. (1994). Delta 3,5, delta 2,4-dienoyl-CoA isomerase from rat liver mitochondria. Purification and characterization of a new enzyme involved in the beta-oxidation of unsaturated fatty acids. Merck Millipore. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

For researchers at the forefront of drug development and metabolic studies, the introduction of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and metabolic studies, the introduction of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal. Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a specialized Coenzyme A (CoA) derivative, and like many research-specific reagents, it lacks a standardized, publicly available Safety Data Sheet (SDS) or a specific disposal protocol.[1][2][3]

This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of this compound. The protocol is founded on the precautionary principle—treating substances with unknown toxicological profiles as potentially hazardous—and is built from an understanding of the chemical reactivity of its core functional groups. By explaining the causality behind each step, this document empowers laboratory professionals to manage this waste stream with confidence, ensuring both personal safety and environmental compliance.

Compound Profile and Inferred Hazard Assessment

Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA belongs to the acyl-CoA class of molecules, which are central intermediates in numerous metabolic pathways.[1][4][5] Its structure is characterized by a reactive thioester bond linking the acyl chain to the Coenzyme A moiety. While comprehensive hazard data for this specific molecule is unavailable, we can infer its primary chemical risks from its constituent parts.

The thioester bond is the key to both its biochemical utility and its primary disposal concern. Thioesters are more reactive than their oxygen-ester counterparts and are susceptible to hydrolysis, particularly under alkaline conditions.[6] This reactivity, while essential for biological function, necessitates a chemical deactivation step prior to disposal to mitigate any potential unforeseen biochemical interactions in the environment.

The Coenzyme A portion of the molecule is generally considered to be of low toxicity, though some safety data for CoA and its simpler derivatives suggest a potential for skin, eye, and respiratory irritation.[7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Table 1: Chemical & Safety Data Summary

Property Data / Inferred Characteristic Rationale & Source
Chemical Class Acyl Coenzyme A Belongs to the class of chemical entities known as acyl CoAs.[1]
Key Functional Group Thioester This bond is the primary site of chemical reactivity targeted for deactivation.
Primary Reactivity Susceptible to Hydrolysis Acyl-CoA thioesterases are enzymes that hydrolyze these bonds.[9] Alkaline conditions can chemically facilitate this hydrolysis.[6]
Inferred Hazards Potential Skin/Eye Irritant, Unknown Biochemical Reactivity Based on general SDS information for Coenzyme A and its derivatives.[7][8] The precautionary principle applies due to the lack of specific data.

| Disposal Approach | Chemical Deactivation followed by Hazardous Waste Collection | This two-stage process mitigates the reactivity of the thioester bond before the material is collected for final disposal according to institutional protocols.[6][10] |

Immediate Safety and Handling Protocols

Adherence to standard laboratory safety procedures is the first and most critical line of defense. All manipulations involving this compound, whether in its pure form or in solution, should be performed in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure. The following equipment should be worn at all times.

Table 2: Recommended Personal Protective Equipment (PPE)

Protective Equipment Specification Purpose
Gloves Nitrile or other chemically resistant material. Protects against skin contact.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles. Protects eyes from splashes.[7]
Lab Coat Standard laboratory coat. Protects skin and clothing from contamination.

| Respiratory Protection | Not typically required if handled in a fume hood. | A fume hood minimizes the inhalation of any aerosols or particulates.[11] |

Spill Management: In the event of a spill, the area should be secured immediately.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[10][11]

  • Collection: Carefully sweep or scoop the absorbent material into a designated, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent, followed by a thorough rinse with water.

  • Disposal: All materials used for the cleanup, including gloves and absorbent, must be treated as hazardous waste and disposed of in the same container as the collected spill residue.[10]

The Core Disposal Protocol: A Two-Stage Approach

The recommended disposal procedure involves two primary stages: first, the chemical deactivation of the reactive thioester bond through hydrolysis, and second, the collection and disposal of the deactivated solution as hazardous chemical waste in accordance with institutional and local regulations.[6][12]

Stage 1: Chemical Deactivation via Alkaline Hydrolysis

The objective of this stage is to hydrolyze the thioester bond, converting the trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA into Coenzyme A and the corresponding, less reactive, trans-2-methyl-5-isopropylhexa-2,5-dienoic acid salt. This process effectively neutralizes the primary biochemical reactivity of the molecule.

Step-by-Step Deactivation Protocol:

  • Preparation: In a chemical fume hood, place a chemically resistant beaker or flask (e.g., borosilicate glass) on a magnetic stir plate. The vessel should be large enough to comfortably hold the volume of the waste solution.

  • Transfer: Carefully transfer the aqueous solution of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA designated for disposal into the beaker.

  • Initiate Hydrolysis: While stirring the solution, slowly add a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise. The goal is to raise the pH of the solution to >12.

  • Monitor pH: Use pH strips or a calibrated pH meter to monitor the solution's pH. This is a critical self-validating step to ensure the conditions for hydrolysis are met.

  • Incubation: Once a stable pH of >12 is achieved, continue stirring the solution at room temperature for a minimum of 2 hours. This duration ensures the hydrolysis reaction proceeds to completion.[6]

  • Neutralization: After the 2-hour incubation, neutralize the solution. Slowly add 1 M hydrochloric acid (HCl) dropwise while continuously stirring.

  • Final pH Check: Monitor the pH closely. The target is a neutral pH range between 6.0 and 8.0.[11] This step is crucial to ensure the waste is safe for storage and compatible with other aqueous waste streams.[12]

Stage 2: Hazardous Waste Collection and Disposal

Once the deactivation and neutralization are complete, the resulting solution must be managed as regulated hazardous waste.

Step-by-Step Collection Protocol:

  • Containerization: Carefully transfer the neutralized solution into a designated, compatible, and leak-proof hazardous waste container.[10][12] High-density polyethylene (HDPE) containers are generally suitable for aqueous waste.

  • Labeling: The container must be labeled clearly and accurately. The label should include:

    • The words "Hazardous Waste".[12]

    • A complete list of the contents: "Deactivated trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA solution (contains trans-2-methyl-5-isopropylhexa-2,5-dienoic acid salts, Coenzyme A, NaCl/KCl, and water)".

    • The date when waste was first added to the container.

    • Associated hazards (e.g., "Non-hazardous after neutralization").

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][13][14] This area should provide secondary containment and be segregated from incompatible chemicals.

  • Final Disposal: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office or your designated hazardous waste management service.[3][10]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure, from initial handling to final waste collection.

DisposalWorkflow cluster_prep Preparation & Handling cluster_deactivation Stage 1: Chemical Deactivation cluster_collection Stage 2: Waste Collection Handling Handling of Compound (in Fume Hood with full PPE) Spill_Kit Spill Kit Ready Handling->Spill_Kit Transfer Transfer Waste to Reaction Vessel Handling->Transfer Add_Base Add 1M NaOH/KOH to pH > 12 Transfer->Add_Base Incubate Stir for 2 Hours at Room Temp Add_Base->Incubate Neutralize Add 1M HCl to pH 6.0 - 8.0 Incubate->Neutralize Containerize Transfer to Labeled Hazardous Waste Container Neutralize->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange Pickup by EHS Store->EHS_Pickup

Sources

Handling

Personal protective equipment for handling trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

A Proactive Safety Framework for Handling trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entiti...

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. Trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is one such compound that, due to its specific nature, may not have an established public safety profile. In the absence of a formal Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended, but essential. This guide provides a comprehensive operational and safety plan based on a structural hazard assessment of the molecule, ensuring you can manage this compound with the highest degree of safety and confidence.

Hazard Analysis: Deconstructing the Molecule

Since direct toxicological data is unavailable, we must infer potential hazards from the compound's constituent functional groups. When handling any novel chemical, it is prudent to assume it is hazardous until data proves otherwise[1].

  • α,β-Unsaturated Thioester Core: The most significant structural alert is the α,β-unsaturated carbonyl system. Compounds with this feature are known electrophiles and are classified as Michael acceptors[2][3][4]. This makes them reactive toward biological nucleophiles like the thiol groups in cysteine residues of proteins[5][6]. Such reactivity is linked to a range of adverse health effects, including skin sensitization, mutagenicity, and general toxicity[3][4][5]. The electrophilic nature of Michael acceptors is a primary driver of their toxicity[6][7].

  • Coenzyme A (CoA) Moiety: The large, polar Coenzyme A group significantly reduces the compound's volatility. While CoA itself has a low toxicity profile and is a natural biological molecule, its presence does not negate the reactivity of the acyl group[8][9]. Thioester linkages can be susceptible to cleavage by biological thiols, such as glutathione, under physiological conditions[10].

  • Hydrocarbon Backbone: The substituted hexadienoyl chain contributes to the overall lipophilicity of the acyl portion of the molecule, which may influence its ability to be absorbed through the skin.

Based on this analysis, we will operate under the assumption that trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a potential skin/eye irritant, a skin sensitizer, and may be harmful if absorbed dermally or ingested.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation (of any potential aerosols). The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their workers[11][12].

PPE CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodMandatory. All manipulations of the compound, including weighing, reconstitution, and transfers, must occur within a certified chemical fume hood to prevent inhalation of any potential aerosols and contain spills.
Hand Protection Chemical-resistant glovesDouble gloving with nitrile gloves is required. Nitrile provides good protection against a range of chemicals. Double gloving provides an extra layer of security against tears and contamination during glove removal[13]. Change gloves immediately upon contamination.
Eye & Face Protection Safety GogglesTightly-fitting safety goggles that meet ANSI Z87.1 standards are required to protect against splashes[1][13].
Skin & Body Protection Laboratory CoatA standard, buttoned lab coat must be worn to protect against incidental splashes and contact[13]. Ensure cuffs are tucked into gloves.
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect against spills and falling objects.
Operational Plan: From Receipt to Reaction

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Weigh Compound Weigh Compound Assemble Materials->Weigh Compound Reconstitute Reconstitute Weigh Compound->Reconstitute Aliquot/Use Aliquot/Use Reconstitute->Aliquot/Use Decontaminate Surfaces Decontaminate Surfaces Aliquot/Use->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G cluster_waste Waste Segregation A Contaminated Solids (Gloves, Pipette Tips, Wipes) Solid Hazardous Waste Container Solid Hazardous Waste Container A->Solid Hazardous Waste Container B Contaminated Liquids (Excess solutions, rinsates) Liquid Hazardous Waste Container\n(Compatible solvent waste) Liquid Hazardous Waste Container (Compatible solvent waste) B->Liquid Hazardous Waste Container\n(Compatible solvent waste) C Contaminated Sharps (Needles, if used) Sharps Container for\nChemical Contamination Sharps Container for Chemical Contamination C->Sharps Container for\nChemical Contamination EHS Pickup EHS Pickup Solid Hazardous Waste Container->EHS Pickup Liquid Hazardous Waste Container\n(Compatible solvent waste)->EHS Pickup Sharps Container for\nChemical Contamination->EHS Pickup

Caption: Waste disposal decision pathway.

  • Solid Waste: All contaminated solid items (gloves, absorbent pads, pipette tips, vials) must be collected in a designated, labeled hazardous waste bag or container.[14]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[14]

  • Disposal: All waste containers must be sealed and disposed of through your institution's official Environmental Health & Safety (EHS) program. Follow all local and federal regulations for hazardous waste disposal.[15]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Handling novel compounds requires diligence and a proactive mindset grounded in the fundamental principles of chemical reactivity and laboratory safety.

References

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